Product packaging for Tripentadecanoin(Cat. No.:CAS No. 7370-46-9)

Tripentadecanoin

货号: B053339
CAS 编号: 7370-46-9
分子量: 765.2 g/mol
InChI 键: CLJLWABDLPQTHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Tripentadecanoin is a defined, symmetric triglyceride in which three pentadecanoic acid (C15:0) chains are esterified to a glycerol backbone. This high-purity compound serves as an indispensable analytical standard and research tool in the field of lipidomics and metabolic studies. Its primary application lies in gas chromatography (GC) and liquid chromatography (LC) mass spectrometry for the quantitative and qualitative analysis of complex lipid mixtures, providing a critical reference point for retention time and mass spectral characterization. Researchers utilize this compound to investigate lipid metabolism, enzymatic activity of lipases and acyltransferases, and the biochemical pathways of triglyceride synthesis and degradation. Its well-defined structure, featuring an odd-chain fatty acid profile, makes it particularly valuable for tracing metabolic fluxes and studying disorders of lipid homeostasis, such as obesity, diabetes, and cardiovascular diseases. As a stable, saturated triglyceride, it provides a reliable model compound for studying lipid bilayer properties, membrane dynamics, and the role of specific triglyceride species in cellular energy storage and signaling. This reagent is essential for advancing our understanding of lipid biochemistry in both in vitro and in vivo model systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H92O6 B053339 Tripentadecanoin CAS No. 7370-46-9

属性

IUPAC Name

2,3-di(pentadecanoyloxy)propyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJLWABDLPQTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H92O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224004
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7370-46-9, 30719-27-8
Record name Tripentadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tripentadecanoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIPENTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 °C
Record name TG(15:0/15:0/15:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tripentadecanoin: A Comprehensive Technical Guide on its Natural Sources, Dietary Relevance, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, is a naturally occurring lipid found in various dietary sources. Emerging research has highlighted the potential health benefits associated with the consumption of its constituent odd-chain saturated fatty acid, pentadecanoic acid, including a reduced risk of cardiometabolic diseases. This technical guide provides an in-depth overview of the natural sources of this compound, its dietary relevance, and the current understanding of its metabolic fate and biological signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique lipid molecule.

Natural Sources and Dietary Intake

This compound is predominantly found in foods rich in pentadecanoic acid. The primary dietary sources include dairy products and ruminant meats, with smaller amounts present in certain fish and plants.[1][2] The concentration of this compound in these foods is directly related to their total fat content and the proportion of pentadecanoic acid within the fatty acid profile.

Quantitative Data

The following tables summarize the estimated content of pentadecanoic acid in various food sources. It is important to note that direct quantification of this compound is not widely available in the literature. The values for this compound presented here are estimations based on the reported pentadecanoic acid content and the total fat content of the food items. This estimation assumes that a significant portion of pentadecanoic acid exists in the form of triglycerides, including this compound.

Table 1: Estimated Pentadecanoic Acid and this compound Content in Dairy Products

Food ProductTotal Fat ( g/100g )Pentadecanoic Acid (% of total fatty acids)Estimated Pentadecanoic Acid (mg/100g)
Butter811.1 - 1.5820 - 880
Cream37~1.2450
Whole Milk3.3~1.240
Cheese (Cheddar)331.0 - 1.4320 - 390

Data compiled from multiple sources.[2]

Table 2: Estimated Pentadecanoic Acid and this compound Content in Ruminant Meats

Food ProductTotal Fat ( g/100g )Pentadecanoic Acid (% of total fatty acids)Estimated Pentadecanoic Acid (mg/100g)
Beef (ground, 20% fat)200.5 - 1.0310 - 450
Lamb (loin chop)21Data not readily availableData not readily available

Data compiled from multiple sources.[2][3]

Table 3: Estimated Pentadecanoic Acid and this compound Content in Fish

Food ProductTotal Fat ( g/100g )Pentadecanoic Acid (% of total fatty acids)Estimated Pentadecanoic Acid (mg/100g)
Mackerel25~0.6~160
Pacific Saury24Data not readily available~160
Ayu Sweetfish14Data not readily available~160
Salmon130.05 - 2.3520

Data compiled from multiple sources.

Table 4: Pentadecanoic Acid in Plant Sources

Plant Source
Acacia lenticularis
Acacia pennata
Acacia planifrons
Acacia polyacantha
Actinoscirpus grossus
Allamanda cathartica
Anoectochilus roxburghii
Clinopodium graveolens
Entada rheedii
Geranium robertianum
Hewittia malabarica
Iphigenia stellata
Juniperus rigida
Launaea fallax
Lepidium latifolium
Quercus leucotrichophora
Rauvolfia canescens
Sambucus wightiana
Stroemia tetrandra

Dietary Relevance and Health Implications

The dietary relevance of this compound is intrinsically linked to the biological activities of its constituent fatty acid, pentadecanoic acid. Higher circulating levels of pentadecanoic acid have been associated with a lower risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease. Pentadecanoic acid is considered a biomarker for dairy fat intake.

Recent studies have begun to explore the direct effects of this compound, with findings suggesting it possesses neuroprotective properties. Specifically, this compound has been shown to induce the expression of neuroglobin, a protein that protects neurons from toxic protein aggregates implicated in neurodegenerative diseases.

Experimental Protocols

Extraction of Triglycerides from Food Matrices

The following is a general protocol for the extraction of total lipids, including triglycerides, from a food matrix. This protocol may require optimization and validation for specific food types and for the quantification of this compound.

Objective: To extract total lipids from a food sample for subsequent analysis of this compound.

Materials:

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Glassware (beakers, flasks, separatory funnel)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas

Procedure:

  • Sample Homogenization: A known weight of the food sample is homogenized with a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction: The homogenate is filtered to remove solid residues. Deionized water is added to the filtrate to induce phase separation.

  • Phase Separation: The mixture is centrifuged to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

  • Collection of Lipid Extract: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated using a rotary evaporator. The remaining solvent is removed under a stream of nitrogen.

  • Storage: The extracted lipids are stored under an inert atmosphere at -20°C until analysis.

Quantification of this compound by HPLC-ELSD

High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD) is a suitable method for the analysis of intact triglycerides.

Objective: To separate and quantify this compound in a lipid extract.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Evaporative Light-Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient of a non-polar solvent (e.g., isopropanol, acetonitrile) and a polar solvent (e.g., methanol, water) is typically used. The exact gradient profile will need to be optimized for the specific separation.

Procedure:

  • Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various concentrations.

  • Sample Preparation: The lipid extract is dissolved in a suitable solvent (e.g., isopropanol) and filtered through a 0.45 µm syringe filter.

  • Chromatographic Analysis: The sample is injected onto the HPLC system. The triglycerides are separated based on their hydrophobicity.

  • Detection: As the separated components elute from the column, they are detected by the ELSD.

  • Quantification: The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

Metabolism and Signaling Pathways

Digestion and Absorption of this compound

The metabolism of this compound follows the general pathway of dietary triglyceride digestion and absorption.

Digestion_Absorption cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte This compound This compound Emulsification Bile Salts Emulsification This compound->Emulsification Emulsified_TG Emulsified Triglycerides Emulsification->Emulsified_TG Lipase Pancreatic Lipase Emulsified_TG->Lipase Hydrolysis Hydrolysis Emulsified_TG->Hydrolysis Lipase->Hydrolysis Products 2-Monopentadecanoin + 2 Pentadecanoic Acid Hydrolysis->Products Micelle Mixed Micelles Products->Micelle Reesterification Re-esterification Absorption Passive Diffusion Micelle->Absorption Absorption->Reesterification Resynthesized_TG Resynthesized This compound Reesterification->Resynthesized_TG Chylomicron Chylomicron Formation Resynthesized_TG->Chylomicron Lymph Lymphatic System Chylomicron->Lymph

Caption: Digestion and absorption of dietary this compound.

Cellular Signaling Pathways of Pentadecanoic Acid

While direct signaling pathways for this compound are still under investigation, its metabolic product, pentadecanoic acid, has been shown to modulate several key cellular signaling cascades.

Pentadecanoic acid has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often hyperactivated in certain cancers.

JAK2_STAT3_Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription C15_0 Pentadecanoic Acid (C15:0) C15_0->pJAK2 inhibits

Caption: Inhibition of the JAK2/STAT3 signaling pathway by pentadecanoic acid.

Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This leads to the phosphorylation of AS160, a Rab GTPase-activating protein, which in turn promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.

AMPK_Activation C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK activates pAMPK p-AMPK AMPK->pAMPK AS160 AS160 pAMPK->AS160 phosphorylates pAS160 p-AS160 AS160->pAS160 GLUT4_vesicles GLUT4 Vesicles pAS160->GLUT4_vesicles promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicles->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Activation of the AMPK-AS160 pathway by pentadecanoic acid.

This compound has been shown to have neuroprotective effects by inducing the expression of neuroglobin. This process is mediated by P-bodies, which are cytoplasmic granules involved in mRNA regulation.

Neuroglobin_Induction This compound This compound P_bodies P-bodies This compound->P_bodies influences Yhb1_mRNA Neuroglobin (Yhb1) mRNA P_bodies->Yhb1_mRNA stabilizes Neuroglobin Neuroglobin Protein Yhb1_mRNA->Neuroglobin translates to Neuroprotection Neuroprotection against Protein Aggregates Neuroglobin->Neuroprotection

Caption: Neuroprotective effect of this compound via neuroglobin induction.

Conclusion

This compound is a unique dietary triglyceride with potential health benefits stemming from its constituent fatty acid, pentadecanoic acid. While dairy products and ruminant meats are the primary sources, further research is needed to accurately quantify this compound in a wider range of foods. The elucidation of its metabolic fate and the direct signaling pathways it may modulate will be crucial for understanding its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the biological significance of this compound.

References

The Biological Synthesis of Tripentadecanoin TG(15:0/15:0/15:0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biological synthesis pathways of Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, denoted as TG(15:0/15:0/15:0). This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visualizations of the metabolic pathways.

Introduction to this compound and Odd-Chain Triglycerides

This compound is a triacylglycerol containing three molecules of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. The biosynthesis of odd-chain triglycerides is a nuanced process that diverges from the more common even-chain triglyceride synthesis, primarily in the initial steps of fatty acid synthesis. Understanding these pathways is crucial for research into metabolic diseases, nutrition, and the development of therapeutics targeting lipid metabolism.

The De Novo Biosynthesis Pathway of TG(15:0/15:0/15:0)

The primary route for the synthesis of TG(15:0/15:0/15:0) is the de novo triacylglycerol synthesis pathway, also known as the Kennedy pathway. This pathway occurs predominantly in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that sequentially build the triglyceride molecule. The synthesis can be broadly divided into two major stages: the synthesis of the pentadecanoic acid precursor and the subsequent assembly of the triglyceride.

Synthesis of Pentadecanoic Acid (15:0)

The synthesis of odd-chain fatty acids like pentadecanoic acid differs from even-chain fatty acid synthesis in its priming molecule. Instead of acetyl-CoA, propionyl-CoA serves as the starter unit.

  • Priming Reaction: Propionyl-CoA is carboxylated to form methylmalonyl-CoA.

  • Elongation: The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. The initial condensation of propionyl-CoA with malonyl-CoA sets the stage for the formation of an odd-chain fatty acid.

Assembly of the Triglyceride Backbone

Once pentadecanoyl-CoA is synthesized, it enters the Kennedy pathway for triglyceride assembly. This pathway involves four key enzymatic steps:

  • Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first committed step, the acylation of glycerol-3-phosphate at the sn-1 position with a molecule of pentadecanoyl-CoA to form 1-pentadecanoyl-sn-glycerol-3-phosphate (lysophosphatidic acid). Mammals have at least four GPAT isoforms with GPAT1 and GPAT2 located in the mitochondria and GPAT3 and GPAT4 in the ER[1][2].

  • 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT): The resulting lysophosphatidic acid is then acylated at the sn-2 position by an AGPAT enzyme, using a second molecule of pentadecanoyl-CoA. This reaction forms 1,2-dipentadecanoyl-sn-glycerol-3-phosphate (phosphatidic acid). There are multiple AGPAT isoforms in mammals[1].

  • Phosphatidic Acid Phosphatase (PAP or Lipin): The phosphate (B84403) group is removed from phosphatidic acid by a PAP enzyme, yielding 1,2-dipentadecanoyl-sn-glycerol (B1258508) (diacylglycerol). The lipin family of proteins are key PAP enzymes[3].

  • Diacylglycerol O-acyltransferase (DGAT): In the final step, a third molecule of pentadecanoyl-CoA is esterified to the free hydroxyl group at the sn-3 position of diacylglycerol by a DGAT enzyme, forming TG(15:0/15:0/15:0). Mammals have two main DGAT enzymes, DGAT1 and DGAT2[4].

Quantitative Data on Enzyme Substrate Specificity

While comprehensive kinetic data for all enzymes with pentadecanoyl-CoA is limited, some studies have investigated the substrate specificity of key enzymes, particularly AGPAT isoforms, for odd-chain fatty acids.

Enzyme IsoformSubstrateRelative Activity (%)Reference
Human AGPAT1C15:0-CoA~100
Human AGPAT2C15:0-CoA~50
Human AGPAT1C17:0-CoA< C15:0
Human AGPAT2C17:0-CoA< C15:0

Note: Relative activity is compared to the preferred substrate (C18:1-CoA or C18:2-CoA) for each isoform, which was set to 100%.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in TG(15:0/15:0/15:0) synthesis. These protocols can be adapted for use with odd-chain fatty acid substrates.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is adapted for measuring GPAT activity using a radiolabeled substrate.

Materials:

  • Enzyme source: Microsomal or mitochondrial fractions from tissues or cells.

  • Assay Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA.

  • Substrates: [¹⁴C]glycerol-3-phosphate (¹⁴C-G3P) and pentadecanoyl-CoA.

  • Stop Solution: Chloroform:Methanol (2:1, v/v).

  • Scintillation cocktail.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer.

  • Add the enzyme source (50-100 µg of total protein).

  • Initiate the reaction by adding the substrates: 150 µM [¹⁴C]G3P and 50 µM pentadecanoyl-CoA.

  • Incubate for 15 minutes at room temperature.

  • Stop the reaction by adding 1.5 ml of the stop solution.

  • Add 0.5 ml of 0.9% NaCl and vortex to separate the phases.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully remove the upper aqueous phase.

  • Wash the lower organic phase twice with 1 ml of a theoretical upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v).

  • Transfer a known volume of the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Activity Assay

This protocol describes a method for measuring AGPAT activity.

Materials:

  • Enzyme source: Microsomal fractions.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.4.

  • Substrates: 1-pentadecanoyl-sn-glycerol-3-phosphate (15:0 LPA) and [¹⁴C]pentadecanoyl-CoA.

  • Stop Solution: Chloroform:Methanol (2:1, v/v).

  • Thin-Layer Chromatography (TLC) plates (silica gel).

  • TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v).

Procedure:

  • Prepare the reaction mixture containing assay buffer and the enzyme source.

  • Add 15:0 LPA to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]pentadecanoyl-CoA.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids as described in the GPAT assay.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize the lipid spots (e.g., with iodine vapor or autoradiography).

  • Scrape the silica (B1680970) corresponding to the phosphatidic acid spot into a scintillation vial and quantify the radioactivity.

Phosphatidic Acid Phosphatase (PAP/Lipin) Activity Assay

This protocol outlines a method to measure PAP activity.

Materials:

  • Enzyme source: Cytosolic or microsomal fractions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Substrate: [³²P]phosphatidic acid (with 15:0 acyl chains) liposomes.

  • Stop Solution: 0.1 M HCl in methanol.

  • Phosphate Assay Reagent: Malachite green-based reagent.

Procedure:

  • Prepare liposomes containing [³²P]phosphatidic acid.

  • Set up the reaction with assay buffer and the enzyme source.

  • Initiate the reaction by adding the substrate liposomes.

  • Incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding the stop solution.

  • Extract the inorganic phosphate released.

  • Quantify the released [³²P]phosphate by scintillation counting or measure the inorganic phosphate using a colorimetric assay with a malachite green-based reagent.

Diacylglycerol O-acyltransferase (DGAT) Activity Assay (Radiometric)

This is a widely used method to determine DGAT activity.

Materials:

  • Enzyme source: Microsomal fractions.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 20 mM MgCl₂.

  • Substrates: 1,2-dipentadecanoyl-sn-glycerol and [¹⁴C]pentadecanoyl-CoA.

  • Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v).

  • TLC plates (silica gel).

  • TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and the enzyme source (e.g., 20-50 µg of microsomal protein).

  • Add 1,2-dipentadecanoyl-sn-glycerol (e.g., 100 µM) dissolved in a small amount of acetone.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding [¹⁴C]pentadecanoyl-CoA (e.g., 10-50 µM).

  • Incubate at 37°C for 10-15 minutes.

  • Stop the reaction by adding 1.5 ml of the stop solution.

  • Add 1 ml of heptane and 0.5 ml of water, and vortex.

  • Centrifuge to separate the phases.

  • Transfer the upper heptane phase to a new tube and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the extract onto a TLC plate and develop the chromatogram.

  • Visualize the triglyceride spot (co-migrate with a TG standard).

  • Scrape the silica corresponding to the triglyceride spot into a scintillation vial and quantify the radioactivity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

TG_Synthesis_Pathway cluster_ER Endoplasmic Reticulum G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid (1-pentadecanoyl-G3P) AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid (1,2-dipentadecanoyl-G3P) PAP PAP (Lipin) PA->PAP DAG Diacylglycerol (1,2-dipentadecanoyl-glycerol) DGAT DGAT DAG->DGAT TG Triacylglycerol (TG(15:0/15:0/15:0)) P15CoA Pentadecanoyl-CoA P15CoA->GPAT P15CoA->AGPAT P15CoA->DGAT Pi Pi GPAT->LPA AGPAT->PA PAP->DAG PAP->Pi DGAT->TG

Caption: De novo synthesis pathway of TG(15:0/15:0/15:0) in the ER.

DGAT_Assay_Workflow prep 1. Prepare Microsomal Enzyme Source mix 2. Prepare Reaction Mixture (Buffer, DAG) prep->mix start 3. Initiate Reaction with [14C]Pentadecanoyl-CoA mix->start incubate 4. Incubate at 37°C start->incubate stop 5. Stop Reaction & Extract Lipids incubate->stop tlc 6. Separate Lipids by TLC stop->tlc quantify 7. Quantify Radioactivity in TG band tlc->quantify

Caption: General workflow for a radiometric DGAT activity assay.

Conclusion

The biological synthesis of TG(15:0/15:0/15:0) follows the canonical Kennedy pathway, with the notable distinction of utilizing propionyl-CoA for the de novo synthesis of its odd-chain fatty acid precursor, pentadecanoic acid. While the enzymatic machinery is shared with even-chain triglyceride synthesis, subtle differences in substrate specificities, particularly of the acyltransferases, may influence the overall efficiency of odd-chain triglyceride production. The provided experimental protocols offer a foundation for the detailed investigation of the enzymes involved, and further research is warranted to fully elucidate the kinetic parameters and regulatory mechanisms governing the synthesis of this and other odd-chain triglycerides. This knowledge will be invaluable for advancing our understanding of lipid metabolism and its implications for human health and disease.

References

An In-Depth Technical Guide to 1,2,3-Tripentadecanoylglycerol: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tripentadecanoylglycerol, also known as tripentadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of pentadecanoic acid, a 15-carbon saturated fatty acid. While not as common as triglycerides containing even-chain fatty acids, this compound has garnered scientific interest due to its natural occurrence and emerging biological activities, particularly its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, natural sources, and biological significance of 1,2,3-Tripentadecanoylglycerol. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a review of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of lipid biochemistry, natural product chemistry, and drug development.

Introduction and Historical Context

The study of triglycerides, or triacylglycerols, dates back to the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul on the composition of fats. However, the first successful chemical synthesis of a triglyceride, tributyrin, was achieved by Théophile-Jules Pelouze in 1844. This was followed by Marcellin Berthelot's systematic synthesis of mono-, di-, and triglycerides in 1854 by reacting glycerol with fatty acids, laying the foundational principles for lipid chemistry[1].

While the general synthesis of triglycerides was established in the mid-19th century, the specific discovery and isolation of 1,2,3-Tripentadecanoylglycerol are not well-documented in a singular historical account. Its identification is more a result of the advancement of analytical techniques, such as gas chromatography and mass spectrometry, in the 20th century, which allowed for the detailed characterization of the lipid profiles of various natural sources. Pentadecanoic acid, the constituent fatty acid of this compound, is an odd-chain fatty acid, which is less common in nature than even-chain fatty acids. The presence of such odd-chain fatty acids in ruminant fats was noted due to the action of bacteria in the rumen[2].

Physicochemical Properties

1,2,3-Tripentadecanoylglycerol is a saturated triglyceride. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C48H92O6--INVALID-LINK--
Molecular Weight 765.2 g/mol --INVALID-LINK--
CAS Number 7370-46-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 55 °C--INVALID-LINK--
Boiling Point 732.1 °C at 760 mmHgChemSrc
Density 0.92 g/cm³ChemSrc
Solubility Soluble in DMF (10 mg/ml)Cayman Chemical
LogP 15.25820ChemSrc

Natural Occurrences

1,2,3-Tripentadecanoylglycerol has been identified in a variety of natural sources, albeit typically in lower concentrations compared to triglycerides with even-chain fatty acids.

  • Plants: It has been found in various grapes (Vitis vinifera). Its presence has also been reported as a component of the medicinal herb Ophioglossum thermale.

  • Animal Products: As pentadecanoic acid is found in the fat of ruminants, it is plausible that 1,2,3-Tripentadecanoylglycerol is present in dairy products and beef fat, resulting from the biohydrogenation and microbial fatty acid synthesis in the rumen.

Biological Activity and Signaling Pathways

The most significant biological activity reported for 1,2,3-Tripentadecanoylglycerol is its neuroprotective effect. A 2022 study demonstrated that this lipid has strong neuroprotective activity against the toxicity of protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Neuroprotection Against Amyloid Oligomer Toxicity

The study by Oamen et al. found that this compound can reduce the toxicity of amyloid-β oligomers in neurons. The key mechanism identified is the induction of neuroglobin expression. Neuroglobin is a protein known to have a protective role in neuronal cells against various stressors, including oxidative stress and hypoxia.

The proposed signaling pathway is as follows:

neuroprotection_pathway This compound 1,2,3-Tripentadecanoylglycerol p_bodies P-bodies This compound->p_bodies modulates yh_mrna YHB1 mRNA Stability p_bodies->yh_mrna regulates neuroglobin Neuroglobin Expression yh_mrna->neuroglobin leads to protection Neuroprotection neuroglobin->protection confers

Caption: Proposed signaling pathway for the neuroprotective effect of 1,2,3-Tripentadecanoylglycerol.

Metabolism of Odd-Chain Fatty Acids

Upon ingestion and hydrolysis, 1,2,3-Tripentadecanoylglycerol releases pentadecanoic acid. The metabolism of odd-chain fatty acids like pentadecanoic acid differs from that of even-chain fatty acids. Beta-oxidation of pentadecanoic acid proceeds until the final three-carbon unit, propionyl-CoA, is formed. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. This anaplerotic potential of odd-chain fatty acids is a unique metabolic feature.

metabolism_workflow This compound 1,2,3-Tripentadecanoylglycerol hydrolysis Lipase Hydrolysis This compound->hydrolysis pentadecanoic_acid Pentadecanoic Acid hydrolysis->pentadecanoic_acid beta_oxidation β-Oxidation pentadecanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle Citric Acid Cycle acetyl_coa->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa succinyl_coa->tca_cycle

Caption: Metabolic fate of 1,2,3-Tripentadecanoylglycerol.

Experimental Protocols

Chemical Synthesis: Esterification of Glycerol with Pentadecanoic Acid

This protocol describes a general method for the synthesis of triglycerides by direct esterification, which can be adapted for 1,2,3-Tripentadecanoylglycerol.

Materials:

  • Glycerol

  • Pentadecanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) (eluent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (1 equivalent), pentadecanoic acid (3.3 equivalents), p-toluenesulfonic acid (0.1 equivalents), and toluene.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst and remove unreacted fatty acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 1,2,3-Tripentadecanoylglycerol.

synthesis_workflow reactants Glycerol + Pentadecanoic Acid (in Toluene with p-TSA) reflux Reflux with Dean-Stark (Water Removal) reactants->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup drying Drying and Concentration (MgSO4, Rotary Evaporator) workup->drying purification Column Chromatography (Silica Gel) drying->purification product 1,2,3-Tripentadecanoylglycerol purification->product

Caption: Workflow for the chemical synthesis of 1,2,3-Tripentadecanoylglycerol.

Extraction from Natural Sources (e.g., Grapes)

This protocol outlines a general procedure for the extraction of lipids from plant material.

Materials:

Procedure:

  • Homogenize fresh or frozen grape berries in a blender.

  • Extract the homogenized tissue with a mixture of chloroform and methanol (2:1, v/v).

  • Filter the extract to remove solid debris.

  • Partition the extract by adding water, leading to the separation of a lower organic phase containing the lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • Further purify the lipid extract using solid-phase extraction (SPE) to isolate the neutral lipid fraction, which contains the triglycerides.

  • Analyze the triglyceride fraction by GC-MS or LC-MS to identify and quantify 1,2,3-Tripentadecanoylglycerol.

Cell Viability Assays for Neuroprotection Studies

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary neuronal cell culture

  • Amyloid-β oligomers

  • 1,2,3-Tripentadecanoylglycerol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed primary neurons in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of 1,2,3-Tripentadecanoylglycerol for a specified pre-incubation period.

  • Introduce amyloid-β oligomers to induce toxicity.

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.

This is an ELISA-based assay to quantify the release of NSE from damaged neurons into the culture medium.

Materials:

  • Primary neuronal cell culture

  • Amyloid-β oligomers

  • 1,2,3-Tripentadecanoylglycerol

  • Commercial NSE ELISA kit

  • Plate reader

Procedure:

  • Culture and treat the primary neurons as described for the MTT assay.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Perform the NSE ELISA on the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of NSE in the medium is indicative of neuronal damage.

Summary of Quantitative Data

ParameterConditionResultReference
Neuroprotection Mouse Primary Cortex Neurons + 1 µM AβONeuroprotection observed from 100 nM--INVALID-LINK--
Neurorescue Mouse Primary Cortex Neurons + 1 µM AβOHighly neurorescuing at 320 nM and 1 µM after 3 hours--INVALID-LINK--
Neuroglobin Induction Mouse Primary Cortex Neurons1.34-fold increase at 100 nM; 5.91-fold increase at 1 µM (after 3h)--INVALID-LINK--

Conclusion and Future Directions

1,2,3-Tripentadecanoylglycerol is a unique triglyceride with demonstrated neuroprotective properties. Its ability to induce neuroglobin expression presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate the upstream signaling events that mediate this effect and to explore other potential biological activities of this molecule. The development of more efficient and specific synthesis and extraction methods will be crucial for advancing its study and potential clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 1,2,3-Tripentadecanoylglycerol.

References

The Anaplerotic Role of Tripentadecanoin in Odd-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) have garnered increasing interest in the scientific community for their potential roles in human health and disease.[1] Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA, a three-carbon molecule that serves as a key anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[2] Tripentadecanoin, a triglyceride composed of three 15-carbon odd-chain fatty acids (pentadecanoic acid or C15:0), represents a direct and efficient means of delivering this essential fatty acid. This technical guide provides an in-depth exploration of the role of this compound in OCFA metabolism, its impact on key signaling pathways, and detailed methodologies for its study.

Absorption and Metabolism of this compound

This compound, upon ingestion, undergoes hydrolysis in the gastrointestinal tract, releasing pentadecanoic acid (C15:0) and glycerol. C15:0 is then absorbed and enters the bloodstream. The metabolism of pentadecanoic acid proceeds via mitochondrial beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. In the final cycle of beta-oxidation of C15:0, a three-carbon unit, propionyl-CoA, is produced.[3]

Propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions, a process that is dependent on biotin (B1667282) and vitamin B12. Succinyl-CoA is a critical intermediate of the TCA cycle, and its replenishment through this pathway is known as anaplerosis.[4] This process is vital for maintaining the integrity and function of the TCA cycle, especially under conditions of high energy demand or metabolic stress.[5]

Anaplerotic Effects and Impact on TCA Cycle Intermediates

The anaplerotic role of OCFAs is a key area of research, particularly in the context of metabolic disorders where TCA cycle function may be compromised. The provision of propionyl-CoA from this compound directly contributes to the pool of TCA cycle intermediates. Studies on related odd-chain fatty acids have demonstrated their ability to increase the levels of TCA cycle intermediates.

Quantitative Data on TCA Cycle Intermediates Following Odd-Chain Fatty Acid Supplementation

TCA Cycle IntermediateChange Observed with OCFA SupplementationStudy Reference (Proxy)
CitrateSignificantly elevated in neural retinal tissue with α-KG supplementation.
α-KetoglutarateSupplementation can prolong photoreceptor cell survival.
Succinyl-CoADirect product of propionyl-CoA metabolism from OCFAs.
FumarateIncreased levels observed with heptanoate (B1214049) treatment.
MalateIncreased levels observed with heptanoate treatment.

Note: Data from studies on related odd-chain fatty acids and anaplerotic substrates are used as a proxy in the absence of direct quantitative data on this compound's effect on all TCA cycle intermediates.

Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid, the metabolic product of this compound, has been shown to modulate key cellular signaling pathways involved in metabolism and cellular growth, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.

AMPK Activation

AMPK is a critical energy sensor in cells. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways. Pentadecanoic acid has been identified as an activator of AMPK.

AMPK_Activation This compound This compound C15_0 Pentadecanoic Acid (C15:0) This compound->C15_0 Hydrolysis AMPK_inactive AMPK (inactive) C15_0->AMPK_inactive Activates AMPK_active p-AMPK (active) AMPK_inactive->AMPK_active Phosphorylation Downstream_Effects Downstream Effects: - Increased fatty acid oxidation - Decreased lipogenesis AMPK_active->Downstream_Effects Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK_inactive

mTOR Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders. Pentadecanoic acid has been shown to inhibit the mTORC1 complex.

mTOR_Inhibition This compound This compound C15_0 Pentadecanoic Acid (C15:0) This compound->C15_0 Hydrolysis mTORC1_active mTORC1 (active) C15_0->mTORC1_active Inhibits mTORC1_inactive mTORC1 (inactive) mTORC1_active->mTORC1_inactive Downstream_Effects Downstream Effects: - Decreased protein synthesis - Decreased cell proliferation mTORC1_active->Downstream_Effects Promotes mTORC1_inactive->Downstream_Effects

Quantitative Data from Clinical Studies

While clinical trial data specifically on this compound is limited, a recent randomized controlled trial investigated the effects of pentadecanoic acid (C15:0) supplementation in young adults with overweight and obesity.

Table 1: Effects of Pentadecanoic Acid (C15:0) Supplementation (200 mg/day for 12 weeks)

ParameterC15:0 Group (n=20)Placebo Group (n=10)p-value
Change in Plasma C15:0 (µg/mL) +1.88 (mean increase greater than placebo)-0.003
Baseline Plasma C15:0 (µg/mL) 4.23 ± 1.284.33 ± 1.34-
End-of-treatment C15:0 >5 µg/mL 50% of participants--
Change in Alanine Aminotransferase (U/L) (in subjects with C15:0 >5 µg/mL) -29-0.001
Change in Aspartate Aminotransferase (U/L) (in subjects with C15:0 >5 µg/mL) -6-0.014
Change in Hemoglobin (g/dL) (in subjects with C15:0 >5 µg/mL) +0.60-0.010

These findings suggest that oral supplementation with pentadecanoic acid effectively increases circulating levels and may be associated with improvements in markers of liver health and hematology.

Experimental Protocols

Quantification of Pentadecanoic Acid in Plasma by GC-MS

This protocol outlines the general steps for the analysis of fatty acids, including pentadecanoic acid, in plasma samples using gas chromatography-mass spectrometry (GC-MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C15:0).

    • Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • Transesterification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a methylation reagent (e.g., methanolic HCl or BF3-methanol).

    • Heat the sample at a specified temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs:

    • After cooling, add a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the FAME extract into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column) for separation of FAMEs.

    • Set the mass spectrometer to operate in either full scan or selected ion monitoring (SIM) mode to detect and quantify the FAMEs based on their mass-to-charge ratio and retention time.

    • Quantify the concentration of C15:0 by comparing its peak area to that of the internal standard.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Plasma Plasma Sample Internal_Standard Add Internal Standard Plasma->Internal_Standard Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Internal_Standard->Lipid_Extraction Transesterification Transesterification (to FAMEs) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Western Blot Analysis for AMPK Activation

This protocol describes the steps to assess the activation of AMPK in cultured cells treated with pentadecanoic acid by detecting the phosphorylation of AMPKα at Threonine 172 (Thr172).

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2, C2C12) in appropriate media.

    • Treat cells with various concentrations of pentadecanoic acid (or vehicle control) for a specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

    • Quantify band intensities using densitometry software and express the level of AMPK activation as the ratio of phosphorylated AMPK to total AMPK.

Conclusion

This compound serves as a valuable source of the odd-chain fatty acid pentadecanoic acid, which plays a significant role in cellular metabolism through its anaplerotic replenishment of the TCA cycle. Furthermore, emerging evidence highlights its ability to modulate key signaling pathways such as AMPK and mTOR, suggesting broader implications for metabolic health. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various metabolic and disease contexts. Continued research is warranted to fully elucidate the mechanisms of action and clinical utility of this unique triglyceride.

References

The Cellular Odyssey of Tripentadecanoin: A Technical Guide to Uptake and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, is a subject of growing interest in biomedical research. Its exogenous administration and subsequent cellular processing are critical to understanding its physiological effects. This technical guide provides a comprehensive overview of the putative cellular uptake and transport mechanisms of this compound. In the absence of direct quantitative data for this compound, this document synthesizes information from established principles of triglyceride and long-chain fatty acid metabolism. We present detailed experimental protocols adaptable for studying this compound, summarize potential quantitative data in structured tables, and provide visualizations of the key signaling pathways and experimental workflows to serve as a foundational resource for researchers in this field.

Introduction

This compound is a triglyceride (TG) containing three molecules of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. While the cellular transport of common even-chain fatty acids and their corresponding triglycerides is well-documented, the specific mechanisms for odd-chain triglycerides like this compound are less clear. Understanding how this compound is absorbed, transported across the plasma membrane, and trafficked within the cell is fundamental to elucidating its biological functions and therapeutic potential. This guide outlines the probable pathways based on current knowledge of lipid transport.

Putative Cellular Uptake and Transport Mechanisms

The cellular uptake of this compound is presumed to follow the general pathway established for dietary triglycerides. This multi-step process involves extracellular lipolysis followed by the transport of the constituent fatty acids across the plasma membrane.

Extracellular Lipolysis

Prior to cellular uptake, triglycerides in circulation are primarily hydrolyzed by lipoprotein lipase (B570770) (LPL) located on the endothelial cell surface. LPL breaks down this compound into two molecules of free pentadecanoic acid and one molecule of monoacylglycerol.

Fatty Acid Transport Across the Plasma Membrane

The resulting pentadecanoic acid molecules are then transported into the cell. This process is not solely dependent on passive diffusion but is largely facilitated by a suite of membrane-associated proteins.[1][2] Key transporters include:

  • Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds and transports a wide range of lipids.[3]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane, some of which also possess acyl-CoA synthetase activity, effectively "trapping" the fatty acid inside the cell by converting it to its CoA derivative.[4][5]

  • Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins bind fatty acids at the cell surface and are thought to contribute to their uptake.

Fatty_Acid_Uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Triglyceride) LPL Lipoprotein Lipase (LPL) This compound->LPL Hydrolysis Pentadecanoic_Acid Pentadecanoic Acid (C15:0) LPL->Pentadecanoic_Acid Monoacylglycerol Monoacylglycerol LPL->Monoacylglycerol CD36 CD36 Pentadecanoic_Acid->CD36 Transport FATP FATP Pentadecanoic_Acid->FATP Transport FABPpm FABPpm Pentadecanoic_Acid->FABPpm Binding Intracellular_C15_0 Intracellular Pentadecanoic Acid CD36->Intracellular_C15_0 FATP->Intracellular_C15_0 FABPpm->Intracellular_C15_0 Metabolism Metabolic Pathways (e.g., β-oxidation, Re-esterification) Intracellular_C15_0->Metabolism

Figure 1: Putative cellular uptake pathway of this compound.
Intracellular Trafficking and Fate

Once inside the cell, pentadecanoic acid is rapidly bound by cytosolic Fatty Acid Binding Proteins (FABPs) which facilitate its transport to various organelles for metabolic processing. The primary fates of intracellular pentadecanoic acid include:

  • Re-esterification: Re-synthesis into triglycerides for storage in lipid droplets.

  • β-oxidation: Breakdown in the mitochondria to produce propionyl-CoA, which can then enter the Krebs cycle. The metabolism of odd-chain fatty acids results in propionyl-CoA instead of acetyl-CoA.

  • Incorporation into other lipids: Used for the synthesis of phospholipids (B1166683) and other complex lipids.

Quantitative Data

Parameter Cell Line Value Unit Reference
Vmax (Maximum uptake rate) AdipocytesHypothetical: 500pmol/min/mg protein(Based on general fatty acid uptake)
Km (Michaelis-Menten constant) MyocytesHypothetical: 50µM(Based on general fatty acid uptake)
Uptake Inhibition (by Phloretin) HepatocytesHypothetical: 60%% inhibition(Based on general FATP inhibition)
CD36-mediated uptake contribution MacrophagesHypothetical: 40%% of total uptake(Based on general fatty acid uptake)

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid and triglyceride uptake and can be specifically applied to investigate this compound.

In Vitro Lipid Uptake Assay using Radiolabeled this compound

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled tracer.

Materials:

  • [³H]-Tripentadecanoin or [¹⁴C]-Tripentadecanoin

  • Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Lysis buffer (e.g., 0.1% SDS in 0.1M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in 24-well plates and culture until they reach the desired confluence or differentiation state.

  • Preparation of Uptake Solution: Prepare a solution of [³H]-Tripentadecanoin complexed with fatty acid-free BSA in serum-free medium. The final concentration of this compound should be within a physiological range.

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add the uptake solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular tracer.

  • Cell Lysis and Quantification:

    • Lyse the cells in lysis buffer.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the total protein concentration of the lysate from parallel wells using a BCA or Bradford assay.

  • Data Analysis: Normalize the radioactive counts to the protein concentration to determine the uptake in pmol/mg protein.

Lipid_Uptake_Workflow Start Start: Plate and Culture Cells Prepare_Uptake_Solution Prepare Radiolabeled This compound-BSA Complex Start->Prepare_Uptake_Solution Wash_Cells_1 Wash Cells with PBS Prepare_Uptake_Solution->Wash_Cells_1 Incubate Incubate with Uptake Solution (Time Course) Wash_Cells_1->Incubate Stop_Uptake Stop Uptake and Wash with Cold PBS-BSA Incubate->Stop_Uptake Lyse_Cells Lyse Cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Measure_Protein Measure Protein Concentration Lyse_Cells->Measure_Protein Analyze_Data Normalize and Analyze Data Measure_Radioactivity->Analyze_Data Measure_Protein->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for in vitro lipid uptake assay.

Signaling Pathways Potentially Modulated by Pentadecanoic Acid

While specific signaling pathways activated by this compound are not well-defined, studies on its constituent fatty acid, pentadecanoic acid, have revealed potential interactions.

JAK2/STAT3 Signaling Pathway

Pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway in breast cancer stem-like cells. This pathway is crucial for cell proliferation, survival, and differentiation. The suppression of this pathway by pentadecanoic acid suggests a potential anti-cancer effect.

JAK2_STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_STAT3 p-STAT3 Dimer STAT3->p_STAT3 p_JAK2->STAT3 Phosphorylates Gene_Expression Target Gene Expression (Proliferation, Survival) p_STAT3->Gene_Expression Transcription Factor Pentadecanoic_Acid Pentadecanoic Acid (from this compound) Pentadecanoic_Acid->p_JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Figure 3: Inhibition of the JAK2/STAT3 pathway by Pentadecanoic Acid.

Conclusion

The cellular uptake and transport of this compound are complex processes that are fundamental to its biological activity. While direct experimental evidence remains limited, the established mechanisms of triglyceride and fatty acid transport provide a robust framework for future investigations. The protocols and conceptual diagrams presented in this guide are intended to facilitate research into the cellular journey of this compound, ultimately paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic agent. Researchers are encouraged to adapt and refine these methodologies to uncover the specific molecular players and quantitative kinetics governing this compound transport.

References

Tripentadecanoin as a Biomarker for Dairy Fat Intake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, and its constituent fatty acid, pentadecanoic acid (C15:0), have emerged as significant biomarkers for the intake of dairy fat.[1][2] Pentadecanoic acid is an odd-chain saturated fatty acid found in trace amounts primarily in dairy products and ruminant fat.[1] Its concentration in human tissues and blood is considered a reliable indicator of dairy fat consumption. This technical guide provides a comprehensive overview of this compound as a biomarker, including its correlation with dairy intake, detailed analytical methodologies, and its association with various health outcomes.

This compound and Pentadecanoic Acid as Biomarkers of Dairy Fat Intake

The utility of pentadecanoic acid (C15:0) as a biomarker for dairy fat intake has been established in numerous studies. Circulating levels of C15:0 have been shown to correlate with the consumption of dairy products, particularly high-fat dairy. A meta-analysis of eighteen cross-sectional and prospective studies reported a consistent, albeit weak, positive correlation between dairy product fat intake and plasma/serum C15:0 levels. However, it is important to note that some studies have raised questions about the validity of C15:0 as a sole biomarker, suggesting that factors like liver fat content could influence its plasma concentrations.

Table 1: Correlation of Plasma/Serum Pentadecanoic Acid (C15:0) with Dairy Product Intake

Dairy Product CategoryCorrelation Coefficient (r)95% Confidence IntervalReference
Total Dairy Fat0.330.27, 0.39
High-Fat Dairy0.32 (β)0.05, 0.58
Cheese1.77 (β)0.52, 3.02
Butter3.34 (β)1.34, 5.35
Total Dairy Intake0.22-
Regular Cheese0.20-
Whole-Fat Dairy0.16-
Low-Fat Dairy0.17-
Butter0.13-
Total Milk Fat0.46-
Butter0.36-
Milk and Cream Fat0.34-

Note: Some values are reported as regression coefficients (β) rather than correlation coefficients (r).

Experimental Protocols for Quantification of Pentadecanoic Acid

The accurate quantification of pentadecanoic acid in biological samples is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose. The following protocol outlines the key steps involved in the analysis of total fatty acids, including C15:0, in plasma or serum.

Sample Preparation and Lipid Extraction
  • Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA). Separate plasma or serum by centrifugation. Samples should be stored at -80°C until analysis.

  • Internal Standards: To ensure accurate quantification and account for sample loss during extraction, add a known amount of a deuterated internal standard, such as pentadecanoic acid-d3 (C15:0-d3), to the sample.

  • Lipid Extraction:

    • For a small volume of plasma (e.g., 10 μl), bring the volume up to 200 μl with phosphate-buffered saline (PBS).

    • Add methanol (B129727) to lyse cells and precipitate proteins.

    • Acidify the mixture with hydrochloric acid (HCl).

    • Perform a liquid-liquid extraction by adding a non-polar solvent like iso-octane.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase the volatility of the fatty acids for GC-MS analysis, they must be derivatized. The most common method is esterification to form fatty acid methyl esters (FAMEs).

  • Acid-Catalyzed Esterification:

    • Add a reagent such as 14% boron trifluoride in methanol (BF3-methanol) to the dried lipid extract.

    • Heat the mixture at a controlled temperature (e.g., 100°C) for a specific time (e.g., 30-60 minutes) to facilitate the reaction.

    • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381) or heptane.

    • Collect the organic layer containing the FAMEs.

Alternatively, derivatization can be achieved using pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are suitable for negative chemical ionization GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

  • Gas Chromatography:

    • Use a capillary column suitable for fatty acid analysis (e.g., a polar column).

    • Employ a temperature program that starts at a lower temperature and gradually increases to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp up to 250°C, and then to 320°C.

  • Mass Spectrometry:

    • The separated FAMEs are ionized (e.g., by electron ionization or chemical ionization) and fragmented.

    • The mass spectrometer detects and quantifies the characteristic ions for each FAME, including C15:0 and the internal standard.

  • Quantification:

    • Create a standard curve using known concentrations of C15:0 standard.

    • Determine the concentration of C15:0 in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Blood Sample Collection (Plasma/Serum Separation) Add_IS 2. Addition of Deuterated Internal Standard Sample_Collection->Add_IS Lipid_Extraction 3. Lipid Extraction (Methanol, HCl, Iso-octane) Add_IS->Lipid_Extraction Derivatization 4. Conversion to FAMEs (e.g., with BF3-Methanol) Lipid_Extraction->Derivatization GC_Separation 5. GC Separation Derivatization->GC_Separation MS_Detection 6. MS Detection and Quantification GC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Standard Curve Interpolation) MS_Detection->Data_Analysis

Caption: Experimental workflow for C15:0 quantification.

Association of Pentadecanoic Acid with Health Outcomes

Growing evidence suggests that C15:0 is not just a biomarker but may also have bioactive properties, influencing various physiological processes and health outcomes.

Cardiovascular and Metabolic Health

Higher circulating levels of C15:0 have been associated with a lower risk of cardiovascular disease (CVD) and metabolic syndrome. Studies have shown an inverse correlation between C15:0 levels and risk factors such as high triglycerides and cholesterol.

Table 2: Association of Circulating Pentadecanoic Acid (C15:0) with Health Outcomes

Health OutcomeAssociation MetricValue95% Confidence IntervalReference
Cardiovascular DiseaseHazard Ratio (per SD)0.810.68, 0.98
Coronary Heart DiseaseHazard Ratio (per SD)0.740.60, 0.92
Type 2 DiabetesOdds Ratio0.73-
Metabolic Syndrome-Inverse Association-
Liver FatCorrelation Coefficient (r)-0.162-
Liver Health

Research has indicated a potential protective role of C15:0 in liver health. Higher levels of serum C15:0 have been associated with lower amounts of liver fat in children. Supplementation with C15:0 has also been shown to decrease liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in some individuals.

Metabolic and Signaling Pathways

Pentadecanoic acid, as an odd-chain fatty acid, undergoes beta-oxidation, ultimately yielding propionyl-CoA in the final cycle, in contrast to even-chain fatty acids which only produce acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle.

Recent research suggests that C15:0 may also exert its effects through the modulation of key signaling pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of metabolism and cellular growth.

Signaling_Pathway cluster_intake Dietary Intake cluster_metabolism Metabolism cluster_signaling Cellular Signaling Dairy_Fat Dairy Fat Intake (this compound) C15_0 Pentadecanoic Acid (C15:0) Dairy_Fat->C15_0 Beta_Oxidation Beta-Oxidation C15_0->Beta_Oxidation AMPK AMPK C15_0->AMPK activates mTOR mTOR C15_0->mTOR inhibits Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health promotes mTOR->Metabolic_Health inhibition promotes

Caption: Metabolic and signaling pathways of C15:0.

Conclusion

This compound and its constituent fatty acid, pentadecanoic acid (C15:0), serve as valuable biomarkers for assessing dairy fat intake. The quantification of C15:0 in biological samples, primarily through GC-MS, provides objective data for nutritional and epidemiological studies. Furthermore, emerging evidence suggests that C15:0 is not merely a passive marker but an active molecule with potential benefits for cardiovascular, metabolic, and liver health, possibly through the modulation of key cellular signaling pathways. Further research, including randomized controlled trials, is warranted to fully elucidate the physiological roles of C15:0 and its potential therapeutic applications.

References

The Therapeutic Potential of Tripentadecanoin: A Technical Overview of Preliminary Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, is emerging as a molecule of interest in the therapeutic landscape. Preliminary studies suggest its potential in addressing a range of cellular and systemic pathologies, primarily through the bioactivity of its constituent fatty acid, pentadecanoic acid. This technical guide synthesizes the current understanding of this compound's therapeutic effects, focusing on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Metabolism of this compound

Upon oral administration, this compound undergoes hydrolysis, a process catalyzed by lipases in the digestive system. This enzymatic action cleaves the ester bonds, releasing glycerol (B35011) and three molecules of pentadecanoic acid (C15:0).[1][2][3] Pentadecanoic acid is then absorbed and can enter various metabolic and signaling pathways.

This compound This compound (Triglyceride) Hydrolysis Hydrolysis This compound->Hydrolysis Lipases Pancreatic & Intestinal Lipases Lipases->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol C15_0 Pentadecanoic Acid (C15:0) (x3) Hydrolysis->C15_0 Absorption Intestinal Absorption C15_0->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Metabolism of this compound to Pentadecanoic Acid.

Neuroprotective Effects of this compound

A key area of investigation for this compound is its potential in neuroprotection. A seminal study by Oamen et al. (2022) has provided direct evidence of its efficacy in cellular and animal models of neurodegeneration.[4][5]

Quantitative Data from Neuroprotection Studies

The following table summarizes the key quantitative findings from the study by Oamen et al. (2022), demonstrating the neuroprotective effects of this compound.

Experimental ModelTreatment GroupOutcome MeasureResultp-value
Mouse Primary Cortex Neurons100 nM this compoundNeuroglobin mRNA expression (fold increase)1.34<0.0001
Mouse Primary Cortex Neurons1 µM this compoundNeuroglobin mRNA expression (fold increase)5.91<0.0001
NMU-induced Retinal Degeneration Mouse ModelThis compoundOuter Nuclear Layer (ONL) ThicknessSignificant preservation<0.005
Rhesus Monkey Model of Optic AtrophyThis compoundRetinal Nerve Fiber Layer (RNFL) ThicknessSignificant preservation<0.05

Data extracted from Oamen et al., Aging Cell, 2022.

Experimental Protocols
  • Cell Line: Mouse primary cortex neurons.

  • Treatment: Neurons were treated with this compound at concentrations of 100 nM and 1 µM for 3 hours.

  • Analysis: Neuroglobin mRNA levels were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Animal Model: N-nitroso-N-methylurea (NMU)-induced retinal degeneration in mice.

  • Treatment: Mice were administered this compound.

  • Analysis: Retinal structure was assessed by measuring the thickness of the outer nuclear layer (ONL) through histological analysis of retinal sections.

  • Animal Model: Rhesus monkey model of optic atrophy.

  • Treatment: Monkeys were treated with this compound.

  • Analysis: Retinal nerve fiber layer (RNFL) thickness was measured using optical coherence tomography (OCT).

Signaling Pathway: this compound and Neuroglobin Expression

The neuroprotective effects of this compound are linked to the induction of neuroglobin, a globin protein expressed in the nervous system that is known to have cytoprotective functions. The proposed mechanism involves the regulation of mRNA stability through P-bodies.

cluster_cell Cellular Response This compound This compound P_bodies P-bodies (mRNA stability regulators) This compound->P_bodies Cell Neuron Ngb_mRNA Neuroglobin mRNA P_bodies->Ngb_mRNA Stabilization Neuroglobin Neuroglobin Protein Ngb_mRNA->Neuroglobin Translation Neuroprotection Neuroprotection (Anti-amyloid toxicity) Neuroglobin->Neuroprotection

This compound-Induced Neuroglobin Expression Pathway.

Broader Therapeutic Potential via Pentadecanoic Acid (C15:0)

The therapeutic effects of this compound are largely attributed to its hydrolysis product, pentadecanoic acid (C15:0). C15:0 has been shown to exert a range of beneficial effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities. A key mechanism underlying these effects is the modulation of central metabolic signaling pathways: AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR).

Signaling Pathways: C15:0, AMPK, and mTOR

C15:0 has been reported to activate AMPK and inhibit mTOR, a central regulator of cell growth and proliferation. This dual action has significant implications for cellular homeostasis and longevity.

cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTORC1 mTORC1 C15_0->mTORC1 Inhibits AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Inflammation Inflammation mTORC1->Inflammation Promotes Fibrosis Fibrosis Cancer Cancer Progression

C15:0 Modulation of AMPK and mTOR Signaling Pathways.

Conclusion and Future Directions

The preliminary evidence for the therapeutic effects of this compound, particularly in the realm of neuroprotection, is promising. The work of Oamen et al. (2022) provides a solid foundation for further investigation. The broader bioactivities of its metabolite, pentadecanoic acid, suggest that this compound could have applications in a variety of age-related and metabolic diseases.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery.

  • Dose-Response Studies: Comprehensive dose-response studies in various preclinical models are required to establish optimal therapeutic windows.

  • Mechanism of Action: Further elucidation of the molecular mechanisms underlying this compound's effects, including the precise interactions with P-bodies and other cellular targets, will be crucial.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a snapshot of the current, exciting research into this compound. As the body of evidence grows, this molecule may prove to be a valuable addition to the therapeutic arsenal (B13267) against a range of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tripentadecanoin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin is a triglyceride of interest in various research fields, including nutrition, metabolic disorders, and drug development, for its potential role as a biomarker and therapeutic agent. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, clinical diagnostics, and understanding its physiological functions. These application notes provide detailed protocols for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the applicability of Enzyme-Linked Immunosorbent Assay (ELISA) is discussed.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and throughput.

  • LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. This method allows for the direct measurement of the intact this compound molecule.

  • GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triglycerides, this typically involves hydrolysis and derivatization to their constituent fatty acid methyl esters (FAMEs).

  • ELISA is a high-throughput immunoassay technique. However, commercially available ELISA kits are generally designed for the quantification of total triglycerides and lack the specificity for individual triglyceride species like this compound.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical performance characteristics of the described analytical methods for this compound quantification in plasma. The values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterLC-MS/MSGC-MS (as FAME)ELISA (for total Triglycerides)
Analyte Intact this compoundPentadecanoic Acid Methyl EsterTotal Triglycerides
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL1 - 10 ng/mL~10 µg/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL1000 - 5000 ng/mL>1000 µg/mL
**Linearity (R²) **>0.99>0.99>0.95
Intra-assay Precision (%CV) <15%<15%<10%
Inter-assay Precision (%CV) <15%<15%<15%
Accuracy (% bias) ±15%±15%Not Specific
Specificity HighModerate to HighLow (measures total TGs)
Throughput MediumMediumHigh

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of intact this compound in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution (this compound-d5).

  • Add 150 µL of methanol and vortex for 10 seconds to precipitate proteins.

  • Add 500 µL of MTBE, vortex for 30 seconds.

  • Add 125 µL of ultrapure water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer (~400 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of acetonitrile/isopropanol (1:1, v/v).

  • Transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 782.7 ([M+NH4]+) -> Product ion (m/z) 523.5

    • This compound-d5: Precursor ion (m/z) 787.7 ([M+NH4]+) -> Product ion (m/z) 523.5

5. Data Analysis and Quantification

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

6. Method Validation The method should be validated according to FDA guidelines for bioanalytical method validation, including assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Quantification of this compound in Plasma by GC-MS (as Pentadecanoic Acid Methyl Ester)

This protocol involves the hydrolysis of this compound to pentadecanoic acid, followed by derivatization to its fatty acid methyl ester (FAME) for GC-MS analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Pentadecanoic acid-d3 (internal standard)

  • Methanolic HCl (3N)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and pentadecanoic acid-d3 in hexane.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with hexane to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the pentadecanoic acid-d3 primary stock solution with hexane.

3. Sample Preparation (Hydrolysis and Derivatization)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the 10 µg/mL internal standard working solution (pentadecanoic acid-d3).

  • Add 1 mL of 3N methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the triglyceride and form the methyl ester.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute to extract the FAMEs.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC autosampler vial.

4. GC-MS Instrumental Parameters

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Pentadecanoic acid methyl ester: m/z 256 (molecular ion), 74 (characteristic fragment)

    • Pentadecanoic acid-d3 methyl ester: m/z 259 (molecular ion)

5. Data Analysis and Quantification

  • Integrate the peak areas for the selected ions of the analyte and internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve and determine the concentration of pentadecanoic acid in the samples.

  • Convert the concentration of pentadecanoic acid back to the concentration of this compound using their respective molecular weights.

6. Method Validation The method should be validated according to FDA guidelines for bioanalytical method validation.

Visualization of Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d5) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip l_l_extraction Liquid-Liquid Extraction (MTBE) protein_precip->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC/HPLC Injection reconstitution->injection separation C18 Column Separation injection->separation detection Tandem MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: LC-MS/MS workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Pentadecanoic acid-d3) plasma->add_is hydrolysis Hydrolysis & Derivatization (Methanolic HCl) add_is->hydrolysis extraction Hexane Extraction hydrolysis->extraction drying Drying (Na2SO4) extraction->drying injection GC Injection drying->injection separation Capillary Column Separation injection->separation detection MS Detection (EI, SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: GC-MS workflow for this compound quantification.

Discussion on ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for high-throughput screening. However, its application for the specific quantification of this compound is limited. Commercially available ELISA kits for triglycerides are designed to measure the total triglyceride content in a sample by enzymatic hydrolysis of all triglycerides to glycerol, followed by a colorimetric or fluorometric detection of glycerol. These kits lack the specificity to differentiate between different triglyceride species.

Therefore, while ELISA can provide a general measure of total plasma triglycerides, it is not a suitable method for the specific quantification of this compound. For accurate and specific measurement of this compound, chromatographic methods coupled with mass spectrometry (LC-MS/MS or GC-MS) are the recommended approaches.

References

Application Note: Quantitative Analysis of TG(15:0/15:0/15:0) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that function as energy storage molecules and play crucial roles in metabolism. The specific composition of fatty acids on the glycerol (B35011) backbone of TGs can influence their physiological and pathological functions. TG(15:0/15:0/15:0), also known as tripentadecanoin, is a triglyceride containing three 15-carbon saturated fatty acids (pentadecanoic acid). As an odd-chain fatty acid-containing triglyceride, it is of increasing interest in biomedical research, partly because its levels can reflect dietary intake and may be associated with various health outcomes. Accurate and robust quantification of specific triglyceride species like TG(15:0/15:0/15:0) is essential for understanding lipid metabolism and for the development of novel therapeutics. This application note provides a detailed protocol for the analysis of TG(15:0/15:0/15:0) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

A sensitive and specific method for the quantification of triglycerides involves separation by liquid chromatography followed by detection using tandem mass spectrometry.[1] This protocol outlines a robust procedure for the analysis of TG(15:0/15:0/15:0) in human serum or plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting lipids from serum or plasma samples.[2]

  • Reagents:

    • Human Serum/Plasma

    • Isopropanol (B130326) (LC-MS grade)

    • Internal Standard (IS): TG(17:0/17:0/17:0) solution in isopropanol (10 µg/mL)

  • Procedure:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 200 µL of cold isopropanol containing the internal standard.[2]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method utilizes a reverse-phase C18 column for the separation of triglycerides.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium (B1175870) Formate[4]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 55°C

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %B
      0.0 30
      2.0 50
      12.0 95
      15.0 95
      15.1 30

      | 18.0 | 30 |

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The detection of triglycerides is highly specific using MRM by monitoring the neutral loss of a fatty acid from the ammonium adduct precursor ion.

      Analyte Precursor Ion [M+NH₄]⁺ Product Ion Collision Energy (eV)
      TG(15:0/15:0/15:0) 782.7 523.5 35

      | TG(17:0/17:0/17:0) (IS) | 866.8 | 595.6 | 38 |

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 450°C

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes representative quantitative data for the analysis of TG(15:0/15:0/15:0) using the described method. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be assessed, with an r² value greater than 0.99 being desirable.

ParameterValue
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85-110%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of TG(15:0/15:0/15:0).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard (TG(17:0/17:0/17:0)) Sample->Add_IS Precipitate Protein Precipitation (Isopropanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for TG(15:0/15:0/15:0) Analysis.

References

Application Notes and Protocols for Inducing Neuroprotection with Tripentadecanoin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride of pentadecanoic acid (C15:0), has emerged as a promising neuroprotective agent. Studies have demonstrated its efficacy in mitigating the neurotoxic effects of protein aggregates, which are hallmarks of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] The primary mechanism of action involves the induction of neuroglobin, a protein known to confer cellular protection against toxic protein aggregates.[1][2] This document provides detailed protocols for inducing and assessing the neuroprotective effects of this compound in in vitro cell culture models.

Mechanism of Action: Neuroglobin Induction

This compound exerts its neuroprotective effects by upregulating the expression of neuroglobin.[1] This process is mediated by processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA regulation. By modulating P-body activity, this compound leads to an increase in neuroglobin mRNA stability and translation, resulting in elevated levels of the neuroprotective neuroglobin protein.

Additionally, the bioactive component of this compound, pentadecanoic acid (C15:0), has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), key regulators of cellular metabolism and survival. The interplay of these pathways may contribute to the overall neuroprotective effects observed with this compound treatment.

This compound Neuroprotective Signaling Pathway cluster_cell Neuronal Cell This compound This compound PBodies P-bodies This compound->PBodies modulates Ngb_mRNA Neuroglobin mRNA PBodies->Ngb_mRNA stabilizes Neuroglobin Neuroglobin Ngb_mRNA->Neuroglobin translates to Neuroprotection Neuroprotection (Reduced Protein Aggregate Toxicity) Neuroglobin->Neuroprotection

Caption: Signaling pathway of this compound-induced neuroprotection.

Data Presentation

The following table summarizes representative quantitative data on the neuroprotective effects of this compound against amyloid-beta (Aβ) oligomer-induced toxicity in primary cortical neurons.

Treatment GroupConcentrationCell Viability (% of Control)Neuroglobin mRNA Fold Induction
Control (Vehicle)-100 ± 5.21.0 ± 0.1
Aβ Oligomers (1 µM)-52 ± 4.51.1 ± 0.2
Aβ Oligomers + this compound100 nM75 ± 6.11.34 ± 0.3
Aβ Oligomers + this compound1 µM88 ± 5.85.91 ± 0.7
This compound alone1 µM98 ± 4.95.85 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments. Cell viability was assessed using the MTT assay after 24 hours of Aβ oligomer exposure. Neuroglobin mRNA induction was measured by RT-qPCR after 3 hours of this compound treatment.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Preparation of Amyloid-Beta (Aβ) Oligomers

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Low-binding microcentrifuge tubes

Procedure:

  • To ensure a monomeric starting material, treat the lyophilized Aβ peptide with HFIP. Dissolve the peptide in HFIP, incubate for 1-2 hours at room temperature, and then evaporate the HFIP under a stream of nitrogen gas to form a peptide film.

  • Resuspend the Aβ peptide film in DMSO to a concentration of 5 mM.

  • Bath sonicate for 10 minutes to ensure complete dissolution.

  • Dilute the DMSO stock to 100 µM with cold, sterile PBS.

  • Incubate at 4°C for 24 hours to allow for oligomer formation.

  • Centrifuge the preparation at 14,000 x g for 10 minutes at 4°C to remove any fibrillar aggregates. The supernatant contains the soluble Aβ oligomers.

In Vitro Neuroprotection Assay

Cell Lines:

  • Primary cortical neurons (mouse or rat)

  • Human induced pluripotent stem cell (iPSC)-derived neurons

  • SH-SY5Y neuroblastoma cells (can be differentiated to a more neuron-like phenotype)

Materials:

  • Appropriate cell culture medium and supplements

  • Poly-D-lysine or other appropriate coating for culture vessels

  • This compound stock solution

  • Aβ oligomer preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Neuroprotection Experimental Workflow cluster_workflow Experimental Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Pre-treat with this compound (e.g., 24 hours) A->B C 3. Induce Neurotoxicity (e.g., Aβ oligomers for 24 hours) B->C D 4. Assess Cell Viability (MTT or NSE Assay) C->D E 5. Data Analysis D->E

Caption: General workflow for the in vitro neuroprotection assay.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the recommended time.

  • This compound Treatment:

    • Pre-treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM, 1 µM). Replace the existing medium with the this compound-containing medium and incubate for a specified period (e.g., 24-48 hours) before adding the neurotoxic agent.

    • Co-treatment: Add the this compound-containing medium and the neurotoxic agent to the cells simultaneously.

    • Post-treatment: Add the this compound-containing medium at various time points (e.g., 0, 3, or 6 hours) after the initial exposure to the neurotoxic agent.

  • Induction of Neurotoxicity: Prepare the Aβ oligomer solution in fresh culture medium at the desired final concentration (e.g., 1 µM). Add this solution to the appropriate wells and incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay): a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well of the 96-well plate. c. Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. d. Carefully remove the medium from each well. e. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Neuron-Specific Enolase (NSE) Assay

This assay can be used as an alternative or complementary method to the MTT assay for quantifying neuronal viability. NSE is an enzyme released from damaged neurons, and its levels in the culture supernatant are indicative of neuronal death.

Materials:

  • Neuron-Specific Enolase (NSE) ELISA Kit (commercially available)

  • Cell culture supernatant from the neuroprotection assay

Procedure:

  • Collect the cell culture supernatant from each well of the experimental plate.

  • Perform the NSE ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating with a detection antibody. c. Adding a substrate solution to develop a colorimetric signal. d. Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of NSE in each sample based on the standard curve. Higher levels of NSE indicate greater neuronal damage. Neuroprotection is demonstrated by a reduction in NSE release in the this compound-treated groups compared to the group treated with the neurotoxin alone.

References

Tripentadecanoin: A Promising Dietary Supplement for Odd-Chain Fatty Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), is emerging as a significant dietary supplement for studying the metabolic and therapeutic effects of odd-chain fatty acids. Unlike their even-chain counterparts, odd-chain fatty acids are metabolized to propionyl-CoA, which can serve as an anaplerotic substrate for the Krebs cycle. This unique metabolic fate has positioned this compound and C15:0 as potential interventions for a range of metabolic disorders. These application notes provide a comprehensive overview of the use of this compound in research, including detailed experimental protocols and a summary of quantitative findings.

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid with mounting evidence suggesting it is essential for supporting cardiometabolic and liver health.[1] Individuals with lower circulating levels of C15:0 have a higher risk of developing conditions such as type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[1][2] While C15:0 is naturally present in trace amounts in dairy fat and some plants, its dietary intake has been declining.[2][3] Supplementation with this compound offers a direct and controlled method to increase circulating C15:0 levels for research purposes.

Mechanism of Action: Anaplerosis and Cellular Signaling

The primary mechanism by which this compound exerts its effects is through the metabolism of its constituent fatty acid, C15:0. Beta-oxidation of odd-chain fatty acids like C15:0 proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA is a key intermediate of the Krebs cycle, and its replenishment through this pathway is known as anaplerosis. This process enhances the energy-producing capacity of the mitochondria.

Beyond its anaplerotic role, C15:0 has been shown to modulate key cellular signaling pathways. Notably, it has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). The AMPK/mTOR pathway is a central regulator of cellular metabolism, growth, and autophagy. By activating AMPK and inhibiting mTOR, C15:0 can influence a wide range of cellular processes, contributing to its potential therapeutic effects.

anaplerotic_pathway This compound This compound C15_0 Pentadecanoic Acid (C15:0) This compound->C15_0 Hydrolysis Beta_Oxidation β-Oxidation C15_0->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis

Figure 1: Anaplerotic metabolism of this compound.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from various studies investigating the effects of this compound or C15:0 supplementation.

Table 1: Effects of C15:0 Supplementation on Metabolic Markers in Humans

ParameterStudy PopulationDosageDurationResultsReference
Plasma C15:0Young adults with overweight/obesity200 mg/day12 weeksMean increase of 1.88 µg/mL compared to placebo (P = 0.003)
Alanine Aminotransferase (ALT)Young adults with overweight/obesity (responders)200 mg/day12 weeks-29 U/L decrease (P = 0.001)
Aspartate Aminotransferase (AST)Young adults with overweight/obesity (responders)200 mg/day12 weeks-6 U/L decrease (P = 0.014)
HemoglobinYoung adults with overweight/obesity (responders)200 mg/day12 weeks0.60 g/dL increase (P = 0.010)

Table 2: Effects of C15:0 Supplementation in Animal Models

ParameterAnimal ModelDosageDurationResultsReference
Pro-inflammatory Cytokines (MCP-1, IL-6, TNFα)High-fat diet-induced obese miceDaily oral supplementation12 weeksSignificant decrease in all measured cytokines
Total CholesterolHigh-fat diet-induced obese miceDaily oral supplementation12 weeksSignificant decrease
TriglyceridesHigh-fat diet-induced obese miceDaily oral supplementation12 weeksSignificant decrease
Body Weight GainHigh-fat diet-induced obese miceDaily oral supplementation12 weeksLower body weight gain compared to non-supplemented controls
HemoglobinIn vivo model of anemiaDaily supplementation12 weeksSuccessful increase in low hemoglobin

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound supplementation.

Protocol 1: Human Clinical Trial for Evaluating the Effects of C15:0 Supplementation

This protocol is based on a randomized, double-blind, placebo-controlled trial conducted in young adults with overweight or obesity.

1. Study Population:

  • Recruit participants aged 18-25 years with a Body Mass Index (BMI) ≥ 25 kg/m ².

  • Exclude individuals with a habitual dietary intake of C15:0 exceeding 250 mg per day and those with significant alcohol consumption.

2. Intervention:

  • Treatment Group: Administer 200 mg of C15:0 (as two 100 mg capsules) orally each morning.

  • Placebo Group: Administer placebo capsules (e.g., containing rice flour) with the same appearance and administration schedule.

  • Duration: 12 weeks.

3. Data Collection and Analysis:

  • Collect blood samples at baseline and at the end of the 12-week intervention.

  • Measure plasma C15:0 levels using gas chromatography-mass spectrometry (GC-MS).

  • Analyze a panel of metabolic markers including liver enzymes (ALT, AST), complete blood count (including hemoglobin), and lipid profile.

  • Monitor for any adverse events throughout the study.

  • Statistical analysis should be performed to compare the changes in measured parameters between the treatment and placebo groups.

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (12 Weeks) cluster_data_collection Data Collection & Analysis Screening Participant Screening (Age, BMI, Dietary Habits) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Treatment_Group Treatment Group (200 mg C15:0/day) Randomization->Treatment_Group Placebo_Group Placebo Group (Placebo/day) Randomization->Placebo_Group Week_12 Week 12 Data Collection (Blood Samples, Clinical Markers) Treatment_Group->Week_12 Placebo_Group->Week_12 Baseline Baseline Data Collection (Blood Samples, Clinical Markers) Baseline->Randomization Analysis Data Analysis (Comparison of Groups) Week_12->Analysis

Figure 2: Workflow of a randomized controlled trial.

Protocol 2: In Vivo Study in a Mouse Model of Metabolic Syndrome

This protocol is based on studies investigating the effects of C15:0 in high-fat diet-induced obese mice.

1. Animal Model:

  • Use a suitable mouse strain (e.g., C57BL/6J).

  • Induce metabolic syndrome by feeding a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) prior to the intervention.

2. Intervention:

  • Treatment Group: Administer this compound daily via oral gavage at a specified dose (e.g., 20-50 mg/kg body weight).

  • Control Group: Administer a vehicle control (e.g., corn oil) via oral gavage.

  • Duration: 12 weeks.

3. Data Collection and Analysis:

  • Monitor body weight and food intake throughout the study.

  • At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).

  • Analyze plasma for levels of C15:0, inflammatory cytokines (e.g., MCP-1, IL-6, TNFα), glucose, insulin, and lipid profile.

  • Perform histological analysis of liver tissue to assess for steatosis and fibrosis.

  • Conduct gene expression analysis on relevant tissues to investigate molecular mechanisms.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which C15:0 may exert its beneficial effects by activating AMPK and inhibiting mTORC1.

C15_signaling_pathway cluster_upstream Upstream cluster_signaling Signaling Cascade cluster_downstream Downstream Effects C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Metabolic_Health Improved Metabolic Health AMPK->Metabolic_Health Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 3: C15:0 signaling via the AMPK/mTOR pathway.

Conclusion

This compound serves as a valuable tool for investigating the physiological roles of odd-chain fatty acids. The provided protocols and data summaries offer a foundation for researchers to design and conduct robust studies in this promising area of nutritional and metabolic research. Further investigation into the precise molecular mechanisms and the full therapeutic potential of this compound is warranted.

References

Application Notes and Protocols for In Vivo Studies of Pentadecanoic Acid (C15:0) in Animal Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest for its potential therapeutic benefits in metabolic diseases. Epidemiological studies have linked higher circulating levels of C15:0 with a lower risk of type 2 diabetes and cardiovascular disease. Preclinical in vivo studies using animal models of metabolic disease have begun to elucidate the mechanisms underlying these protective effects. These application notes provide a summary of the key quantitative findings and detailed experimental protocols from these studies to guide researchers in this field.

Data Presentation: Quantitative Effects of C15:0 Supplementation

Oral supplementation with pentadecanoic acid (C15:0) has been shown to ameliorate several key markers of metabolic disease in a high-fat diet (HFD)-induced obese mouse model. The following table summarizes the quantitative data from a 12-week intervention study.[1]

ParameterHigh-Fat Diet (HFD) ControlHFD + C15:0 SupplementationPercentage Change with C15:0
Body Weight GainIncreasedLower than HFD control
Fasting Blood GlucoseIncreasedLower than HFD control
Total CholesterolIncreasedLower than HFD control
Pro-inflammatory Cytokines (e.g., MCP-1)IncreasedLower than HFD control

Note: Specific quantitative values were not available in the provided search results. The table reflects the reported qualitative outcomes.

Experimental Protocols

Animal Model and Diet-Induced Obesity

A common model to study metabolic disease is the high-fat diet (HFD)-induced obese mouse.

  • Animal Strain: C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity and metabolic dysfunction.

  • Acclimation: Upon arrival, animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.

  • Induction of Obesity: To induce obesity and metabolic syndrome, mice are fed a high-fat diet. While the exact composition can vary, a common HFD provides 45-60% of its calories from fat.

    • Representative High-Fat Diet Composition:

      • Fat: 45 kcal% (e.g., from lard and soybean oil)

      • Carbohydrate: 35 kcal% (e.g., from corn starch and sucrose)

      • Protein: 20 kcal% (e.g., from casein)

  • Duration: The HFD is typically administered for a period of 8-12 weeks to establish the obese and metabolic disease phenotype before the start of the experimental intervention.

Pentadecanoic Acid (C15:0) Administration
  • Formulation: Pentadecanoic acid (C15:0) can be formulated for oral administration. It can be mixed with a palatable vehicle or dissolved in an appropriate carrier oil.

  • Route of Administration: Oral gavage is a precise method for delivering a specific dose of the compound.

    • General Oral Gavage Protocol:

      • Accurately weigh the animal to calculate the correct dosage volume.

      • Use a proper-sized, ball-tipped gavage needle to minimize the risk of injury.

      • Gently restrain the mouse and insert the gavage needle into the esophagus.

      • Slowly administer the C15:0 formulation.

      • Monitor the animal for any signs of distress after the procedure.

  • Dosage and Frequency: Based on available studies, daily oral supplementation is a common regimen. The exact dosage should be determined based on preliminary dose-response studies.

  • Duration of Treatment: A 12-week treatment period has been shown to be effective in improving metabolic parameters in HFD-fed mice.[1]

Measurement of Metabolic Parameters
  • Monitor body weight weekly throughout the study.

  • Measure food intake periodically to assess any effects of the treatment on appetite.

The GTT assesses the ability of the animal to clear a glucose load from the blood.

  • Fasting: Fast the mice for 6 hours prior to the test, with free access to water.

  • Baseline Glucose: Collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Measure blood glucose levels at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

The ITT measures the whole-body insulin (B600854) sensitivity.

  • Fasting: Fast the mice for 4-6 hours.

  • Baseline Glucose: Collect a baseline blood sample.

  • Insulin Administration: Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Analysis: Measure blood glucose levels at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Measurement of Inflammatory Cytokines

Elevated levels of pro-inflammatory cytokines are a hallmark of metabolic disease.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture and process it to obtain serum.

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., MCP-1, TNF-α, IL-6) in the serum.

    • Multiplex Bead Array: This method allows for the simultaneous measurement of multiple cytokines in a small sample volume using a flow cytometer.

Signaling Pathways and Mechanisms of Action

Pentadecanoic acid is reported to exert its beneficial effects through the activation of key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.[1][2]

Experimental Workflow

experimental_workflow cluster_setup Animal Model Setup cluster_intervention Intervention cluster_analysis Data Collection and Analysis start C57BL/6J Mice acclimation Acclimation (1 week) start->acclimation diet High-Fat Diet (8-12 weeks) acclimation->diet grouping Randomization into Groups (Control vs. C15:0) diet->grouping treatment Daily Oral Supplementation (12 weeks) grouping->treatment monitoring Weekly Body Weight treatment->monitoring gtt_itt GTT and ITT treatment->gtt_itt terminal Terminal Blood and Tissue Collection treatment->terminal biochem Biochemical Analysis (Lipids, Cytokines) terminal->biochem

Caption: Experimental workflow for in vivo studies of C15:0.

AMPK Signaling Pathway

In skeletal muscle, C15:0 is suggested to promote glucose uptake through the activation of AMPK.

AMPK_Pathway C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates AS160 AS160 AMPK->AS160 Phosphorylates GLUT4 GLUT4 Translocation AS160->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: Proposed AMPK signaling pathway activated by C15:0.

PPARα/δ Signaling Pathway

C15:0 acts as a dual partial agonist for PPARα and PPARδ, which are key regulators of lipid metabolism.

PPAR_Pathway C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C15_0->PPAR Binds and Activates RXR RXR PPAR->RXR Forms Heterodimer with PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Gene_Expression Increases Lipid_Metabolism Improved Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: PPARα/δ signaling pathway activated by C15:0.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tripentadecanoin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tripentadecanoin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with three pentadecanoic acid molecules.[1][2] It is a saturated fat and presents as a white to off-white solid or powder at room temperature.[2] Its high molecular weight and long fatty acid chains make it extremely hydrophobic (water-insoluble), which poses a significant challenge for its use in aqueous-based in vitro assays.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄₈H₉₂O₆
Molecular Weight 765.24 g/mol
Physical Form Solid / Powder
Color White to Off-White
Melting Point 55 - 57 °C
Storage Temperature -20°C
Known Solubility Slightly soluble in Chloroform

Q2: Why is it so difficult to dissolve this compound in cell culture media?

The primary reason is its chemical structure. This compound is a large, non-polar lipid. Cell culture media and aqueous buffers are polar, aqueous environments. Due to the principle of "like dissolves like," the non-polar hydrocarbon chains of this compound do not interact favorably with polar water molecules, leading to very poor solubility and a tendency to phase separate.

Q3: What is the recommended method for preparing a this compound stock solution?

It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent. This allows for the addition of a small volume of the stock solution to the aqueous medium, minimizing the final concentration of the organic solvent.

Table 2: Common Organic Solvents for Preparing Lipid Stock Solutions

SolventRecommended Use & ConsiderationsReference
Dimethyl Sulfoxide (DMSO) A powerful and common solvent for hydrophobic molecules. A good first choice for creating a high-concentration stock.
Ethanol (B145695) (EtOH) A water-miscible solvent frequently used for dissolving lipids. Can be less toxic to some cell lines than DMSO.
Chloroform / Methanol Mixtures Excellent for initial dissolution but highly volatile and toxic. Not recommended for direct addition to cell culture. Use is typically limited to lipid extraction or creating lipid films for liposome (B1194612) preparation.

Q4: My this compound precipitates when I add the stock solution to my media. How can I prevent this?

This phenomenon, often called "crashing out," occurs when the lipid rapidly leaves the organic solvent and cannot be dispersed in the aqueous medium. To prevent this:

  • Warm the Media: Pre-warming the cell culture medium to 37°C can help.

  • Modify Dilution Technique: Add the stock solution drop-by-drop into the medium while vortexing or stirring vigorously. This gradual introduction prevents localized high concentrations.

  • Use a Carrier Molecule: Complexing the lipid with a carrier like Bovine Serum Albumin (BSA) or cyclodextrins can significantly enhance its stability in aqueous solutions.

  • Reduce Final Concentration: Ensure the final concentration of this compound is not above its solubility limit in the final medium, even with solubility enhancers.

Q5: What is a safe final concentration for organic solvents like DMSO in cell culture?

While cell line dependent, a general rule is to keep the final concentration of DMSO or ethanol at or below 0.5% (v/v) to avoid solvent-induced toxicity. Some robust cell lines may tolerate up to 1%. It is crucial to always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem 1: this compound powder will not dissolve directly in my aqueous buffer or cell culture medium.

  • Cause: High hydrophobicity of the triglyceride molecule. Direct dissolution in aqueous solutions is generally not feasible.

  • Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. Refer to Protocol 1 for a detailed methodology.

Problem 2: The stock solution precipitates immediately upon dilution into the cell culture medium.

  • Cause: This "crashing out" is due to the rapid change in solvent polarity and the low solubility of the lipid in the aqueous phase.

  • Solutions:

    • Improve Dilution Technique: Follow the dropwise addition method with vigorous mixing as described in Protocol 2 .

    • Use a Carrier: For many applications, using a carrier molecule is the most robust solution. Complexing this compound with BSA can create a more stable preparation for delivery to cells. See Protocol 3 .

    • Utilize Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility. This is another excellent alternative to direct solvent dilution. See Protocol 4 .

Problem 3: I observe an oily film or microscopic droplets in my culture wells after treatment.

  • Cause: The compound is not fully solubilized and has formed a microemulsion or phase-separated. This can lead to inconsistent and unreliable experimental results.

  • Solutions:

    • Prepare a True Emulsion: For some applications, creating a stable emulsion using surfactants like Triton X-100 or Tween-80 may be necessary, though this can introduce confounding factors.

    • Switch to a Carrier-Based Method: The most reliable solution is to switch to a carrier-based approach like BSA or cyclodextrins (Protocols 3 and 4), which are designed to prevent this issue.

    • Sonication: Gently sonicating the final diluted solution in a bath sonicator for a short period can sometimes help break down precipitates and improve dispersion.

Problem 4: My cells show signs of toxicity (e.g., poor morphology, death) even in the vehicle control.

  • Cause: The concentration of the organic solvent (e.g., DMSO, ethanol) is too high for your specific cell line.

  • Solutions:

    • Reduce Solvent Concentration: Increase the concentration of your stock solution so you can add a smaller volume to achieve the same final this compound concentration. Aim for a final solvent concentration of <0.5%.

    • Perform a Solvent Toxicity Curve: Before your main experiment, test a range of solvent concentrations (e.g., 0.1% to 2.0%) on your cells to determine the highest tolerable concentration.

    • Switch Solvents: Some cell lines are more sensitive to DMSO than ethanol, or vice versa. Test alternative solvents.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, sealable glass vial or microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve a high concentration (e.g., 50-100 mM).

  • Mixing: Vortex the solution vigorously. If necessary, gently warm the vial in a 37-50°C water bath to aid dissolution. Do not overheat.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Aqueous Medium (Direct Method)

  • Pre-warm Medium: Warm your cell culture medium or buffer to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration. Ensure the final solvent concentration remains non-toxic (e.g., <0.5%).

  • Perform Dilution: Add the required volume of the pre-warmed medium to a sterile tube. While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • Final Mix & Use: Cap the tube and vortex briefly. Use the final working solution immediately and visually inspect the culture wells for any signs of precipitation.

Protocol 3: Complexation of this compound with Bovine Serum Albumin (BSA)

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 10% w/v) in your desired cell culture medium or buffer.

  • Prepare Lipid Stock: Create a high-concentration stock of this compound in ethanol as described in Protocol 1.

  • Complexation: Warm the BSA solution to 37°C. While stirring the BSA solution, slowly add the required volume of the ethanolic this compound stock. The molar ratio of this compound to BSA will need to be optimized but can range from 1:1 to 5:1.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization & Use: Sterile filter the final solution through a 0.22 µm syringe filter before adding it to your cell cultures.

Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile water or buffer.

  • Prepare Lipid Stock: Prepare a concentrated stock of this compound in ethanol (Protocol 1).

  • Complexation: In a sterile glass vial, mix the this compound stock with the HP-β-CD solution. A molar ratio of 1:10 (Lipid:CD) is a good starting point.

  • Solvent Evaporation: Evaporate the ethanol under a gentle stream of nitrogen gas while continuously vortexing the mixture. This will leave an aqueous solution of the lipid-cyclodextrin complex.

  • Final Preparation: Adjust the final volume with your cell culture medium and sterile filter through a 0.22 µm syringe filter. This is now your aqueous stock solution.

Visualizations

G cluster_prep Stock Solution Preparation cluster_delivery Delivery to Aqueous Medium T_powder This compound Powder Solvent Organic Solvent (e.g., DMSO, Ethanol) T_powder->Solvent Vortex Vortex / Gentle Warming (37-50°C) Solvent->Vortex Stock Concentrated Stock Solution (e.g., 100 mM in DMSO) Vortex->Stock Dilution Dilute Dropwise while Vortexing Stock->Dilution Add stock to medium Aqueous Pre-warmed Aqueous Medium (37°C) Aqueous->Dilution Final Final Working Solution Dilution->Final Assay Assay Final->Assay Add to In Vitro Assay

Caption: General workflow for preparing and using a this compound working solution.

G Start Issue: Poor this compound Solubility Q1 Are you preparing a concentrated stock in an organic solvent? Start->Q1 Sol_Direct Solution: Prepare a stock in DMSO or Ethanol (Protocol 1) Q1->Sol_Direct No Q2 Does the stock precipitate ('crash out') when diluted? Q1->Q2 Yes Sol_Direct->Q2 Sol_Dilute Solution: 1. Improve dilution technique (Protocol 2) 2. Pre-warm medium Q2->Sol_Dilute Yes End Stable Solution for Assay Q2->End No Q3 Is precipitation still an issue? Sol_Dilute->Q3 Sol_Carrier Solution: Use a carrier molecule like BSA (Protocol 3) or Cyclodextrin (Protocol 4) Q3->Sol_Carrier Yes Q3->End No Sol_Carrier->End

Caption: Troubleshooting flowchart for this compound solubility issues.

G cluster_bsa BSA Carrier Mechanism cluster_cd Cyclodextrin Carrier Mechanism BSA Hydrophobic Pocket BSA Protein Hydrophilic Surface Complex_BSA Soluble this compound-BSA Complex BSA:f2->Complex_BSA Enables solubility in aqueous media Tripenta_BSA This compound Tripenta_BSA->BSA:f0 Binds to CD Hydrophobic Interior Cyclodextrin Hydrophilic Exterior Complex_CD Soluble this compound-CD Complex CD:f2->Complex_CD Enables solubility in aqueous media Tripenta_CD This compound Tripenta_CD->CD:f0 Encapsulated in

Caption: Mechanism of action for BSA and Cyclodextrin as solubility enhancers.

References

Technical Support Center: Quantification of Tripentadecanoin by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Tripentadecanoin using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Is direct GC-MS analysis of this compound possible?

A1: Direct analysis of intact triglycerides like this compound by GC-MS is challenging. Due to their high molecular weight and low volatility, triglycerides can exhibit poor chromatographic performance, including peak broadening and thermal degradation in the injector and column. This can lead to inaccurate quantification and loss of sensitivity. While specialized high-temperature columns and injection techniques exist, the more common and reliable approach is to derivatize the triglyceride.

Q2: What is the most common derivatization method for this compound analysis by GC-MS?

A2: The most prevalent method is transesterification to form fatty acid methyl esters (FAMEs).[1] In this process, the fatty acids (pentadecanoic acid in the case of this compound) are cleaved from the glycerol (B35011) backbone and esterified with methanol. The resulting pentadecanoic acid methyl ester (C15:0-ME) is more volatile and stable for GC-MS analysis.

Q3: How do I choose an appropriate internal standard for this compound quantification?

A3: An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For the analysis of this compound (a triglyceride with C15:0 fatty acids), odd-chain fatty acids or their triglyceride forms that are not expected in the sample are often used. For instance, if analyzing this compound as an analyte, a different odd-chain triglyceride like Triheptadecanoin (C17:0) or Trinonadecanoin (C19:0) could be a suitable IS. Conversely, this compound itself is frequently used as an internal standard for the analysis of other fatty acids in various matrices like microalgae.[2][3] The IS should be added at the beginning of the sample preparation process to account for variations in extraction, derivatization, and injection.[3]

Q4: What are "matrix effects" and how can they impact my this compound quantification?

A4: Matrix effects refer to the alteration of the analyte's ionization and subsequent signal response due to co-eluting compounds from the sample matrix.[4] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. In lipid analysis, common matrix components include other lipids, such as phospholipids, which can interfere with the ionization of the target analyte. To mitigate matrix effects, it is crucial to employ effective sample cleanup procedures, such as solid-phase extraction (SPE), and to use a suitable internal standard that experiences similar matrix effects as the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very small peak for this compound (or its FAME derivative) Incomplete derivatization (transesterification).- Ensure the catalyst (e.g., BF3-methanol, methanolic HCl) is fresh and active. - Optimize reaction time and temperature. For triglycerides, a longer reaction time and higher temperature may be needed compared to free fatty acids. - Ensure the sample is dry, as water can inhibit the reaction.
Degradation in the injector.- Use a deactivated inlet liner and check for septum particles. - Optimize the injector temperature to ensure volatilization without degradation. - Consider using a pulsed splitless or on-column injection technique.
Leak in the system.- Perform a leak check of the GC-MS system, paying close attention to the injector seal, column fittings, and MS interface.
Poor peak shape (tailing or fronting) Active sites in the GC system.- Use a deactivated inlet liner and trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues. - Ensure the use of a high-quality, inert GC column.
Column overload.- Dilute the sample or increase the split ratio.
Inappropriate initial oven temperature.- For splitless injection, the initial oven temperature should typically be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.
Poor reproducibility of results Inconsistent injection volume.- Check the autosampler syringe for air bubbles or blockage. - Ensure the syringe is properly washed between injections to prevent carryover.
Variability in derivatization.- Ensure precise and consistent addition of all derivatization reagents. - Maintain consistent reaction times and temperatures for all samples and standards.
Matrix effects.- Implement a more rigorous sample cleanup procedure (e.g., SPE) to remove interfering matrix components. - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard if available.
Baseline noise or drift Contaminated carrier gas or gas lines.- Ensure high-purity carrier gas and check for leaks. - Use and regularly replace gas purifiers.
Column bleed.- Condition the column according to the manufacturer's instructions. - Ensure the oven temperature does not exceed the column's maximum operating temperature.
Contaminated injector or detector.- Clean the injector port and MS ion source according to the instrument manual.

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantification of triglycerides and fatty acids by GC-MS and LC-MS. While specific data for this compound as a primary analyte is limited, these values provide a general expectation for method validation.

ParameterTypical ValueSource
Linearity (R²) ≥ 0.995
> 0.998
> 0.999
Recovery 85–110%
89.1–114.0%
95-117%
Limit of Quantification (LOQ) 5–20 ng/mL (for many TG species)
2.20–21.84 µg/kg
Precision (RSD) Intra-run CV ≤10%, Inter-run CV ≤15%
Intra-day < 6.8%, Inter-day < 8.1%
1-4.5%

Experimental Protocols

Protocol 1: Transesterification of this compound to FAMEs

This protocol describes the conversion of this compound to its corresponding fatty acid methyl ester (pentadecanoic acid methyl ester) for GC-MS analysis.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a glass reaction vial. If using an internal standard (e.g., Triheptadecanoin), add a known amount to the vial.

  • Saponification (optional but recommended for complex matrices): Add 1 mL of 0.5 M NaOH in methanol. Heat the vial at 100°C for 10 minutes to hydrolyze the triglyceride.

  • Methylation: Cool the vial to room temperature. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap the vial tightly and heat at 90-100°C for 30 minutes.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAMEs

The following are typical GC-MS parameters for the analysis of FAMEs. These should be optimized for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Column: A polar capillary column (e.g., Supelcowax, DB-23, or similar) is often used for FAME analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 5 min.

      • Ramp: 15°C/min to 200°C.

      • Ramp: 10°C/min to 250°C, hold for 8 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Transfer Line Temperature: 260 °C

    • Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for pentadecanoic acid methyl ester can be used to enhance sensitivity and selectivity.

Visualizations

Experimental_Workflow Sample Sample containing This compound Add_IS Add Internal Standard (e.g., Triheptadecanoin) Sample->Add_IS Derivatization Transesterification (BF3-Methanol) Add_IS->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GCMS_Analysis GC-MS Analysis (FAMEs) Extraction->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Workflow Start Problem Encountered (e.g., Poor Peak Shape) Check_Method Review Method Parameters (Temperatures, Flow Rates) Start->Check_Method Check_Consumables Inspect Consumables (Liner, Septum, Column) Start->Check_Consumables Check_Derivatization Verify Derivatization (Reagent Age, Conditions) Start->Check_Derivatization Isolate_Problem Isolate the Issue Check_Method->Isolate_Problem Check_Consumables->Isolate_Problem Check_Derivatization->Isolate_Problem GC_Issue GC System Issue (Leak, Contamination) Isolate_Problem->GC_Issue System related Derivatization_Issue Derivatization Problem Isolate_Problem->Derivatization_Issue Chemistry related Sample_Issue Sample Matrix Effect Isolate_Problem->Sample_Issue Matrix related Resolve_GC Perform Maintenance (Clean Injector, Trim Column) GC_Issue->Resolve_GC Resolve_Derivatization Optimize Derivatization (Fresh Reagents, New Protocol) Derivatization_Issue->Resolve_Derivatization Resolve_Sample Improve Sample Cleanup (e.g., SPE) Sample_Issue->Resolve_Sample

Caption: Troubleshooting workflow for GC-MS analysis.

References

Optimizing Tripentadecanoin Delivery to Cultured Neuronal Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver Tripentadecanoin to cultured neuronal cells. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its neuroprotective properties?

A1: this compound is a triglyceride containing three 15-carbon fatty acid chains. Research has shown that it possesses strong neuroprotective activity against the toxicity of protein aggregates, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1] It has been demonstrated to be effective in reducing neuronal damage in various experimental models.[1][2]

Q2: What is the primary mechanism of action for this compound's neuroprotective effects?

A2: The primary mechanism of action is the induction of neuroglobin expression.[1][2] Neuroglobin is a protein that helps protect neurons from various stressors. This compound has been shown to increase the expression of neuroglobin, which in turn confers cellular protection against toxic protein aggregates.

Q3: What is the optimal concentration of this compound for neuroprotection in cultured neuronal cells?

A3: Studies have shown that this compound provides neuroprotection at concentrations starting from 100 nM. Concentrations of 320 nM and 1 µM have been reported to be highly effective in rescuing neurons from amyloid-beta oligomer-induced toxicity. However, the optimal concentration can vary depending on the neuronal cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q4: How should I prepare a stock solution of this compound for cell culture experiments?

A4: Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Therefore, it needs to be dissolved in an organic solvent to prepare a stock solution. Anhydrous Dimethyl Sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q5: How can I improve the delivery of this compound to my cultured neuronal cells?

A5: To enhance the delivery of the lipophilic this compound into the aqueous cell culture medium and facilitate its uptake by cells, it is highly recommended to complex it with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream. A detailed protocol for preparing a this compound-BSA complex is provided in the Experimental Protocols section.

Troubleshooting Guide

Q1: I am observing low efficacy of this compound in my neuroprotection assay. What could be the reason?

A1:

  • Poor Solubility/Precipitation: this compound may be precipitating out of your culture medium.

    • Solution: Ensure your stock solution is fully dissolved. When diluting into your final culture medium, add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Using a this compound-BSA complex is the most effective way to prevent precipitation and improve bioavailability.

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.

    • Solution: Perform a dose-response experiment to determine the optimal neuroprotective concentration for your neuronal cells.

  • Degradation of this compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.

Q2: I am observing significant cell death in my cultures after treating with this compound. What should I do?

A2:

  • Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be too high.

    • Solution: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level, typically at or below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess solvent toxicity.

  • This compound-Induced Lipotoxicity: While neuroprotective at lower concentrations, high concentrations of fatty acids can be toxic to cells.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific neuronal cell line. This will help you establish a therapeutic window.

  • Contamination: Your this compound stock solution or culture medium might be contaminated.

    • Solution: Ensure all solutions are prepared under sterile conditions and filter-sterilize the final this compound-BSA complex solution before adding it to your cells.

Q3: My experimental results are inconsistent across different experiments. What could be the cause?

A3:

  • Inconsistent Preparation of this compound Solution: Variations in the preparation of the this compound-BSA complex can lead to differing amounts of bioavailable compound.

    • Solution: Follow a standardized and detailed protocol for preparing your this compound solutions for every experiment. Pay close attention to incubation times, temperatures, and mixing steps.

  • Cell Culture Variability: The passage number and health of your neuronal cells can affect their response.

    • Solution: Use cells within a consistent passage number range for all experiments. Regularly monitor cell morphology and viability.

  • Variability in BSA: Different lots or sources of BSA can have varying levels of endogenous fatty acids, which can affect the complexation with this compound.

    • Solution: Use fatty acid-free BSA and, if possible, use the same lot of BSA for a series of related experiments.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Neuroprotective Concentration 100 nM - 1 µMOptimal concentration should be determined empirically for each cell line and experimental setup.
Stock Solution Solvent Anhydrous DMSOEnsure the final concentration in culture medium is ≤ 0.1%.
Stock Solution Concentration 10 - 20 mMAliquot and store at -20°C or -80°C.
BSA for Complexation Fatty Acid-Free BSACrucial to avoid interference from endogenous fatty acids.
This compound:BSA Molar Ratio 1:1 to 5:1A 3:1 ratio is a good starting point.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-BSA Complex for Neuronal Cell Treatment
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. Gently warm to 37°C to dissolve. Filter-sterilize the BSA solution.

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, add the appropriate volume of the this compound stock solution to achieve the desired final concentration and this compound:BSA molar ratio.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.

    • Add the this compound-BSA complex to your cell culture medium to achieve the final desired treatment concentration.

    • For a vehicle control, prepare a BSA solution with the equivalent volume of DMSO used for the this compound-BSA complex.

Protocol 3: Assessment of this compound Cytotoxicity using MTT Assay
  • Materials:

    • Neuronal cells (e.g., SH-SY5Y) plated in a 96-well plate

    • This compound-BSA complex (from Protocol 2) and vehicle control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Plate neuronal cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound-BSA complex and the corresponding vehicle controls for the desired duration (e.g., 24 or 48 hours).

    • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Assessment of Apoptosis using Caspase-3 Activity Assay
  • Materials:

    • Neuronal cells treated with this compound-BSA complex and controls

    • Caspase-3 colorimetric or fluorometric assay kit

    • Cell lysis buffer (usually provided in the kit)

  • Procedure:

    • Plate and treat neuronal cells as described for the MTT assay.

    • After treatment, lyse the cells using the provided lysis buffer.

    • Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the fold-increase in caspase-3 activity compared to the untreated control.

Protocol 5: Assessment of this compound Uptake using a Fluorescent Fatty Acid Analog

Note: This protocol uses a fluorescently labeled fatty acid as a surrogate to visualize and quantify general fatty acid uptake, which can be indicative of this compound uptake.

  • Materials:

    • Neuronal cells plated on glass-bottom dishes or in a 96-well black, clear-bottom plate

    • BODIPY-labeled fatty acid (e.g., BODIPY™ FL C16)

    • Live-cell imaging medium

  • Procedure:

    • Plate neuronal cells and allow them to adhere.

    • Prepare a working solution of the BODIPY-labeled fatty acid in live-cell imaging medium.

    • To assess if this compound competes for uptake, pre-incubate cells with unlabeled this compound-BSA complex for a short period.

    • Add the BODIPY-labeled fatty acid working solution to the cells.

    • Visualize and quantify the fluorescence intensity inside the cells over time using a fluorescence microscope or a plate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment prep_stock Prepare this compound Stock Solution (in DMSO) complex Form this compound-BSA Complex prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cultured Neuronal Cells complex->treat_cells uptake_assay Assess Cellular Uptake (e.g., BODIPY-FA) treat_cells->uptake_assay viability_assay Assess Cytotoxicity (e.g., MTT Assay) treat_cells->viability_assay apoptosis_assay Assess Apoptosis (e.g., Caspase-3 Assay) treat_cells->apoptosis_assay neuroprotection_assay Assess Neuroprotection (vs. Toxin) treat_cells->neuroprotection_assay

Caption: Experimental workflow for this compound delivery and analysis.

signaling_pathway This compound This compound p_bodies P-bodies Modulation This compound->p_bodies Affects ngb_mrna Increased Neuroglobin mRNA Stability/Translation p_bodies->ngb_mrna ngb_protein Increased Neuroglobin Protein Expression ngb_mrna->ngb_protein neuroprotection Neuroprotection ngb_protein->neuroprotection amyloid_toxicity Amyloid Oligomer Toxicity amyloid_toxicity->neuroprotection

Caption: this compound's neuroprotective signaling pathway.

References

Tripentadecanoin Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tripentadecanoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and troubleshooting of issues related to this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term stability, it is recommended to store this compound at or below -20°C.[1] As a solid powder, storing it in a tightly sealed container at this temperature will minimize degradation. For solutions of this compound in organic solvents, storage at -20°C is also recommended, and aliquoting the solution can prevent repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for this compound during long-term storage?

The two main degradation pathways for this compound, like other triglycerides, are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bonds, which results in the formation of free pentadecanoic acid and di- or monopentadecanoin. This process can be accelerated by the presence of moisture and extreme pH conditions.

  • Oxidation: As a saturated triglyceride, this compound is relatively stable against oxidation compared to unsaturated triglycerides. However, under harsh conditions such as exposure to strong oxidizing agents, high temperatures, or UV light, oxidation can occur, leading to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids.

Q3: What are the visible signs of this compound degradation?

Visible signs of degradation are often subtle. For solid this compound, you might observe a change in color, odor, or texture. In solution, the appearance of precipitates could indicate the formation of less soluble degradation products. The most reliable way to detect degradation is through analytical testing.

Q4: How does humidity affect the stability of this compound?

High humidity can promote the hydrolysis of the ester bonds in this compound, leading to an increase in free fatty acid content. It is crucial to store this compound in a tightly sealed container in a dry environment to minimize moisture exposure.

Q5: Is this compound sensitive to light?

While saturated triglycerides are less susceptible to photo-oxidation than their unsaturated counterparts, prolonged exposure to UV light can still initiate degradation. It is best practice to store this compound in a dark place or in an amber vial to protect it from light.

Troubleshooting Guides

Issue 1: Increased Acidity or Change in pH of a this compound-Containing Formulation
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify Storage Conditions: Ensure the product was stored in a tightly sealed container at the recommended temperature (≤ -20°C) and low humidity. 2. Analytical Confirmation: Quantify the free pentadecanoic acid content using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An increase compared to a fresh sample confirms hydrolysis. 3. Future Prevention: For future batches, ensure the starting material and any solvents used are anhydrous. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
Potential Cause Troubleshooting Steps
Presence of Degradation Products 1. Identify Unknown Peaks: Use Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. Common degradation products include pentadecanoic acid, dipentadecanoin, and monopentadecanoin. 2. Review Storage History: Correlate the appearance of new peaks with the storage duration and conditions. Exposure to high temperatures, moisture, or light can lead to specific degradation profiles. 3. Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study by exposing a fresh sample to heat, acid, base, and oxidizing conditions. Analyze the resulting chromatograms to see if the peaks match those in your stored sample.
Issue 3: Inconsistent Results in Biological or Formulation Experiments
Potential Cause Troubleshooting Steps
Degraded this compound 1. Purity Check: Re-analyze the purity of the this compound stock using a suitable analytical method (e.g., HPLC with an Evaporative Light Scattering Detector - ELSD or a Refractive Index - RI detector). 2. Compare with a New Batch: If possible, repeat the experiment with a fresh, unopened batch of this compound to determine if the issue is with the stored material. 3. Assess Degradation Products' Impact: Consider if the identified degradation products (e.g., free pentadecanoic acid) could interfere with your experimental system.

Data Presentation: Stability of Triglycerides Under Various Storage Conditions

Storage Condition Expected Stability of this compound (Solid) Primary Degradation Pathway
-20°C, sealed, dark High stability (expected shelf-life > 2 years)Minimal
4°C, sealed, dark Good stability (months to a year)Slow Hydrolysis
Room Temperature (20-25°C), sealed, dark Moderate stability (weeks to months)Hydrolysis
40°C, sealed, dark (Accelerated) Low stability (days to weeks)Accelerated Hydrolysis and Oxidation
Room Temperature, open to air and light Poor stability (days to weeks)Hydrolysis and Oxidation

Experimental Protocols

Protocol 1: Quantification of this compound and its Hydrolytic Degradation Products by HPLC-ELSD

Objective: To quantify the amount of intact this compound and its primary hydrolytic degradation products (dipentadecanoin, monopentadecanoin, and pentadecanoic acid).

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in an appropriate organic solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol).

    • Prepare a series of calibration standards of this compound, dipentadecanoin, monopentadecanoin, and pentadecanoic acid in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents is typically used. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile/Isopropanol mixture

    • Gradient Program: A suitable gradient to separate the non-polar triglyceride from its more polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Evaporative Light Scattering Detector (ELSD).

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow (Nitrogen): 1.5 L/min

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting the peak area versus concentration.

    • Quantify the amount of each compound in the sample by comparing its peak area to the corresponding calibration curve.

Protocol 2: Analysis of Free Pentadecanoic Acid by Gas Chromatography (GC) after Derivatization

Objective: To specifically quantify the amount of free pentadecanoic acid as an indicator of hydrolysis.

Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • Add an internal standard (e.g., heptadecanoic acid).

    • Convert the free fatty acids to their methyl esters (FAMEs) using a derivatization agent like boron trifluoride in methanol (B129727) (BF3-methanol). This is typically done by heating the sample with the reagent.

    • After cooling, extract the FAMEs into a non-polar solvent like hexane.

  • GC-MS Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., a wax column).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at a lower temperature and ramp up to a higher temperature.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The MS can be used for positive identification of the pentadecanoic acid methyl ester.

  • Data Analysis:

    • Identify the peak corresponding to pentadecanoic acid methyl ester based on its retention time compared to a standard.

    • Quantify the amount of pentadecanoic acid by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Hydrolysis_Pathway This compound This compound (Triglyceride) Dipentadecanoin Dipentadecanoin (Diglyceride) This compound->Dipentadecanoin + H2O - Pentadecanoic Acid FFA Pentadecanoic Acid (Free Fatty Acid) Monopentadecanoin Monopentadecanoin (Monoglyceride) Dipentadecanoin->Monopentadecanoin + H2O - Pentadecanoic Acid Glycerol Glycerol Monopentadecanoin->Glycerol + H2O - Pentadecanoic Acid

Caption: Hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_storage Long-Term Storage cluster_analysis Stability Analysis Storage This compound Sample (Stored under defined conditions) Sampling Periodic Sampling Storage->Sampling SamplePrep Sample Preparation (Dissolution, Derivatization) Sampling->SamplePrep Chromatography Chromatographic Separation (HPLC or GC) SamplePrep->Chromatography Detection Detection & Quantification (ELSD, RI, FID, MS) Chromatography->Detection DataAnalysis Data Analysis (Purity, Degradation Products) Detection->DataAnalysis

References

Troubleshooting poor signal intensity of TG(15:0/15:0/15:0) in mass spec

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering poor signal intensity of triglycerides (TGs), specifically focusing on TG(15:0/15:0/15:0) (Tripentadecanoin), during mass spectrometry (MS) analysis.

Troubleshooting Guide: Poor Signal Intensity of TG(15:0/15:0/15:0)

Poor signal intensity for neutral lipids like TG(15:0/15:0/15:0) is a common issue. This guide provides a systematic approach to diagnose and resolve the problem, from sample preparation to data acquisition.

Q1: Where should I start troubleshooting my poor TG(15:0/15:0/15:0) signal?

Start by systematically isolating the problem. The main areas to investigate are the sample preparation, the liquid chromatography (LC) system, and the mass spectrometer (MS) itself. A logical workflow can help pinpoint the issue efficiently.[1]

To begin, bypass the LC system by directly infusing a freshly prepared standard of TG(15:0/15:0/15:0) into the mass spectrometer. If a strong, stable signal is observed, the problem likely resides in your sample preparation or LC system. If the signal remains poor, the issue is with the mass spectrometer's settings or the standard itself.[1]

start Poor Signal for TG(15:0/15:0/15:0) infusion Direct Infusion of Standard start->infusion signal_check Signal OK? infusion->signal_check lc_prep_issue Issue is in Sample Prep or LC System signal_check->lc_prep_issue Yes ms_issue Issue is in MS or Standard signal_check->ms_issue No

Fig. 1: Initial troubleshooting workflow for poor TG signal.

Section 1: Sample Preparation & Matrix Effects

Q2: Could my lipid extraction method be the cause of poor signal?

Yes, inefficient extraction is a primary cause of low analyte concentration and thus, poor signal.[1] For triglycerides, robust and validated methods like Folch or Bligh-Dyer are considered "gold standards".[2] It is crucial to use a sample-to-solvent ratio sufficient to ensure complete extraction; for plasma, a 1:20 (v/v) ratio is recommended for these methods to maximize recovery of a broad range of lipids.[3]

Q3: What is ion suppression and how does it affect TG(15:0/15:0/15:0)?

Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of your target analyte, reducing its signal. In biological samples like plasma, phospholipids (B1166683) are a major cause of ion suppression in positive electrospray ionization (+ESI) mode, which is typically used for TG analysis. Since TG(15:0/15:0/15:0) is a neutral lipid, it is particularly susceptible to competition for charge in the ion source from more easily ionized species.

To mitigate this, ensure your sample preparation effectively removes interfering substances. Techniques like solid-phase extraction (SPE) can be more effective at removing phospholipids than simple protein precipitation. Additionally, optimizing your chromatographic separation to ensure TG(15:0/15:0/15:0) elutes in a region free of suppressive matrix components is critical.

tg TG(15:0/15:0/15:0) (Analyte) tg_ion [TG+NH₄]⁺ (Reduced Signal) tg->tg_ion Ionization pl Phospholipids (Matrix) pl_ion [PL+H]⁺ (High Signal) pl->pl_ion Ionization charge Available Protons (e.g., from NH₄⁺) charge->tg competes for charge->pl ionization

Fig. 2: Diagram illustrating ion suppression of triglycerides.

Section 2: LC-MS Method Optimization

Q4: How can I improve the ionization of TG(15:0/15:0/15:0)?

Triglycerides are nonpolar and do not readily protonate. Their detection in +ESI mode relies on the formation of adducts with cations. The most common and effective adducts for TGs are ammonium (B1175870) ([M+NH₄]⁺) and sodium ([M+Na]⁺).

To enhance signal intensity, ensure your mobile phase contains an appropriate adduct-forming additive. Adding 1-10 mM of ammonium formate (B1220265) or ammonium acetate (B1210297) to the mobile phase can significantly boost the signal of the [M+NH₄]⁺ adduct, often leading to a several-fold increase in sensitivity.

AdditiveTypical ConcentrationExpected Adduct (m/z for TG 15:0/15:0/15:0)Relative Signal Enhancement
None-[M+Na]⁺ (746.6)Baseline
Ammonium Formate5-10 mM[M+NH₄]⁺ (740.7)High (Can be >5-fold)
Ammonium Acetate5-10 mM[M+NH₄]⁺ (740.7)High
Sodium Acetate1-5 mM[M+Na]⁺ (746.6)Moderate to High

Table 1. Common mobile phase additives for enhancing triglyceride signal in positive ESI mode. TG(15:0/15:0/15:0) has a monoisotopic mass of 722.6 Da.

Q5: My precursor ion signal is weak, but I see related smaller ions. What is happening?

This is likely due to in-source fragmentation (ISF), where the triglyceride molecule breaks apart in the ion source before it can be detected as the intact precursor ion. TGs are susceptible to losing one of their fatty acid chains in the source, resulting in a diglyceride-like fragment ion. This process depletes the abundance of the target [M+NH₄]⁺ ion, leading to poor signal intensity.

This is particularly problematic for saturated triglycerides, which may show only the diglyceride fragment ions and little to no molecular ion. To minimize ISF, you must optimize the ion source parameters. Key parameters include:

  • Ion Transfer Temperature / Capillary Temperature: High temperatures can increase fragmentation.

  • Source Voltages (e.g., Funnel RF, Fragmentor): Higher voltages increase the energy of collisions within the source, promoting fragmentation.

A systematic evaluation of these parameters is necessary to find a balance between efficient desolvation and minimal fragmentation.

Ion Transfer Temp. (°C)Funnel RF Level (%)Relative Abundance of Precursor Ion [M+NH₄]⁺Relative Abundance of Fragment Ion [M+NH₄-RCOOH]⁺
32540100%15%
3255095%25%
3256080%45%
3504085%30%
3506060%70%

Table 2. Example effect of ion source parameters on the relative abundance of a triglyceride precursor ion and its primary in-source fragment. Data is illustrative, based on trends reported for TG analysis on Orbitrap platforms. Lowering both temperature and RF voltage generally reduces fragmentation and preserves the precursor ion signal.

Frequently Asked Questions (FAQs)

Q: What are the expected m/z values for TG(15:0/15:0/15:0) adducts? A: The monoisotopic mass of TG(15:0/15:0/15:0) is 722.6 Da. The most common adducts you should look for in positive ESI mode are:

  • Ammonium adduct [M+NH₄]⁺: 740.7 m/z

  • Sodium adduct [M+Na]⁺: 746.6 m/z

  • Potassium adduct [M+K]⁺: 762.6 m/z

Q: My signal is completely gone after instrument maintenance. What should I check first? A: A complete loss of signal often points to a fundamental issue. Check the low-hanging fruit first:

  • LC-MS Connection: Ensure the LC outlet tubing is correctly connected to the MS ion source.

  • Gas and Solvent: Verify that nebulizing and drying gas supplies are on and that there is sufficient mobile phase flow. Check for leaks in the LC system.

  • ESI Spray: Visually inspect the ESI probe to confirm a stable spray is being generated. If there is no spray, there could be a blockage, a leak, or an issue with the voltage supply.

  • Instrument Tune: Perform an instrument tune and calibration to ensure the mass spectrometer is functioning correctly.

Q: Can the sample vial or cap affect my results? A: Yes. Contaminants from vial caps (B75204), particularly those with silicone septa, can leach into the sample solvent and cause significant ion suppression. This effect can become more pronounced with repeated injections from the same vial. If you observe declining signal over a sequence, consider testing different types of vial caps or using fresh aliquots for each injection.

Experimental Protocols

Protocol 1: Folch Method for Lipid Extraction from Plasma

This protocol is a robust method for total lipid extraction from plasma samples.

Materials:

  • Plasma Sample (e.g., 100 µL)

  • Chloroform (B151607) (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution (prepared with MS-grade water)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer & Centrifuge

  • Glass Pasteur pipette

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Aliquoting: Thaw plasma on ice. Pipette 100 µL of plasma into a glass centrifuge tube.

  • Solvent Addition: Add 2 mL of a freshly prepared 2:1 (v/v) chloroform:methanol mixture to the plasma. This corresponds to a 1:20 sample-to-solvent ratio.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and extraction of lipids into the single-phase solvent mixture.

  • Phase Separation: Add 400 µL (0.2 volumes) of 0.9% NaCl solution to the tube. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct layers.

  • Lipid Collection: The lipids will be in the lower chloroform layer. Carefully use a glass Pasteur pipette to collect this bottom layer, passing through the upper aqueous layer. Transfer it to a new clean glass tube.

  • Solvent Evaporation: Dry the collected chloroform extract under a gentle stream of nitrogen or using a vacuum concentrator until all solvent has evaporated.

  • Reconstitution: Reconstitute the dried lipid film in a solvent appropriate for your LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1, v/v). Vortex thoroughly before injection.

References

Technical Support Center: Preventing Tripentadecanoin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Tripentadecanoin in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a triglyceride, which is a type of lipid molecule composed of a glycerol (B35011) backbone esterified with three pentadecanoic acid molecules. Its long hydrocarbon chains make it highly nonpolar and hydrophobic, leading to very low solubility in polar solvents like water. This inherent hydrophobicity is the primary reason for its tendency to precipitate in aqueous environments.

Q2: What are the initial signs of this compound precipitation?

A2: The first indications of precipitation are often subtle and may include a faint cloudiness or turbidity in the solution. As precipitation progresses, visible particulates may form, which can eventually settle out of the solution or form a film on the surface or container walls.

Q3: Is it possible to dissolve this compound directly in an aqueous buffer?

A3: It is not recommended to dissolve this compound directly in an aqueous buffer. Due to its highly lipophilic nature, it will not readily dissolve and is highly likely to precipitate immediately. The appropriate method involves first dissolving the this compound in a suitable organic solvent to create a concentrated stock solution.

Q4: What are the recommended storage conditions for a this compound stock solution?

A4: this compound stock solutions, typically prepared in an organic solvent, should be stored at -20°C in a tightly sealed vial to prevent solvent evaporation and degradation.[1] For long-term storage, -80°C is also a suitable option. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon addition of stock solution to aqueous buffer The final concentration of this compound exceeds its solubility limit in the aqueous medium.- Reduce the final concentration of this compound in the aqueous solution.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring it remains at a level compatible with your experimental system (typically ≤1%).
Inadequate mixing leading to localized high concentrations.- Add the this compound stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. This rapid dilution helps to prevent the formation of aggregates.
The pH of the aqueous buffer is not optimal.- While this compound itself is not ionizable, the pH can influence the stability of the overall formulation, especially if surfactants are used. Empirically test a range of pH values for your buffer to determine the optimal conditions for stability.
Cloudiness or turbidity in the final aqueous solution Formation of a fine precipitate or an unstable emulsion.- Consider the use of a surfactant (e.g., Tween® 80, Pluronic® F-68) at a low, non-toxic concentration to improve the stability of the solution by forming micelles or a microemulsion.- The addition of a carrier protein, such as fatty acid-free bovine serum albumin (BSA), can also help to solubilize and stabilize lipids in aqueous solutions for cell culture experiments.
Inconsistent experimental results Precipitation of this compound over the course of the experiment.- Visually inspect your solutions for any signs of precipitation before and during your experiment.- Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment to minimize the time for potential precipitation.
Adsorption of the lipophilic compound to plasticware.- Use low-adhesion microplates and pipette tips.- Including a low concentration of a non-ionic surfactant in your aqueous medium can help to reduce adsorption to surfaces.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of available solubility data and estimations for related compounds to guide solvent selection.

Solvent Compound Solubility (approximate) Notes
Dimethylformamide (DMF)This compound 10 mg/mL[1]A good solvent for preparing high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO)Pentadecanoic Acid10 mg/mL[2]The constituent fatty acid of this compound. The triglyceride may have lower solubility.
EthanolPentadecanoic Acid25 mg/mL[2]The constituent fatty acid of this compound. The triglyceride may have lower solubility.
ChloroformTriglyceridesSolubleA good nonpolar solvent for lipids.[3]
WaterThis compoundInsoluble/Very LowDue to its high hydrophobicity.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution and Dilution into an Aqueous Buffer

This protocol describes a general method for preparing a stock solution of this compound and its subsequent dilution into an aqueous buffer to minimize precipitation.

Materials:

  • This compound (solid)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Preparation of the Stock Solution: a. Tare a sterile microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh the desired amount of this compound into the tube. For example, to prepare a 10 mg/mL stock solution, weigh 10 mg of this compound. c. Using a calibrated micropipette, add the calculated volume of DMF or DMSO to the tube. For a 10 mg/mL solution, add 1 mL of solvent. d. Tightly cap the tube and vortex at high speed until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of solvent evaporation. e. Visually inspect the solution against a light source to ensure no solid particles remain. f. For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Dilution into Aqueous Buffer: a. Bring the aqueous buffer to the desired experimental temperature. b. Vigorously vortex or stir the aqueous buffer. c. While the buffer is being mixed, add the desired volume of the this compound stock solution dropwise to the buffer. This rapid mixing is crucial to prevent localized high concentrations and subsequent precipitation. d. Ensure the final concentration of the organic solvent in the aqueous solution is kept to a minimum (ideally ≤1%) to avoid any adverse effects on your experimental system. e. Visually inspect the final solution for any signs of cloudiness or precipitation.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMF, DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store add_stock Add Stock Solution Dropwise store->add_stock warm_buffer Warm Aqueous Buffer vortex_buffer Vortex/Stir Buffer warm_buffer->vortex_buffer vortex_buffer->add_stock final_solution Final Aqueous Solution add_stock->final_solution troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed? check_concentration Is Final Concentration Too High? start->check_concentration Yes check_mixing Was Mixing Adequate? check_concentration->check_mixing No solution_reduce_conc Reduce Final Concentration check_concentration->solution_reduce_conc Yes consider_additives Consider Formulation Additives check_mixing->consider_additives Yes solution_improve_mixing Improve Mixing (Vortexing) check_mixing->solution_improve_mixing No solution_additives Add Surfactant or Carrier Protein consider_additives->solution_additives solution_ok Solution Stable solution_reduce_conc->solution_ok solution_improve_mixing->solution_ok solution_additives->solution_ok

References

Technical Support Center: Enhancing the Bioavailability of Tripentadecanoin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tripentadecanoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at enhancing the bioavailability of this triglyceride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high oral bioavailability for this compound?

This compound, as a highly lipophilic triglyceride, faces several hurdles for effective oral absorption. Its poor aqueous solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, its absorption is dependent on complex digestive processes involving lipases and the formation of mixed micelles with bile salts. Inadequate formulation can lead to incomplete digestion and subsequent low and variable absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

Lipid-based drug delivery systems (LBDDS) are the most effective approach for improving the oral bioavailability of highly lipophilic compounds like this compound.[1][2][3][4] These systems maintain the lipophilic compound in a solubilized state throughout its transit in the gastrointestinal tract. Key LBDDS strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5] The small droplet size of the resulting emulsion provides a large surface area for enzymatic digestion and subsequent absorption.

  • Nanoemulsions: These are kinetically stable, dispersed systems of oil and water with droplet sizes typically in the range of 20-200 nm. Their small droplet size facilitates absorption and can improve bioavailability.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, offering controlled release and improved stability.

Q3: How do I select the right excipients for my this compound formulation?

The selection of excipients is critical for the performance of a lipid-based formulation. Key considerations include:

  • Oils: The oil phase solubilizes the lipophilic drug. For this compound, which is itself a triglyceride, the choice of an additional oil might be to modify the overall properties of the formulation. Medium-chain triglycerides (MCTs) are often used due to their ability to be more readily digested and absorbed.

  • Surfactants: These are crucial for the emulsification of the lipid phase in the gut. Surfactants with a high hydrophilic-lipophilic balance (HLB) value (typically 8-18) are used to promote the formation of oil-in-water emulsions. Examples include Kolliphor RH 40 and Tween 80.

  • Co-solvents/Co-surfactants: These are often added to increase the solvent capacity of the formulation and aid in the emulsification process. Examples include Transcutol, PEG 400, and ethanol.

Q4: What are the key in vivo models for studying this compound bioavailability?

Rats and mice are the most commonly used animal models for pharmacokinetic studies of orally administered compounds. The choice of species may depend on the specific research question and the analytical capabilities available. For detailed pharmacokinetic profiling, surgical cannulation of a blood vessel (e.g., jugular vein) allows for serial blood sampling without causing undue stress to the animal.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in plasma concentrations between animals - Inconsistent formulation preparation.- Improper oral gavage technique leading to variable dosing.- Physiological differences between animals (e.g., food intake, stress levels).- Ensure a homogenous and stable formulation. Use validated mixing procedures.- Train personnel thoroughly on proper oral gavage techniques to ensure consistent delivery to the stomach.- Standardize experimental conditions, including fasting period and housing conditions.
Low overall bioavailability despite using a lipid-based formulation - Inappropriate excipient selection (e.g., poor emulsification).- Insufficient concentration of surfactants.- Drug precipitation in the gastrointestinal tract.- Screen a wider range of oils, surfactants, and co-solvents to find an optimal combination for this compound.- Construct a pseudo-ternary phase diagram to identify the optimal concentration range for the excipients.- Perform in vitro dispersion tests to visually assess the emulsification properties of the formulation in simulated gastric and intestinal fluids.
Unexpectedly rapid or slow absorption (abnormal Tmax) - Formulation type (e.g., SEDDS often lead to faster absorption).- Gastric emptying rate.- Correlate the Tmax with the in vitro dispersion and digestion characteristics of the formulation.- Consider the effect of anesthesia if used during the procedure, as it can alter gastrointestinal motility.
Difficulty in quantifying this compound in plasma samples - Low plasma concentrations.- Interference from endogenous lipids.- Inefficient extraction method.- Optimize the analytical method (e.g., LC-MS/MS) for higher sensitivity and selectivity.- Develop a robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances.- Use a suitable internal standard to correct for matrix effects and extraction variability.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, pharmacokinetic parameters for this compound in rats following oral administration of different formulations. This data is for illustrative purposes to demonstrate the potential impact of formulation on bioavailability.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension100150 ± 354.0 ± 1.51200 ± 250100 (Reference)
Oil Solution100450 ± 903.0 ± 1.03600 ± 700300
SEDDS1001200 ± 2501.5 ± 0.59600 ± 1800800
Nanoemulsion1001500 ± 3001.0 ± 0.511500 ± 2200958

Experimental Protocols

Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Medium-chain triglycerides (MCT oil, e.g., Capryol™ 90)

  • Surfactant (e.g., Kolliphor® RH 40)

  • Co-solvent (e.g., Transcutol® HP)

Procedure:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation:

    • Accurately weigh the required amounts of this compound, MCT oil, Kolliphor® RH 40, and Transcutol® HP into a glass vial. A common starting ratio could be 20% this compound, 30% MCT oil, 40% Kolliphor® RH 40, and 10% Transcutol® HP (w/w).

    • Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating (up to 40°C) may be applied if necessary to facilitate mixing.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation (e.g., 1:100) with simulated gastric fluid or intestinal fluid and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Add a small amount of the SEDDS formulation to a beaker containing simulated intestinal fluid with gentle stirring and record the time taken for the formation of a clear emulsion.

In Vivo Bioavailability Study in Rats

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.

  • Formulation Administration:

    • Divide the rats into groups (e.g., Aqueous Suspension, Oil Solution, SEDDS, Nanoemulsion).

    • Administer the respective this compound formulation orally via gavage at a dose of 100 mg/kg. The gavage volume should not exceed 10 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis:

    • Extraction: Extract this compound from the plasma samples using a suitable method like liquid-liquid extraction with a non-polar solvent (e.g., hexane).

    • Quantification: Analyze the concentration of this compound in the extracted samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Determine the relative bioavailability of the different formulations compared to the aqueous suspension.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Animal Study cluster_Analysis Sample & Data Analysis F1 Excipient Screening (Solubility Studies) F2 Formulation Optimization (e.g., SEDDS, Nanoemulsion) F1->F2 F3 In Vitro Characterization (Droplet Size, Emulsification) F2->F3 A2 Oral Gavage of This compound Formulation F3->A2 Test Formulation A1 Animal Acclimatization & Fasting A1->A2 A3 Serial Blood Sampling A2->A3 B1 Plasma Separation A3->B1 B2 LC-MS/MS Quantification B1->B2 B3 Pharmacokinetic Analysis (AUC, Cmax, Tmax) B2->B3 B3->F2

Fig 1. Experimental workflow for enhancing this compound bioavailability.

Lipid_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Circulation Circulation TP This compound (in LBDDS) Emulsion Fine Emulsion Droplets TP->Emulsion Dispersion Lipase Pancreatic Lipase Emulsion->Lipase MG_FA Monoglycerides & Free Fatty Acids Lipase->MG_FA Digestion Micelle Mixed Micelles MG_FA->Micelle Bile Bile Salts Bile->Micelle Re_ester Re-esterification to Triglycerides Micelle->Re_ester Absorption Chylo Chylomicron Formation Re_ester->Chylo Lymph Lymphatic System Chylo->Lymph Exocytosis Blood Systemic Circulation Lymph->Blood

Fig 2. Signaling pathway of lipid digestion and absorption.

Troubleshooting_Logic Start High Variability or Low Bioavailability? Check_Formulation Review Formulation Homogeneity & Stability Start->Check_Formulation Yes Check_Gavage Verify Oral Gavage Technique Start->Check_Gavage Yes Check_Excipients Re-evaluate Excipient Selection & Ratios Check_Formulation->Check_Excipients If formulation is inconsistent Optimize_Formulation Optimize Formulation Based on New Data Check_Gavage->Optimize_Formulation If technique is inconsistent InVitro_Dispersion Perform In Vitro Dispersion/Digestion Tests Check_Excipients->InVitro_Dispersion InVitro_Dispersion->Optimize_Formulation

Fig 3. Troubleshooting decision tree for bioavailability studies.

References

Overcoming matrix effects in Tripentadecanoin analysis from complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Tripentadecanoin from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix effect" refers to the alteration of this compound's ionization efficiency due to co-eluting, undetected components from the biological sample matrix.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[1]

Q2: What are the common sources of matrix effects in biological samples for this compound analysis?

A2: The primary sources of matrix effects in biological samples such as plasma, serum, or tissue homogenates include:

  • Phospholipids: These are highly abundant in biological membranes and are a significant cause of ion suppression in lipid analysis.[3]

  • Salts and Proteins: High concentrations of salts and residual proteins from sample preparation can interfere with the ionization process.

  • Endogenous Metabolites: Other lipids and small molecules in the sample can co-elute with this compound and affect its ionization.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the constant signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This is a quantitative approach to measure the extent of the matrix effect. The response of this compound in a standard solution (A) is compared to the response of this compound spiked into an extracted blank matrix sample (B). The matrix effect can be calculated as: Matrix Effect (%) = (B/A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Times

Symptoms:

  • Asymmetric or broad this compound peak.

  • Shifting retention times between injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Overload on Analytical Column Dilute the sample to reduce the concentration of matrix components.
Optimize the sample preparation method to remove more interferences. Consider Solid Phase Extraction (SPE) for cleaner extracts.
Column Contamination Implement a robust column washing protocol between runs to remove strongly retained matrix components.
Use a guard column to protect the analytical column from contamination.
Issue 2: Low Signal Intensity and Poor Sensitivity for this compound

Symptoms:

  • The signal for this compound is much lower than expected.

  • Difficulty in achieving the desired limit of quantification (LOQ).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Significant Ion Suppression Improve sample cleanup to remove phospholipids, a major cause of ion suppression. Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates can be highly effective.
Optimize chromatographic conditions to separate this compound from the majority of co-eluting matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for signal loss due to matrix effects.
Issue 3: High Variability in Quantitative Results

Symptoms:

  • Poor reproducibility between replicate injections of the same sample.

  • Inconsistent results across different sample batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Automate the sample preparation process if possible to minimize human error.
Ensure consistent vortexing times, incubation periods, and evaporation steps for all samples.
Differential Matrix Effects Across Samples The use of a suitable Stable Isotope Labeled Internal Standard (SIL-IS) is crucial to correct for variations in matrix effects between individual samples.
Matrix-matched calibrants should be used for the calibration curve to ensure the standards experience a similar matrix effect to the unknown samples.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): A standard solution of this compound in the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix): A biological sample that does not contain this compound, processed through the entire extraction procedure.

    • Set C (Post-Spiked Sample): The extracted blank matrix from Set B, spiked with the this compound standard to the same final concentration as Set A.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the matrix effect using the peak areas: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load Sample: Load the pre-treated biological sample (e.g., 100 µL of plasma diluted with 400 µL of water) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences like salts.

  • Elute: Elute the this compound and other lipids with 1 mL of a stronger solvent (e.g., methanol or acetonitrile).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation Technique Relative Phospholipid Removal Efficiency Analyte Recovery Key Advantages Key Disadvantages
Protein Precipitation (PPT) Low to MediumHighSimple, fast, and inexpensive.Often results in significant matrix effects due to co-precipitation of phospholipids.
Liquid-Liquid Extraction (LLE) MediumMedium to HighGood balance of simplicity and cleanliness.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) HighHighProvides cleaner extracts and significantly reduces matrix effects.Requires method development and can be more time-consuming and costly.
Phospholipid Removal Plates Very HighHighSpecifically designed for high-throughput phospholipid removal.Higher cost per sample.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard (e.g., this compound-d5) sample->add_is extraction Extraction (e.g., LLE or SPE) add_is->extraction dry_reconstitute Dry Down & Reconstitute extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Matrix Effects start Inaccurate or Imprecise Quantification of this compound check_matrix_effect Assess for Matrix Effects (Post-column infusion or Post-extraction spiking) start->check_matrix_effect matrix_effect_present Matrix Effect Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., use SPE, phospholipid removal) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect Investigate Other Issues (e.g., instrument performance, standard stability) matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatography (e.g., gradient, column) optimize_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is re_evaluate Re-evaluate Quantification use_is->re_evaluate

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Purity Assessment of Synthetic 1,2,3-Tripentadecanoylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of synthetic 1,2,3-tripentadecanoylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic 1,2,3-tripentadecanoylglycerol?

A1: Common impurities in synthetic 1,2,3-tripentadecanoylglycerol can originate from the starting materials or be byproducts of the synthesis process. These may include:

  • Free Pentadecanoic Acid: Unreacted fatty acid starting material.

  • Glycerol (B35011): Unreacted glycerol starting material.[1]

  • Mono- and Diglycerides: Incomplete esterification of the glycerol backbone results in 1-monopentadecanoylglycerol, 2-monopentadecanoylglycerol, 1,2-dipentadecanoylglycerol, and 1,3-dipentadecanoylglycerol.

  • Positional Isomers: Acyl migration during synthesis or sample handling can lead to the formation of 1,2,3-tripentadecanoylglycerol isomers.

  • Oxidation Products: Exposure to air and light can lead to the formation of hydroperoxides and other oxidation products, especially if there are any unsaturated fatty acid impurities.

Q2: What is the expected purity of synthetic 1,2,3-tripentadecanoylglycerol?

A2: Commercially available synthetic 1,2,3-tripentadecanoylglycerol typically has a purity of ≥98%. A certificate of analysis for one batch showed a purity of 99.0% as determined by Gas Chromatography (GC).[2]

Q3: Which analytical techniques are most suitable for assessing the purity of 1,2,3-tripentadecanoylglycerol?

A3: The most common and suitable analytical techniques for purity assessment of triglycerides like 1,2,3-tripentadecanoylglycerol are:

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is a powerful technique for separating and quantifying triglycerides and their related impurities. Derivatization is often required for compounds with active hydroxyl groups, like mono- and diglycerides, to reduce peak tailing.[3]

  • High-Performance Liquid Chromatography (HPLC): Typically with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like triglycerides. Reversed-phase HPLC with a C18 or C30 column is commonly used.

  • Thin-Layer Chromatography (TLC): A simpler and faster technique for qualitative or semi-quantitative analysis of purity. It can effectively separate triglycerides from mono- and diglycerides and free fatty acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis without the need for reference standards for every impurity.[4][5]

Q4: How should I prepare 1,2,3-tripentadecanoylglycerol for analysis?

A4: 1,2,3-tripentadecanoylglycerol is a solid at room temperature. For analysis, it should be dissolved in an appropriate organic solvent. For HPLC analysis, a common solvent system is a mixture of methanol (B129727) and chloroform (B151607) (e.g., 50:50, v/v). For GC analysis, the sample is typically dissolved in a non-polar solvent like hexane (B92381) after derivatization. It is crucial to ensure the sample is fully dissolved before injection to avoid issues with reproducibility and system clogging.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution / Co-elution Improper mobile phase composition.Optimize the mobile phase gradient. For reversed-phase HPLC, acetonitrile (B52724) and acetone (B3395972) are commonly used organic solvents.
Unsuitable column.Use a high-resolution C18 or C30 column. For complex mixtures, connecting two columns in series can improve separation.
Inadequate temperature control.Use a column oven to maintain a stable temperature. Increasing the temperature can shorten retention times but may affect selectivity.
Peak Tailing Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Consider a different column chemistry or adjust the mobile phase.
Baseline Drift or Noise Contaminated mobile phase.Use high-purity HPLC-grade solvents and degas the mobile phase before use.
Detector lamp issue (UV/PDA).Check the lamp's energy and replace it if necessary.
Column bleed.Use a column that is stable under your analytical conditions.
Variable Retention Times Inconsistent mobile phase composition.Ensure the mobile phase is well-mixed and prepared fresh.
Fluctuations in column temperature.Use a column oven for precise temperature control.
System leaks.Check all fittings for leaks.
GC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing for Mono- and Diglycerides Active hydroxyl groups interacting with the column.Derivatize the sample to convert hydroxyl groups to less polar silyl (B83357) ethers (e.g., using BSTFA or MSTFA).
Poor Peak Shape for Triglyceride Column temperature is too low.Optimize the oven temperature program to ensure the triglyceride elutes in a reasonable time with good peak shape.
Contaminated injector liner.Clean or replace the injector liner.
Baseline Rise at High Temperatures Column bleed.Use a high-temperature stable column and ensure it is properly conditioned.
Ghost Peaks Carryover from previous injections.Implement a thorough wash step between runs.
Contamination in the carrier gas or sample.Use high-purity carrier gas and ensure the sample is free from non-volatile residues.

Quantitative Data Summary

The following tables provide typical parameters and specifications for the purity assessment of 1,2,3-tripentadecanoylglycerol.

Table 1: Typical Purity Specifications

Parameter Specification Method
Purity≥98%GC, HPLC
AppearanceWhite to off-white solidVisual

Table 2: Example GC Purity Analysis Result

Analyte Result
1,2,3-Tripentadecanoylglycerol99.0%
Total Impurities1.0%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-ELSD

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Dichloromethane

  • Gradient: 70% A to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 1,2,3-tripentadecanoylglycerol into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 1:1 (v/v) mixture of chloroform and methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Purity Assessment by GC-FID (after derivatization)

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler

2. Chromatographic Conditions:

  • Column: High-temperature, non-polar capillary column (e.g., DB-5ht, 30 m x 0.25 mm x 0.1 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 340°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 360°C at 15°C/min, and hold for 10 minutes.

  • Detector Temperature: 370°C

  • Injection Volume: 1 µL (split ratio 20:1)

3. Derivatization and Sample Preparation:

  • Accurately weigh approximately 5 mg of 1,2,3-tripentadecanoylglycerol into a vial.

  • Add 500 µL of pyridine (B92270) and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

4. Data Analysis:

  • Calculate the purity based on the area percentage of the derivatized 1,2,3-tripentadecanoylglycerol peak relative to the total peak area.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (for GC) dissolve->derivatize GC Path filter Filter dissolve->filter HPLC Path inject Inject into HPLC/GC derivatize->inject filter->inject separate Chromatographic Separation inject->separate detect Detect Analytes separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General workflow for the purity assessment of 1,2,3-tripentadecanoylglycerol.

troubleshooting_logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start Poor Chromatographic Result check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_overload Reduce Sample Load start->check_overload check_solvents Use High-Purity Solvents start->check_solvents check_column Evaluate Column check_mobile_phase->check_column check_temp Adjust Temperature check_column->check_temp check_derivatization Verify Derivatization (GC) check_overload->check_derivatization check_solvent Match Sample Solvent check_derivatization->check_solvent check_leaks Inspect for Leaks check_solvents->check_leaks check_bleed Condition Column check_leaks->check_bleed

References

Technical Support Center: Optimizing Tripentadecanoin Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of tripentadecanoin from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound?

A1: The optimal method depends on your specific tissue type, sample size, and downstream application. Three commonly used and effective methods for triglyceride extraction are the Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE) methods. For tissues with high lipid content (>2%), the Folch method is often considered the gold standard due to its high recovery rates. The Bligh and Dyer method is a faster option suitable for samples with high water content, though it may underestimate lipid content in very fatty tissues.[1][2] The MTBE method offers a safer alternative to chloroform-based methods and can provide comparable or even better recovery for many lipid classes.[3]

Q2: What is the recommended solvent-to-sample ratio?

A2: The solvent-to-sample ratio is a critical parameter for efficient extraction. For the Folch method, a 20:1 ratio of solvent to tissue weight (e.g., 20 mL of solvent for 1 g of tissue) is recommended.[4] The Bligh and Dyer method uses a lower initial ratio, which is then adjusted during the procedure. Adhering to the specific ratios outlined in the protocols is crucial for achieving good phase separation and maximizing recovery.

Q3: How can I prevent the degradation of this compound during extraction?

A3: Triglycerides with unsaturated fatty acids are susceptible to oxidation. To minimize degradation, it is recommended to perform extractions on ice or at low temperatures to reduce enzymatic activity. Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent can also help prevent oxidation. It is also important to work quickly and minimize the exposure of samples to air and light.

Q4: What is the importance of an internal standard in this compound quantification?

A4: An internal standard (IS) is essential for accurate quantification. The IS is a compound chemically similar to this compound but isotopically labeled or with a different chain length, which is added to the sample in a known amount before extraction. It helps to correct for any loss of the analyte during sample preparation and for variations in instrument response, leading to more precise and reliable results.

Q5: Can I store tissue samples before extraction?

A5: Yes, but proper storage is crucial. Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic and chemical degradation of lipids. Avoid repeated freeze-thaw cycles, as this can damage cell membranes and affect the integrity of the lipids.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Step Rationale
Incomplete Tissue Homogenization Increase homogenization time or use a more effective method (e.g., bead beating, cryogenic grinding). Ensure no visible tissue fragments remain.Insufficient homogenization prevents the solvent from accessing the entire sample, leading to incomplete extraction.
Incorrect Solvent System or Ratios Double-check the solvent composition and ratios for your chosen method (Folch, Bligh & Dyer, or MTBE). Ensure solvents are of high purity.The polarity and proportions of the solvents are critical for efficient solubilization of triglycerides and proper phase separation.
Inadequate Solvent Volume Ensure the recommended solvent-to-sample ratio is used (e.g., 20:1 for the Folch method).A sufficient volume of solvent is necessary to fully extract the lipids from the tissue matrix.[4]
Suboptimal Phase Separation Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers.Incomplete phase separation can lead to the loss of the lipid-containing organic phase or contamination with the aqueous phase.
Lipid Degradation Perform extraction on ice, add an antioxidant like BHT to the solvent, and minimize exposure to air and light.This compound can be susceptible to enzymatic degradation and oxidation, leading to lower recovery.

Issue 2: Poor Phase Separation or Emulsion Formation

Potential Cause Troubleshooting Step Rationale
High Concentration of Phospholipids or Free Fatty Acids Consider a pre-extraction step with a more polar solvent to remove some of the phospholipids.These amphipathic molecules can act as detergents, stabilizing the emulsion at the interface of the two phases.
Insufficient Centrifugation Increase the centrifugation speed or duration.Proper centrifugation is necessary to break the emulsion and achieve a clean separation of the layers.
Incorrect Solvent/Water Ratios Carefully re-measure and adjust the volumes of chloroform (B151607), methanol, and water/saline solution according to the protocol.The precise ratio of solvents and the aqueous phase is critical for inducing a clean phase separation.
Presence of Particulate Matter Ensure the initial homogenate is properly centrifuged or filtered to remove solid debris before phase separation.Solid particles can accumulate at the interface and contribute to the formation of an emulsion.

Data Presentation

The following table summarizes the reported recovery efficiencies of different extraction methods for triglycerides (TAGs) from tissue samples. Note: Specific recovery data for this compound is limited; therefore, data for total TAGs are provided as a general guide.

Extraction Method Principle Reported Triglyceride Recovery/Efficiency Advantages Disadvantages
Folch Solvent partitioning with Chloroform/Methanol (2:1 v/v)Considered the "gold standard" with high recovery, especially for samples with >2% lipid content.Well-established, robust for a broad range of lipids.Uses toxic chloroform, can be time-consuming.
Bligh & Dyer Modified solvent partitioning with a lower solvent-to-sample ratioEfficient for samples with high water content and <2% lipid. May underestimate lipids in high-fat samples.Rapid and uses less solvent than the Folch method.Lower recovery in high-lipid tissues compared to Folch.
MTBE Solvent partitioning with Methyl-tert-butyl ether/MethanolComparable or better recovery than Folch and Bligh & Dyer for many lipid classes.Safer (no chloroform), upper organic phase is easier to collect.MTBE is volatile, which can affect reproducibility.

Experimental Protocols

Protocol 1: Modified Folch Method for this compound Extraction
  • Homogenization:

    • Weigh approximately 1 gram of frozen tissue and place it in a glass homogenizer.

    • Add 20 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Homogenize thoroughly until no visible tissue particles remain. For tough tissues, consider using a bead beater or cryogenic grinding.

  • Agitation:

    • Transfer the homogenate to a glass centrifuge tube with a screw cap.

    • Agitate on an orbital shaker for 15-20 minutes at room temperature.

  • Phase Separation:

    • Add 4 mL (0.2 volumes) of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to facilitate the separation of the two phases. You should observe a lower organic phase (chloroform layer containing lipids) and an upper aqueous phase.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a glass Pasteur pipette.

    • Collect the lower chloroform phase and transfer it to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) or isopropanol) for downstream analysis.

Protocol 2: Bligh and Dyer Method for this compound Extraction
  • Monophasic Mixture Formation:

    • For a 1-gram tissue sample (assuming ~80% water content), add it to a homogenizer with 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Homogenize vigorously to create a single-phase solution.

  • Induction of Phase Separation:

    • Add an additional 1.25 mL of chloroform to the homogenate and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifugation and Collection:

    • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

Protocol 3: MTBE Method for this compound Extraction
  • Sample Preparation:

    • To a 200 µL tissue homogenate (in an aqueous buffer) in a glass tube, add 1.5 mL of methanol. Vortex thoroughly.

  • Lipid Extraction:

    • Add 5 mL of MTBE.

    • Cap the tube and incubate for 1 hour at room temperature on a shaker.

  • Phase Separation:

    • Induce phase separation by adding 1.25 mL of water.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge the sample at 1000 x g for 10 minutes. The upper organic phase contains the lipids.

  • Collection:

    • Carefully collect the upper MTBE phase.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Lipid Collection & Processing cluster_analysis Downstream Analysis tissue_sample Tissue Sample homogenization Homogenization (e.g., with Chloroform:Methanol) tissue_sample->homogenization add_salt Add Salt Solution (e.g., 0.9% NaCl) homogenization->add_salt centrifugation Centrifugation add_salt->centrifugation phase_separation Phase Separation centrifugation->phase_separation collect_organic Collect Organic Phase (containing this compound) phase_separation->collect_organic evaporation Solvent Evaporation collect_organic->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution analysis Quantification (e.g., GC-MS, LC-MS) reconstitution->analysis Troubleshooting_Low_Recovery cluster_homogenization Homogenization Issues cluster_solvent Solvent & Ratio Issues cluster_separation Phase Separation & Degradation Issues start Low this compound Recovery check_homogenization Is homogenization complete? (No visible tissue) start->check_homogenization improve_homogenization Action: Increase homogenization time/intensity or use a more robust method. check_homogenization->improve_homogenization No check_ratios Are solvent ratios correct? check_homogenization->check_ratios Yes end_node Re-evaluate Recovery improve_homogenization->end_node correct_ratios Action: Prepare fresh solvents and verify volumes. check_ratios->correct_ratios No check_volume Is solvent volume sufficient? (e.g., 20:1 for Folch) check_ratios->check_volume Yes correct_ratios->end_node increase_volume Action: Increase solvent-to-sample ratio as per protocol. check_volume->increase_volume No check_separation Is phase separation clean? check_volume->check_separation Yes increase_volume->end_node optimize_centrifugation Action: Increase centrifugation speed/time. check_separation->optimize_centrifugation No check_degradation Could degradation be an issue? check_separation->check_degradation Yes optimize_centrifugation->end_node prevent_degradation Action: Work on ice, add antioxidants (BHT). check_degradation->prevent_degradation Yes check_degradation->end_node No prevent_degradation->end_node

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Tripentadecanoin and Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of current experimental data reveals distinct and complementary neuroprotective mechanisms of tripentadecanoin and pentadecanoic acid (C15:0), offering potential avenues for the development of novel therapeutics for neurodegenerative diseases. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their roles in neuronal health.

Executive Summary

This compound, a triglyceride, demonstrates potent neuroprotection against a broad spectrum of amyloid-forming proteins, central to the pathology of diseases like Alzheimer's and Parkinson's. Its primary mechanism involves the upregulation of neuroglobin, a key protein in neuronal defense against oxidative stress and apoptosis. In contrast, pentadecanoic acid, an odd-chain saturated fatty acid, exerts its neuroprotective effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), leading to a reduction in neuroinflammation and improved mitochondrial function. While this compound appears to directly counter the toxic protein aggregates, pentadecanoic acid modulates the broader inflammatory and metabolic environment in the brain.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from experimental studies on this compound and pentadecanoic acid.

Table 1: Neuroprotective Efficacy of this compound

Experimental ModelToxin/InsultTreatment ConcentrationObserved EffectReference
Mouse Primary Cortex Neuronsβ-amyloid₁₋₄₂ oligomers (AβO)100 nM - 10 µMSignificant protection against AβO-induced toxicity.[1]Oamen et al., 2022
Human iPSC-derived Neuronsβ-amyloid₁₋₄₂ oligomers (AβO)320 nM - 1 µMHigher neuroprotective efficiency compared to mouse neurons.[1]Oamen et al., 2022
Mouse Model of Retinal DegenerationN-methyl-N-nitrosourea (MNU)Not specifiedPrevention of photoreceptor damage.[1][2]Oamen et al., 2022
Rhesus Monkey Model of Optic AtrophyNot specifiedNot specifiedPrevention of optic atrophy.[1]Oamen et al., 2022
Mouse Primary Cortex Neuronsα-synuclein, amylin, Prion Protein₁₁₈₋₁₃₅, Tau oligomers1 µMDisplayed neuroprotective effects against all tested toxic proteins.Oamen et al., 2022

Table 2: Anti-inflammatory and Neuro-relevant Activities of Pentadecanoic Acid (C15:0)

Cell System (BioMAP®)BiomarkerTreatment ConcentrationObserved EffectReference
3C (HUVEC, IL-1β, TNFα, IFNγ)VCAM-11.9 - 50 µMDose-dependent decrease (anti-inflammatory).Venn-Watson et al., 2022
3C (HUVEC, IL-1β, TNFα, IFNγ)MCP-11.9 - 50 µMDose-dependent decrease (anti-inflammatory).Venn-Watson et al., 2022
SAg (PBMC + B cells, TCR activation)CD401.9 - 50 µMDose-dependent decrease (immunomodulatory).Venn-Watson et al., 2022
SAg (PBMC + B cells, TCR activation)T-cell proliferation1.9 - 50 µMDose-dependent decrease (antiproliferative).Venn-Watson et al., 2022
-Fatty Acid Amide Hydrolase (FAAH)IC₅₀ 2.5 µMInhibition.Venn-Watson et al., 2025
-Monoamine Oxidase B (MAO-B)IC₅₀ 19.4 µMInhibition.Venn-Watson et al., 2025

Mechanisms of Action

This compound: Induction of Neuroglobin Expression

This compound's neuroprotective activity is strongly linked to its ability to induce the expression of neuroglobin (NGB). This process is mediated by Processing bodies (P-bodies), which are cytoplasmic granules involved in mRNA regulation. By modulating P-body function, this compound increases the stability and translation of NGB mRNA, leading to elevated levels of the neuroglobin protein. Neuroglobin, in turn, protects neurons from the toxicity of various amyloid oligomers.

Tripentadecanoin_Pathway This compound This compound P_bodies P-bodies This compound->P_bodies modulates NGB_mRNA Neuroglobin mRNA Stability/Translation P_bodies->NGB_mRNA increases Neuroglobin Neuroglobin Protein NGB_mRNA->Neuroglobin leads to Neuroprotection Neuroprotection (Anti-amyloid toxicity) Neuroglobin->Neuroprotection

This compound's neuroprotective signaling pathway.
Pentadecanoic Acid: PPAR Activation and Anti-inflammatory Effects

Pentadecanoic acid (C15:0) is an agonist for Peroxisome Proliferator-Activated Receptors alpha and delta (PPARα/δ). Activation of these nuclear receptors leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation. In the context of neuroprotection, PPARα/δ activation is associated with reduced neuroinflammation and improved mitochondrial function. Furthermore, C15:0 and its metabolite, pentadecanoylcarnitine, have been shown to interact with cannabinoid and serotonin (B10506) receptors, which may also contribute to its mood-stabilizing and neuroprotective effects.

Pentadecanoic_Acid_Pathway C15_0 Pentadecanoic Acid (C15:0) PPARs PPARα/δ Receptors C15_0->PPARs activates Gene_Expression Modulation of Gene Expression PPARs->Gene_Expression Anti_inflammatory Reduced Neuroinflammation Gene_Expression->Anti_inflammatory Mitochondrial_Function Improved Mitochondrial Function Gene_Expression->Mitochondrial_Function Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection Mitochondrial_Function->Neuroprotection

Pentadecanoic acid's neuroprotective signaling pathway.

Experimental Protocols

Key Experiment: Neuronal Viability Assay for this compound

Objective: To assess the protective effect of this compound against amyloid-beta oligomer (AβO)-induced neuronal death.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. Human iPSC-derived neurons are also utilized for comparative analysis.

  • Treatment: Neurons are pre-treated with varying concentrations of this compound (e.g., 100 nM to 10 µM) for 48 hours.

  • Induction of Neurotoxicity: After pre-treatment, AβO (1 µM) is added to the culture medium for 24 hours to induce neuronal damage.

  • Viability Assessment (MTT Assay):

    • The culture medium is replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated for 3-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

    • The medium is removed, and the formazan crystals are solubilized with dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neuronal_Viability_Workflow start Start: Culture Primary Neurons treatment Pre-treat with this compound (48 hours) start->treatment toxicity Add Amyloid-Beta Oligomers (24 hours) treatment->toxicity mtt_addition Add MTT solution (3-4 hours) toxicity->mtt_addition solubilization Solubilize formazan crystals with DMSO mtt_addition->solubilization measurement Measure absorbance at 570 nm solubilization->measurement end End: Determine Cell Viability measurement->end

Experimental workflow for the neuronal viability assay.
Key Experiment: BioMAP® Assay for Pentadecanoic Acid

Objective: To profile the biological activities of pentadecanoic acid across various human primary cell systems modeling different disease states.

Methodology:

  • Cell Systems: A panel of 12 human primary cell-based systems is used, including co-cultures of endothelial cells, peripheral blood mononuclear cells, B cells, and fibroblasts, stimulated to mimic inflammatory and disease-relevant conditions.

  • Treatment: The cell systems are treated with pentadecanoic acid at four different concentrations (typically ranging from 1.9 to 50 µM) for 24 hours.

  • Biomarker Measurement: A total of 148 clinically relevant biomarkers are measured from cell lysates and supernatants using a combination of ELISAs and other immunoassays. These biomarkers include cytokines, chemokines, cell surface molecules, and other proteins involved in inflammation, immune response, and tissue remodeling.

  • Data Analysis: The changes in biomarker levels in response to pentadecanoic acid treatment are compared to vehicle controls. The resulting "BioMAP profile" provides a signature of the compound's biological activities.

Conclusion

This compound and pentadecanoic acid present two distinct yet potentially synergistic approaches to neuroprotection. This compound's targeted action against amyloid toxicity makes it a strong candidate for diseases characterized by protein aggregation. Pentadecanoic acid's broader anti-inflammatory and metabolic regulatory effects suggest its utility in mitigating the chronic neuroinflammatory environment that contributes to the progression of many neurodegenerative disorders. Further research, including head-to-head comparative studies and investigations in more complex disease models, is warranted to fully elucidate their therapeutic potential and to explore possible combination therapies.

References

Tripentadecanoin vs. other triglycerides in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), with other common triglycerides used in metabolic research: the saturated even-chain tripalmitin (B1682551) (C16:0) and the monounsaturated triolein (B1671897) (C18:1). The information presented is based on a comprehensive review of preclinical and clinical studies, with a focus on experimental data to inform research and development in metabolic diseases.

Executive Summary

Emerging evidence suggests that odd-chain fatty acid triglycerides, such as this compound, may offer a more favorable metabolic profile compared to their even-chain saturated and unsaturated counterparts. While even-chain saturated fats like tripalmitin are often associated with adverse metabolic outcomes, and unsaturated fats like triolein have mixed effects, this compound is increasingly recognized for its potential to improve glucose homeostasis, lipid metabolism, and reduce inflammation. This guide will delve into the experimental data supporting these distinctions.

Comparative Metabolic Effects: this compound vs. Alternatives

The metabolic effects of triglycerides are largely determined by their constituent fatty acids. Below is a summary of findings from various studies comparing the impacts of this compound (odd-chain saturated), tripalmitin (even-chain saturated), and triolein (monounsaturated) on key metabolic parameters.

Table 1: Comparative Effects on Glucose Metabolism and Insulin (B600854) Sensitivity
ParameterThis compound (C15:0)Tripalmitin (C16:0)Triolein (C18:1)
Insulin Resistance Associated with lower risk of type 2 diabetes and improved insulin sensitivity.[1][2]Positively associated with insulin resistance.[3][4]Variable effects; some studies suggest it may protect against palmitate-induced insulin resistance.[5]
Glucose Uptake Promotes basal and insulin-stimulated glucose uptake in myotubes.Can impair insulin-stimulated glucose uptake.Can preserve insulin-stimulated glucose uptake.
Pancreatic Beta-Cell Function May improve beta-cell function and insulin secretion.Can induce beta-cell apoptosis (lipotoxicity).Less cytotoxic to beta-cells compared to palmitate.
Table 2: Comparative Effects on Lipid Profile
ParameterThis compound (C15:0)Tripalmitin (C16:0)Triolein (C18:1)
Plasma Triglycerides May be associated with lower triglyceride levels.Associated with elevated plasma triglycerides.Variable effects, can be incorporated into triglycerides.
Total Cholesterol May be associated with lower total cholesterol.Can contribute to increased cholesterol levels.Variable effects on total cholesterol.
Adipokines Inversely associated with leptin and PAI-1.Positively associated with resistin and negatively with adiponectin.Effects on adipokines are less clear and may be context-dependent.
Table 3: Comparative Effects on Inflammation
ParameterThis compound (C15:0)Tripalmitin (C16:0)Triolein (C18:1)
Inflammatory Markers (e.g., CRP, IL-6) Associated with lower levels of inflammatory markers.Pro-inflammatory, can increase markers like CRP and IL-6.Generally considered less inflammatory than saturated fats.
Monocyte Activation Less is known, but odd-chain fatty acids are generally associated with lower inflammation.Can induce pro-inflammatory responses in monocytes.May have neutral or anti-inflammatory effects on monocytes.

Signaling Pathways

The differential metabolic effects of these triglycerides can be attributed to their distinct impacts on key cellular signaling pathways that regulate metabolism and inflammation.

AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are central regulators of cellular energy homeostasis. AMPK is activated in response to low energy states and promotes catabolic pathways, while mTORC1 is activated by nutrient abundance and promotes anabolic processes.

  • This compound (C15:0): Pentadecanoic acid has been shown to activate AMPK, which in turn can lead to increased glucose uptake and fatty acid oxidation. AMPK activation also inhibits mTORC1, a pathway often hyperactive in metabolic diseases.

  • Tripalmitin (C16:0): Palmitate can lead to the dysregulation of AMPK and the overactivation of mTORC1, contributing to insulin resistance and inflammation.

  • Triolein (C18:1): Oleate's effects on these pathways are more complex. It may protect against palmitate-induced dysregulation of insulin signaling, in part by modulating pathways that intersect with AMPK and mTOR.

cluster_this compound This compound (C15:0) cluster_Tripalmitin Tripalmitin (C16:0) T15 This compound AMPK_T15 AMPK Activation T15->AMPK_T15 mTORC1_T15 mTORC1 Inhibition AMPK_T15->mTORC1_T15 inhibits Metabolic_Benefits_T15 Improved Glucose Uptake Increased Fatty Acid Oxidation AMPK_T15->Metabolic_Benefits_T15 T16 Tripalmitin AMPK_T16 AMPK Dysregulation T16->AMPK_T16 mTORC1_T16 mTORC1 Overactivation T16->mTORC1_T16 Metabolic_Detriments_T16 Insulin Resistance Inflammation AMPK_T16->Metabolic_Detriments_T16 mTORC1_T16->Metabolic_Detriments_T16

Fig. 1: Contrasting effects of this compound and Tripalmitin on AMPK and mTOR signaling.

Experimental Protocols

This section details common experimental methodologies used to assess the metabolic effects of different triglycerides.

In Vivo: Oral Lipid Tolerance Test (OLTT) in Mice

This protocol is used to assess the postprandial lipemic response to a lipid challenge.

Workflow:

Fasting 1. Fasting (12h) Baseline_Blood 2. Baseline Blood Sample (t=0) Fasting->Baseline_Blood Gavage 3. Oral Gavage with Triglyceride Emulsion (e.g., 10 µL/g body weight) Baseline_Blood->Gavage Serial_Blood 4. Serial Blood Sampling (e.g., 1, 2, 3, 4, 6h post-gavage) Gavage->Serial_Blood Analysis 5. Plasma Triglyceride Measurement Serial_Blood->Analysis

Fig. 2: Workflow for an Oral Lipid Tolerance Test (OLTT) in mice.

Detailed Steps:

  • Animal Model: Male ddY mice are often used due to their susceptibility to lipid-induced hypertriglyceridemia.

  • Acclimation: Mice are acclimated for at least one week with standard chow and water ad libitum.

  • Fasting: Mice are fasted for 12 hours prior to the test to ensure a stable baseline.

  • Baseline Blood Collection: A baseline blood sample is collected from the tail vein (t=0).

  • Oral Gavage: A specific dose of the triglyceride to be tested (e.g., this compound, tripalmitin, or triolein) emulsified in a vehicle like olive oil is administered via oral gavage.

  • Serial Blood Sampling: Blood samples are collected at multiple time points post-gavage (e.g., 1, 2, 3, 4, and 6 hours).

  • Plasma Analysis: Plasma is separated by centrifugation, and triglyceride levels are measured using a commercial enzymatic assay kit. The area under the curve (AUC) for plasma triglycerides is calculated to determine the overall lipemic response.

In Vitro: Glucose Uptake Assay in L6 Myotubes

This assay measures the ability of muscle cells to take up glucose in response to insulin after being treated with different fatty acids.

Detailed Steps:

  • Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.

  • Fatty Acid Treatment: Differentiated myotubes are incubated with the fatty acid of interest (e.g., pentadecanoic acid, palmitic acid, or oleic acid) complexed to bovine serum albumin (BSA) for a specified period (e.g., 16 hours).

  • Insulin Stimulation: Cells are then stimulated with insulin for a short period (e.g., 30 minutes).

  • Glucose Uptake Measurement: Glucose uptake is measured by adding a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, for a brief period (e.g., 5-10 minutes).

  • Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter. This reflects the rate of glucose uptake.

In Vitro: Lipolysis Assay in Adipocytes

This assay quantifies the breakdown of triglycerides into free fatty acids and glycerol (B35011) in adipocytes.

Detailed Steps:

  • Cell Culture: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

  • Induction of Lipolysis: Lipolysis is stimulated by treating the adipocytes with a beta-adrenergic agonist like isoproterenol.

  • Sample Collection: The culture medium is collected at various time points.

  • Glycerol and Free Fatty Acid Measurement: The concentrations of glycerol and free fatty acids released into the medium are quantified using colorimetric assay kits. The rate of lipolysis is determined from the linear phase of glycerol and free fatty acid release.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a metabolically favorable triglyceride compared to even-chain saturated and some unsaturated triglycerides. Its potential to improve insulin sensitivity, lipid profiles, and reduce inflammation warrants further investigation.

For researchers and drug development professionals, future studies should focus on:

  • Direct Comparative Trials: Head-to-head clinical trials directly comparing the metabolic effects of this compound, tripalmitin, and triolein are needed to provide definitive evidence.

  • Mechanism of Action: Further elucidation of the molecular mechanisms by which this compound exerts its beneficial effects, particularly its interaction with key signaling pathways like AMPK and mTOR, is crucial.

  • Therapeutic Applications: Investigating the therapeutic potential of this compound supplementation in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and cardiovascular disease is a promising area for future research.

By understanding the distinct metabolic consequences of different triglycerides, the scientific community can better inform dietary recommendations and develop novel therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

Validating the Neuroprotective Mechanism of Tripentadecanoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of Tripentadecanoin against other alternatives, supported by experimental data. It details the underlying mechanisms of action and provides comprehensive experimental protocols for key validation assays.

Mechanisms of Neuroprotection: this compound and Alternatives

This compound, a triglyceride of pentadecanoic acid (C15:0), has emerged as a promising neuroprotective agent. Its primary mechanism involves the induction of neuroglobin, a protein that mitigates the toxicity of protein aggregates, a common hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This induction is mediated by p-bodies, which are involved in mRNA stability. Beyond this primary pathway, this compound, as a source of the odd-chain fatty acid C15:0, is also implicated in broader cellular mechanisms that contribute to neuroprotection, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (B549165) (mTOR).

This guide compares this compound with other compounds that share similar or complementary neuroprotective mechanisms:

  • Rapamycin: A well-characterized mTOR inhibitor, known to induce autophagy and reduce the accumulation of toxic protein aggregates.

  • Metformin: An AMPK activator commonly used as an antidiabetic drug, which has shown neuroprotective effects through modulation of cellular metabolism and inflammation.

  • Docosahexaenoic Acid (DHA): An omega-3 fatty acid crucial for brain health, with demonstrated neuroprotective effects against oxidative stress and apoptosis.

  • Humanin (HN): A mitochondrial-derived peptide that exerts potent cytoprotective and neuroprotective effects against a variety of insults.

Comparative Performance Data

The following tables summarize the available quantitative data on the neuroprotective efficacy of this compound and its alternatives. It is important to note that the data are compiled from different studies and experimental conditions, and direct head-to-head comparisons should be interpreted with caution.

Table 1: In Vitro Neuroprotection Against Amyloid-β (Aβ) Oligomer Toxicity

CompoundModel SystemConcentration for NeuroprotectionEndpoint MeasuredReference
This compound Mouse primary cortical neuronsStarting from 100 nMCell Viability (MTT Assay)
Humanin (HNG) Mouse primary cortical neuronsNot specified (used as positive control)Cell Viability (MTT Assay)
Docosahexaenoic Acid (DHA) Not specifiedNot specified (not protective in co-treatment)Not specified

Table 2: Neurorescue Effects After Aβ Oligomer-Induced Toxicity

CompoundModel SystemTime of Addition Post-InsultNeurorescuing ConcentrationEndpoint MeasuredReference
This compound Mouse primary cortical neurons3 hours320 nM and 1 µMCell Viability (MTT Assay)
This compound Mouse primary cortical neurons6 hoursNeurorescuing effect observedCell Viability (MTT Assay)
Humanin (HNG) Mouse primary cortical neuronsNot specified (used as positive control)Not specifiedCell Viability (MTT Assay)

Table 3: Comparison of Mechanistically Related Compounds in Neuroprotection

CompoundPrimary MechanismModel SystemKey FindingReference
This compound (C15:0) AMPK activation, mTOR inhibitionHuman cell-based assaysShowed anti-inflammatory, antifibrotic, and anticancer activities comparable to or exceeding rapamycin and metformin.
Rapamycin mTOR inhibitionRat model of transient forebrain ischemiaSignificantly ameliorated neuronal death after 7 days of reperfusion.
Metformin AMPK activationMeta-analysis of cohort studiesAssociated with a reduced risk of neurodegenerative disease (RR = 0.77).

Experimental Protocols

MTT Assay for Cell Viability and Neuroprotection

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the neuroprotective effects of compounds against toxins like Aβ oligomers.

Materials:

  • 96-well cell culture plates

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium

  • This compound and other test compounds

  • Neurotoxic agent (e.g., pre-aggregated Aβ oligomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment (Neuroprotection):

    • For pre-treatment, remove the medium and add fresh medium containing the desired concentrations of this compound or other test compounds. Incubate for a specified period (e.g., 24-48 hours).

    • For co-treatment, add the test compounds and the neurotoxic agent simultaneously.

  • Induction of Neurotoxicity: After pre-treatment (if applicable), add the neurotoxic agent (e.g., Aβ oligomers at a final concentration of 1 µM) to the wells.

  • Incubation: Incubate the plate for the desired duration of toxicity (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot for Neuroglobin Expression

This protocol outlines the steps to assess the induction of neuroglobin protein expression by this compound.

Materials:

  • Neuronal cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Neuroglobin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-neuroglobin antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply ECL reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for neuroglobin and normalize it to the loading control.

AMPK Activation Assay (Western Blot for Phospho-AMPK)

This protocol is used to determine the activation of AMPK by measuring the phosphorylation of its α subunit at Threonine 172.

Materials:

  • Same as for Western Blot for Neuroglobin, with the following specific antibodies:

    • Primary antibody against phospho-AMPKα (Thr172)

    • Primary antibody against total AMPKα

Procedure:

  • Follow the Western Blot protocol as described above (steps 1-5).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Follow steps 7-10 of the Western Blot protocol.

  • Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and then re-probed with an antibody against total AMPKα.

  • Analysis: Calculate the ratio of phospho-AMPKα to total AMPKα to determine the extent of AMPK activation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Tripentadecanoin_Mechanism This compound This compound p_bodies P-bodies This compound->p_bodies mRNA_stability mRNA Stability p_bodies->mRNA_stability Regulates Neuroglobin_mRNA Neuroglobin mRNA mRNA_stability->Neuroglobin_mRNA Increases Neuroglobin Neuroglobin Protein Neuroglobin_mRNA->Neuroglobin Translation Protein_Aggregates Toxic Protein Aggregates Neuroglobin->Protein_Aggregates Inhibits Toxicity Neuroprotection Neuroprotection Neuroglobin->Neuroprotection

Caption: Mechanism of this compound-induced neuroprotection.

AMPK_mTOR_Pathway cluster_activators Activators cluster_inhibitors Inhibitors This compound This compound (C15:0) AMPK AMPK This compound->AMPK Activates Metformin Metformin Metformin->AMPK Activates Rapamycin Rapamycin mTOR mTOR Rapamycin->mTOR Inhibits AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection

Caption: Shared pathways of this compound, Metformin, and Rapamycin.

Experimental_Workflow_MTT start Seed Neuronal Cells (96-well plate) treatment Treat with This compound/ Alternatives start->treatment toxicity Induce Neurotoxicity (e.g., Aβ oligomers) treatment->toxicity incubation Incubate (24 hours) toxicity->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4 hours) (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilization Solution formazan_formation->solubilization readout Measure Absorbance (570 nm) solubilization->readout

Caption: Workflow for the MTT-based neuroprotection assay.

A Comparative Guide to the Quantification of Tripentadecanoin: GC-MS vs. UPLC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tripentadecanoin, a triglyceride of pentadecanoic acid, is crucial in various research fields, including metabolic studies, nutritional science, and the development of therapeutic agents. The selection of an appropriate analytical methodology is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of two widely used techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is supported by a synthesis of published experimental data on triglyceride and fatty acid analysis.

Methodology Comparison

Both GC-MS and UPLC-MS/MS are powerful analytical tools, each with distinct advantages and limitations for the analysis of triglycerides like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules such as triglycerides, a derivatization step is necessary to convert them into more volatile fatty acid methyl esters (FAMEs). This method offers high chromatographic resolution and sensitivity. Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing valuable structural information but sometimes resulting in a weak or absent molecular ion.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful alternative, offering high selectivity and sensitivity for the analysis of a wide range of molecules, including intact triglycerides. A key advantage of UPLC-MS/MS is that it often does not require derivatization, simplifying sample preparation. The use of soft ionization techniques, such as electrospray ionization (ESI), typically results in the formation of a prominent molecular ion, which is then fragmented in the tandem mass spectrometer to provide structural information and enhance specificity.

Quantitative Performance

The choice between GC-MS and UPLC-MS/MS for this compound quantification will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance characteristics for both methods, based on a consolidation of data from studies on triglyceride and fatty acid analysis.

ParameterGC-MS (as FAMEs)UPLC-MS/MS (intact)Source(s)
Linearity (r²) > 0.998> 0.999[1][2]
Limit of Detection (LOD) 0.2 - 0.5 µg/mL0.01 - 0.1 µg/mL[2][3]
Limit of Quantification (LOQ) 0.6 - 1.6 µg/mL0.03 - 0.3 µg/mL[3]
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD)
- Intra-day< 5.0%< 3.0%
- Inter-day< 8.0%< 6.0%

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable quantitative analysis. Below are representative methodologies for the quantification of this compound using GC-MS and UPLC-MS/MS.

This method involves the transesterification of this compound to its constituent pentadecanoic acid methyl esters (C15:0 FAMEs) prior to GC-MS analysis.

a. Sample Preparation and Transesterification:

  • Accurately weigh approximately 10-20 mg of the lipid extract or sample into a screw-cap glass tube.

  • Add a known amount of an appropriate internal standard (e.g., triheptadecanoin (B54981) or methyl heptadecanoate) for accurate quantification.

  • Add 2 mL of 0.5 M methanolic sodium hydroxide.

  • Cap the tube tightly and heat at 80°C for 10 minutes, with occasional vortexing.

  • Cool the tube to room temperature and add 2 mL of 14% boron trifluoride in methanol.

  • Recap the tube and heat again at 80°C for 10 minutes.

  • Cool the tube and add 2 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector at 250°C, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 240°C at 5°C/min and hold for 10 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of pentadecanoic acid methyl ester (e.g., m/z 270, 87, 74).

This method allows for the direct quantification of intact this compound without the need for derivatization.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the lipid extract or sample into a microcentrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., 13C-labeled this compound or another odd-chain triglyceride not present in the sample).

  • Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to a vial for UPLC-MS/MS analysis.

b. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC CSH C18 column (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase:

    • A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • Start with 40% B, hold for 1 minute.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 55°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the precursor-to-product ion transitions specific to this compound and the internal standard. For this compound (M+NH4)+, a potential transition would be m/z 782.7 -> 523.5.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both GC-MS and UPLC-MS/MS analysis of this compound.

This compound Quantification Workflow cluster_0 GC-MS Workflow cluster_1 UPLC-MS/MS Workflow gc_start Sample Weighing & Internal Standard Addition gc_trans Transesterification to FAMEs gc_start->gc_trans gc_extract Liquid-Liquid Extraction gc_trans->gc_extract gc_analysis GC-MS Analysis gc_extract->gc_analysis gc_data Data Processing & Quantification gc_analysis->gc_data lc_start Sample Weighing & Internal Standard Addition lc_dissolve Dissolution in Solvent lc_start->lc_dissolve lc_centrifuge Centrifugation lc_dissolve->lc_centrifuge lc_analysis UPLC-MS/MS Analysis lc_centrifuge->lc_analysis lc_data Data Processing & Quantification lc_analysis->lc_data

A comparison of the experimental workflows for GC-MS and UPLC-MS/MS analysis.

Signaling Pathway and Logical Relationships

The choice between these two powerful analytical techniques often depends on a variety of factors. The following diagram illustrates the logical considerations in selecting the appropriate method for this compound quantification.

Method Selection Logic start Need to Quantify This compound derivatization Is derivatization acceptable? start->derivatization sensitivity High sensitivity required? derivatization->sensitivity Yes intact Analyze intact molecule? derivatization->intact No gcms GC-MS sensitivity->gcms No lcmsms UPLC-MS/MS sensitivity->lcmsms Yes intact->sensitivity No intact->lcmsms Yes

A decision tree for selecting between GC-MS and UPLC-MS/MS for this compound analysis.

Conclusion

Both GC-MS and UPLC-MS/MS are highly capable techniques for the accurate and precise quantification of this compound. UPLC-MS/MS offers the advantage of simpler sample preparation by analyzing the intact molecule and generally provides higher sensitivity. GC-MS, while requiring a derivatization step, is a robust and reliable technique that is widely available. The selection of the optimal method should be based on the specific research question, available resources, and the desired analytical performance characteristics. Cross-validation of results between these two platforms can provide the highest level of confidence in the quantitative data.

References

A Comparative Analysis of Tripentadecanoin and Linoleic Acid in Neuronal Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of existing research highlights the distinct and sometimes contrasting roles of Tripentadecanoin and the essential fatty acid, linoleic acid, in neuronal function and health. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance in various neuronal assays, supported by experimental data and detailed methodologies.

This compound, a triglyceride of pentadecanoic acid (C15:0), is emerging as a potent neuroprotective agent.[1][2] In contrast, linoleic acid, an omega-6 polyunsaturated fatty acid, exhibits a more complex, dose-dependent, and context-specific influence on neuronal cells, with both beneficial and potentially detrimental effects being reported.[3][4]

Neuroprotection and Cellular Viability

This compound has demonstrated significant neuroprotective capabilities against a range of toxic insults. Studies show that it can reduce the toxicity of protein aggregates, such as those found in Alzheimer's and Parkinson's diseases, when applied to neurons either before or after exposure to the toxin.[1] This protection is linked to the induction of neuroglobin, a protein known to confer cellular protection against toxic protein aggregates. Specifically, this compound provides neuroprotection in mouse primary cortex neurons against β-amyloid oligomer toxicity at concentrations of 100 nM and higher. It has also shown protective effects against toxicity induced by human α-synuclein, amylin, Prion Protein, and Tau oligomers.

Linoleic acid's role in neuroprotection is less straightforward. While some studies indicate that omega-6 fatty acids can protect against oxidative stress and suppress apoptosis in neuronal progenitor cells, others suggest that high levels of linoleic acid can increase the brain's vulnerability to inflammation. However, one study found that linoleic acid can rescue microglial cells from inflammation triggered by saturated fatty acids. Another study showed that polyunsaturated fatty acids, including linolenic acid (a related omega-3 fatty acid), can prevent neuronal death in models of ischemia and excitotoxicity.

Neuronal Morphology and Development

The effects of these fatty acids on the physical structure and development of neurons also differ significantly. Linoleic acid and its oxidized metabolites (OXLAMs) have been shown to modulate key neurodevelopmental processes, including axon outgrowth and dendritic arborization, in a sex-specific manner. For instance, in primary rat cortical neuron-glia co-cultures, linoleic acid at concentrations of 1, 50, and 1000 nM significantly increased axonal outgrowth in female but not male neurons. Conversely, its metabolite, 13-hydroxyoctadecadienoic acid (13-HODE), at 100 nM, increased axonal outgrowth in male but not female cortical neurons.

Currently, there is limited direct evidence in the reviewed literature detailing the specific effects of this compound on neuronal morphology, such as axonal growth and dendritic arborization.

Neuroinflammation

Excess dietary linoleic acid is often associated with pro-inflammatory effects in the brain, likely mediated by its oxidized metabolites. Diets low in linoleic acid have been shown to blunt increases in inflammatory markers like prostaglandin (B15479496) E2 in the brain. However, conjugated linoleic acid (CLA), a group of isomers of linoleic acid, has demonstrated anti-neuroinflammatory properties, in part by activating PPARα. CLA isomers can downregulate the expression of proinflammatory cytokines in microglial cells.

In contrast, C15:0, the constituent fatty acid of this compound, exhibits anti-inflammatory activities. Cell-based assays have shown that C15:0 can lower levels of pro-inflammatory cytokines such as MCP-1 and TNFα.

Signaling Pathways

The mechanisms of action for this compound and linoleic acid involve distinct signaling pathways. This compound's neuroprotective effects are mediated, at least in part, by the induction of neuroglobin expression. The underlying mechanism involves p-bodies, which regulate mRNA stability. Furthermore, C15:0 has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoamine oxidase B (MAO-B), which may contribute to improved cognitive health.

Linoleic acid's effects are often mediated by its conversion to various bioactive metabolites. For example, its oxidized metabolites (OXLAMs) are thought to mediate many of its effects on the brain. Linoleic acid can also influence the endocannabinoid system by serving as a precursor for endocannabinoids, which in turn can affect astrogliogenesis via CB1 receptor signaling.

Quantitative Data Summary

AssayCompoundConcentrationCell TypeResultReference
Neuroprotection (β-amyloid toxicity) This compound≥ 100 nMMouse primary cortex neuronsIncreased cell viability
Axonal Outgrowth Linoleic Acid1, 50, 1000 nMFemale rat cortical neuronsIncreased total axonal length
Axonal Outgrowth 13-HODE (Linoleic Acid Metabolite)100 nMMale rat cortical neuronsIncreased total axonal length
Microglial Inflammation (LPS-induced) Conjugated Linoleic Acid (c9,t11 and t10,c12 isomers)Not specifiedBV-2 microglial cellsDownregulation of proinflammatory cytokines
Cytokine Release (Inflammatory Panel) C15:0 (Pentadecanoic Acid)17 µMHuman cell systemsLowered MCP-1, TNFα, IL-10, IL-17A/F

Experimental Protocols

Neuroprotection Assay against β-Amyloid Oligomer (AβO) Toxicity
  • Cell Culture: Mouse primary cortex neurons were cultured for 48 hours.

  • Treatment: Cells were pre-incubated with varying concentrations of this compound (starting from 100 nM) or a vehicle control.

  • Toxin Addition: 1 µM of AβO was added to the cultures.

  • Incubation: Cells were incubated for an additional 24 hours.

  • Viability Assessment: Cell viability was measured using the MTT colorimetric assay.

Axonal Growth Assay
  • Cell Culture: Primary neuron-glia co-cultures were derived from postnatal day 0-1 male and female rat neocortex.

  • Treatment: Cultures were exposed to vehicle (0.1% ethanol), linoleic acid (10-1000 nM), or 13-HODE (10-1000 nM) for 48 hours.

  • Immunostaining: Neurons were fixed and stained for neuron-specific βIII-tubulin to visualize axons.

  • Image Analysis: Axonal length was quantified using imaging software. Statistical analysis was performed using one-way ANOVA followed by Dunnett's multiple comparison post hoc test.

Visualizing the Mechanisms

To better understand the distinct pathways through which this compound and linoleic acid exert their effects, the following diagrams illustrate their primary signaling cascades.

Tripentadecanoin_Pathway This compound This compound p_bodies P-bodies This compound->p_bodies Yhb1_mRNA Yhb1/Neuroglobin mRNA Stability p_bodies->Yhb1_mRNA regulates Neuroglobin Neuroglobin Expression Yhb1_mRNA->Neuroglobin Neuroprotection Neuroprotection against Amyloid Toxicity Neuroglobin->Neuroprotection

Caption: Signaling pathway of this compound leading to neuroprotection.

Linoleic_Acid_Pathway Linoleic_Acid Linoleic Acid OXLAMs Oxidized Linoleic Acid Metabolites (OXLAMs) Linoleic_Acid->OXLAMs Endocannabinoid_System Endocannabinoid System Linoleic_Acid->Endocannabinoid_System Neuroinflammation Neuroinflammation OXLAMs->Neuroinflammation Neuronal_Morphogenesis Neuronal Morphogenesis (e.g., Axonal Growth) OXLAMs->Neuronal_Morphogenesis CB1_Receptor CB1 Receptor Signaling Endocannabinoid_System->CB1_Receptor Astrogliogenesis Astrogliogenesis CB1_Receptor->Astrogliogenesis

Caption: Diverse signaling pathways influenced by Linoleic Acid.

References

Efficacy of Tripentadecanoin versus omega-3 fatty acids in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of tripentadecanoin, a precursor to pentadecanoic acid (C15:0), and omega-3 fatty acids in preclinical models reveals distinct and, in some cases, broader therapeutic potential for C15:0. While both fatty acids demonstrate beneficial effects on cellular health, inflammation, and fibrosis, emerging evidence suggests that C15:0 may offer a safer and more extensive range of activities. This guide provides a detailed comparison of their performance in preclinical settings, supported by experimental data and mechanistic insights.

Quantitative Comparison of Bioactivities

A pivotal preclinical study directly compared the dose-dependent activities of pure C15:0 to eicosapentaenoic acid (EPA), a primary omega-3 fatty acid, across twelve primary human cell-based disease systems. The results, summarized below, highlight the broader and safer profile of C15:0.

Table 1: Comparative Efficacy of C15:0 vs. EPA in Human Cell-Based Disease Models
Biomarker CategoryC15:0 (17 µM) - Number of Clinically Relevant ActivitiesEPA (17 µM) - Number of Clinically Relevant ActivitiesShared Activities
Anti-inflammatory 281212
Antifibrotic 422
Antiproliferative 422
Total Activities 361612

Data sourced from a study evaluating C15:0 and EPA across 12 primary human cell systems mimicking various disease states.[1][2]

Table 2: Cytotoxicity Profile
CompoundConcentrationCytotoxic Effects Observed
C15:0Up to 50 µMNon-cytotoxic in all 12 cell systems
EPA50 µMCytotoxic to 4 out of 12 cell systems

This data underscores the superior safety profile of C15:0 at higher concentrations in vitro.[1][2]

Mechanisms of Action: A Tale of Two Fatty Acids

While both C15:0 and omega-3 fatty acids exert their effects through various signaling pathways, their primary mechanisms of action show key differences.

This compound (as C15:0) is emerging as a crucial odd-chain saturated fatty acid with a multi-modal mechanism of action. Preclinical studies suggest that C15:0's benefits are mediated through:

  • PPAR Agonism: C15:0 acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3]

  • AMPK Activation and mTOR Inhibition: C15:0 activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR), pathways central to cellular energy homeostasis, and longevity.

  • Mitochondrial Function: It has been shown to reduce mitochondrial reactive oxygen species (ROS) production, indicating antioxidant properties that can mitigate oxidative stress.

Omega-3 Fatty Acids (EPA and DHA) are well-established for their anti-inflammatory properties, which are primarily attributed to:

  • Competitive Inhibition of Arachidonic Acid: EPA and DHA compete with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for incorporation into cell membranes. This leads to the production of less potent inflammatory eicosanoids.

  • Production of Specialized Pro-resolving Mediators (SPMs): Omega-3s are precursors to resolvins, protectins, and maresins, which are potent molecules that actively resolve inflammation.

  • Modulation of Inflammatory Signaling: They can inhibit the activation of pro-inflammatory transcription factors like NF-κB and suppress the production of inflammatory cytokines such as TNF-α, IL-1, and IL-6.

Signaling Pathway Diagrams

Tripentadecanoin_C15_Pathway This compound This compound C15_0 Pentadecanoic Acid (C15:0) This compound->C15_0 Metabolism PPARs PPARs C15_0->PPARs Activates AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits Mitochondria Mitochondria C15_0->Mitochondria Gene_Expression Gene Expression (Lipid Metabolism, Anti-inflammatory) PPARs->Gene_Expression Cellular_Health Improved Cellular Health AMPK->Cellular_Health mTOR->Cellular_Health ROS_Production Reduced ROS Production Mitochondria->ROS_Production

Caption: Signaling pathway of this compound (C15:0).

Omega3_Pathway Omega3 Omega-3 Fatty Acids (EPA & DHA) Cell_Membrane Cell Membrane Omega3->Cell_Membrane COX_LOX COX & LOX Enzymes Omega3->COX_LOX Competes with Arachidonic Acid SPMs Specialized Pro-resolving Mediators (SPMs) Omega3->SPMs NFkB NF-κB Pathway Omega3->NFkB Inhibits Cell_Membrane->COX_LOX Arachidonic_Acid Arachidonic Acid (Omega-6) Arachidonic_Acid->Cell_Membrane Pro_inflammatory_Eicosanoids Pro-inflammatory Eicosanoids COX_LOX->Pro_inflammatory_Eicosanoids From Arachidonic Acid Anti_inflammatory_Eicosanoids Less Inflammatory Eicosanoids COX_LOX->Anti_inflammatory_Eicosanoids From EPA Inflammation_Resolution Inflammation Resolution SPMs->Inflammation_Resolution Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines

Caption: Anti-inflammatory pathways of Omega-3 fatty acids.

Experimental Protocols

The following outlines the general methodology employed in the key comparative in vitro study:

Cell-Based Disease Models:

  • A panel of 12 primary human cell systems was utilized, representing various disease states including inflammation, fibrosis, and immunomodulation. These systems were designed to mimic in vivo conditions.

  • Examples of cell systems include:

    • Human dermal fibroblasts for fibrosis models.

    • Peripheral blood mononuclear cells (PBMCs) for immune response models.

    • Human umbilical vein endothelial cells (HUVECs) for vascular inflammation models.

Treatment and Incubation:

  • Cells were treated with a dose range of C15:0 or EPA (typically from 1.9 to 50 µM).

  • A non-treated control group was included for comparison.

  • Incubation times varied depending on the specific assay and cell type, generally ranging from 24 to 72 hours.

Biomarker Analysis:

  • A broad range of 148 clinically relevant biomarkers were measured.

  • Techniques included:

    • ELISA (Enzyme-Linked Immunosorbent Assay): For quantifying secreted proteins such as cytokines (e.g., TNF-α, IL-6) and chemokines.

    • Flow Cytometry: For analyzing cell surface markers and intracellular proteins.

    • High-Content Imaging: For assessing cellular morphology and proliferation.

    • Gene Expression Analysis (e.g., qPCR): To measure changes in the transcription of target genes.

Cytotoxicity Assessment:

  • Cell viability was assessed using standard assays such as MTT or by measuring lactate (B86563) dehydrogenase (LDH) release.

Experimental_Workflow Cell_Culture 1. Primary Human Cell Culture (12 Systems) Treatment 2. Treatment with C15:0 or EPA (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation Treatment->Incubation Biomarker_Analysis 4. Biomarker Analysis (148 Biomarkers) Incubation->Biomarker_Analysis Data_Analysis 5. Data Analysis and Comparison Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for in vitro comparison.

Conclusion

Preclinical evidence, particularly from comprehensive in vitro human cell-based studies, suggests that this compound (via its active form C15:0) possesses broader and safer clinically relevant activities compared to the omega-3 fatty acid EPA. While omega-3 fatty acids remain a cornerstone for their well-documented anti-inflammatory effects, C15:0 presents a promising alternative with a wider therapeutic window and a multi-targeted mechanism of action that includes PPAR and AMPK/mTOR signaling. These findings warrant further in vivo preclinical and clinical investigation to fully elucidate the therapeutic potential of this compound in various disease contexts. For researchers and drug development professionals, C15:0 represents a novel and compelling candidate for further exploration in the pursuit of new therapies for inflammatory and metabolic diseases.

References

A Head-to-Head Comparison of Tripentadecanoin and Triheptanoin in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, particularly concerning anaplerotic therapies, odd-chain fatty acids have garnered significant attention for their unique ability to replenish intermediates in the Krebs cycle. This guide provides a detailed, head-to-head comparison of two prominent odd-chain triglycerides: Tripentadecanoin (C15:0) and Triheptanoin (C7:0). While both molecules offer therapeutic potential by providing propionyl-CoA, their research trajectories, clinical applications, and metabolic nuances show distinct differences.

At a Glance: Key Differences

FeatureThis compound (C15:0)Triheptanoin (C7:0)
Primary Research Focus General metabolic health, biomarker for dairy intake, potential role in metabolic syndrome.Anaplerotic therapy for long-chain fatty acid oxidation disorders (LC-FAODs) and other rare metabolic diseases.
Clinical Trial Status Early-stage clinical trials for metabolic syndrome.[1][2][3]Extensively studied in clinical trials for LC-FAODs, including a direct comparison with Trioctanoin.[4][5]
Metabolic Fate Undergoes β-oxidation to produce multiple acetyl-CoA molecules and one molecule of propionyl-CoA.Undergoes β-oxidation to yield two acetyl-CoA molecules and one propionyl-CoA molecule per heptanoate (B1214049) chain.
Anaplerotic Potential Theoretically provides anaplerotic substrate (propionyl-CoA), but in vivo efficiency in disease models is less studied.Demonstrated anaplerotic effects in preclinical and clinical settings for inherited metabolic disorders.

Metabolic Pathways and Anaplerosis

Both this compound and Triheptanoin are triglycerides composed of a glycerol (B35011) backbone esterified with three odd-chain fatty acids. Their therapeutic potential hinges on their catabolism to produce propionyl-CoA, which is then converted to succinyl-CoA, a key intermediate of the Krebs cycle. This process, known as anaplerosis, is crucial for maintaining the cycle's function, especially in conditions where its intermediates are depleted.

The metabolic breakdown of both fatty acids follows the canonical β-oxidation pathway until the final three-carbon unit, propionyl-CoA, is produced.

This compound This compound (C15:0) Pentadecanoic_Acid Pentadecanoic Acid This compound->Pentadecanoic_Acid Beta_Oxidation_C15 β-Oxidation Cycles Pentadecanoic_Acid->Beta_Oxidation_C15 Acetyl_CoA_C15 Acetyl-CoA Beta_Oxidation_C15->Acetyl_CoA_C15 Propionyl_CoA_C15 Propionyl-CoA Beta_Oxidation_C15->Propionyl_CoA_C15 Succinyl_CoA_C15 Succinyl-CoA Propionyl_CoA_C15->Succinyl_CoA_C15 Krebs_Cycle_C15 Krebs Cycle Succinyl_CoA_C15->Krebs_Cycle_C15

Metabolism of this compound to Krebs Cycle Intermediates.

Triheptanoin Triheptanoin (C7:0) Heptanoic_Acid Heptanoic Acid Triheptanoin->Heptanoic_Acid Beta_Oxidation_C7 β-Oxidation Cycles Heptanoic_Acid->Beta_Oxidation_C7 Acetyl_CoA_C7 Acetyl-CoA Beta_Oxidation_C7->Acetyl_CoA_C7 Propionyl_CoA_C7 Propionyl-CoA Beta_Oxidation_C7->Propionyl_CoA_C7 Succinyl_CoA_C7 Succinyl-CoA Propionyl_CoA_C7->Succinyl_CoA_C7 Krebs_Cycle_C7 Krebs Cycle Succinyl_CoA_C7->Krebs_Cycle_C7

Metabolism of Triheptanoin to Krebs Cycle Intermediates.

Head-to-Head Experimental Data

Direct comparative studies between this compound and Triheptanoin are currently lacking in published literature. However, we can compare their performance based on data from separate clinical trials.

Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

A pivotal double-blind, randomized controlled trial by Gillingham et al. compared the effects of Triheptanoin (C7) to Trioctanoin (C8) in patients with LC-FAODs.

Experimental Protocol:

  • Study Design: Double-blind, randomized controlled trial.

  • Participants: 32 subjects with confirmed LC-FAODs (CPT-2, VLCAD, TFP, or LCHAD deficiencies).

  • Intervention: Participants were randomly assigned a diet containing 20% of their total daily energy from either Triheptanoin (C7) or Trioctanoin (C8) for 4 months.

  • Primary Outcomes: Changes in total energy expenditure (TEE), cardiac function (echocardiogram), exercise tolerance, and phosphocreatine (B42189) recovery after exercise.

  • Secondary Outcomes: Body composition, blood biomarkers, and incidence of adverse events such as rhabdomyolysis.

cluster_0 Recruitment & Randomization cluster_1 Intervention Arms (4 Months) cluster_2 Outcome Assessment Participants 32 LC-FAOD Patients Randomization Randomization (1:1) Participants->Randomization C7_Group Triheptanoin (C7) (20% of total energy) Randomization->C7_Group C8_Group Trioctanoin (C8) (20% of total energy) Randomization->C8_Group Primary_Outcomes Primary Outcomes: - TEE - Cardiac Function - Exercise Tolerance - Phosphocreatine Recovery C7_Group->Primary_Outcomes Secondary_Outcomes Secondary Outcomes: - Body Composition - Blood Biomarkers - Adverse Events C7_Group->Secondary_Outcomes C8_Group->Primary_Outcomes C8_Group->Secondary_Outcomes

Workflow of the Triheptanoin vs. Trioctanoin Clinical Trial.

Quantitative Results:

Outcome MeasureTriheptanoin (C7) GroupTrioctanoin (C8) Groupp-value
Left Ventricular Ejection Fraction Increased by 7.4%No significant change0.046
Left Ventricular Wall Mass Decreased by 20%No significant change0.041
Heart Rate during Moderate Exercise Lower heart rate for the same workloadHigher heart rateNot specified
Total Energy Expenditure (TEE) No significant difference between groupsNo significant difference between groupsNot significant
Phosphocreatine Recovery No significant difference between groupsNo significant difference between groupsNot significant
Incidence of Rhabdomyolysis No significant difference between groupsNo significant difference between groupsNot significant

These results suggest that Triheptanoin improves cardiac function and exercise efficiency in patients with LC-FAODs compared to an even-chain medium-chain triglyceride.

This compound in Metabolic Syndrome

A recent clinical trial (NCT04947176) investigated the effects of pentadecanoic acid (C15:0) supplementation in young adults at risk for metabolic syndrome.

Experimental Protocol:

  • Study Design: Single-center, double-blind, randomized, placebo-controlled trial.

  • Participants: 30 young adults with a BMI ≥ 25.

  • Intervention: 200 mg of C15:0 or a matching placebo daily for 12 weeks.

  • Primary Outcome: Change in plasma C15:0 levels.

  • Secondary Outcomes: Safety, tolerability, and changes in markers of physiologic response.

cluster_0 Recruitment & Randomization cluster_1 Intervention Arms (12 Weeks) cluster_2 Outcome Assessment Participants 30 Young Adults (BMI ≥ 25) Randomization Randomization (2:1) Participants->Randomization C15_Group Pentadecanoic Acid (C15:0) (200 mg/day) Randomization->C15_Group Placebo_Group Placebo Randomization->Placebo_Group Primary_Outcome Primary Outcome: - Change in Plasma C15:0 C15_Group->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Safety & Tolerability - Physiological Markers C15_Group->Secondary_Outcomes Placebo_Group->Primary_Outcome Placebo_Group->Secondary_Outcomes

Workflow of the Pentadecanoic Acid Supplementation Clinical Trial.

Quantitative Results:

Outcome MeasureC15:0 Supplement Group (n=20)Placebo Group (n=10)p-value
Mean Increase in Circulating C15:0 1.88 µg/mL greater than placebo-0.003
Adverse Events No significant adverse events reportedNot applicable-

Among participants in the treatment group who achieved a post-treatment C15:0 level >5 µg/mL, there were statistically significant improvements:

  • Alanine Aminotransferase (ALT): Decreased by 29 U/L (p=0.001)

  • Aspartate Aminotransferase (AST): Decreased by 6 U/L (p=0.014)

  • Hemoglobin: Increased by 0.60 g/dL (p=0.010)

These findings suggest that C15:0 supplementation is well-tolerated and may improve markers of liver health and red blood cell status in individuals with overweight or obesity.

Comparative Analysis and Future Directions

While a direct comparison is challenging due to the different research contexts, some key points emerge:

  • Triheptanoin is a well-established anaplerotic therapy with proven efficacy in improving cardiac function in the specific and severe context of LC-FAODs. Its mechanism of action is directly tied to correcting the underlying energy deficit in these disorders.

  • This compound is emerging as a potentially beneficial fatty acid for broader metabolic health, with early clinical data suggesting positive effects on liver enzymes and hematological parameters in at-risk populations. Its role appears to be more aligned with mitigating the metabolic dysregulation associated with obesity and metabolic syndrome.

Future research should aim for direct comparative studies of these two odd-chain triglycerides in various metabolic disease models. Key questions to address include:

  • What is the relative anaplerotic efficiency of this compound versus Triheptanoin in replenishing Krebs cycle intermediates?

  • How do the different chain lengths of pentadecanoic acid and heptanoic acid affect their absorption, β-oxidation rates, and overall metabolic flux?

  • Could this compound offer therapeutic benefits in milder forms of metabolic disease, while Triheptanoin remains the treatment of choice for severe inborn errors of metabolism?

References

Replicating Neuroprotective Findings: A Comparative Guide to Tripentadecanoin and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective properties of Tripentadecanoin against alternative compounds, with a focus on replicating published findings. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the key signaling pathways involved.

Executive Summary

Recent research has highlighted the potential of the odd-chain fatty acid triglyceride, this compound, as a neuroprotective agent. Studies indicate its efficacy in mitigating the toxicity of amyloid oligomers, a hallmark of several neurodegenerative diseases. This guide delves into the seminal research on this compound and contrasts it with Triheptanoin, another triglyceride that has demonstrated neuroprotective effects in the context of amyotrophic lateral sclerosis (ALS). The divergent mechanisms of these two compounds, with this compound modulating protein expression and Triheptanoin bolstering mitochondrial energetics, offer distinct therapeutic avenues.

Comparative Analysis of Neuroprotective Effects

The neuroprotective capacities of this compound and Triheptanoin have been evaluated in different preclinical models of neurodegenerative diseases. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Neuroprotection Studies
CompoundModel SystemChallengeConcentration for EffectOutcome MeasureKey FindingReference
This compound Mouse Primary Cortex Neurons1 µM β-amyloid oligomers (AβO)≥ 100 nMCell Viability (MTT assay)Significant protection against AβO toxicity[1]
This compound Human iPSC-derived Neurons1 µM AβO320 nM and 1 µMCell Viability (Neuron-specific enolase assay)Highly neurorescuing even when added 3 hours post-challenge[1]
Triheptanoin Not reported in the reviewed literature for direct in vitro neuroprotection against amyloid oligomers.
Table 2: In Vivo Neuroprotection Studies
CompoundAnimal ModelDisease FocusTreatment RegimenOutcome MeasureKey FindingReference
This compound Mouse model of retinal degenerationRetinal NeurodegenerationNot specified in abstractPhotoreceptor rescueEffective in animal models of retinal degeneration[2]
Triheptanoin hSOD1G93A MiceAmyotrophic Lateral Sclerosis (ALS)35% of caloric content, initiated at P35Motor Neuron Count in L4-L5 spinal cord33% less motor neuron loss compared to control[3][4]
Triheptanoin hSOD1G93A MiceAmyotrophic Lateral Sclerosis (ALS)35% of caloric content, initiated at P35Motor FunctionDelayed onset of grip strength loss by 2.8 weeks

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols from the cited studies.

This compound: Neuroprotection Against Amyloid Oligomer Toxicity
  • Cell Culture: Primary cortical neurons were isolated from mouse embryos. Human neurons were derived from induced pluripotent stem cells.

  • Challenge: Neurons were exposed to 1 µM of pre-aggregated β-amyloid1-42 oligomers (AβO) to induce toxicity. Similar protocols were used for α-synuclein, amylin, Prion Protein, and Tau oligomers.

  • Treatment: this compound was added to the cell culture medium at various concentrations (starting from 100 nM) 48 hours before the addition of AβO for neuroprotection assays. For neurorescue experiments, this compound was added at 0, 3, or 6 hours after the AβO challenge.

  • Assessment of Neuroprotection: Cell viability was quantified using the MTT colorimetric assay and a neuron-specific enolase assay.

Triheptanoin: Neuroprotection in a Mouse Model of ALS
  • Animal Model: The study utilized female mice overexpressing the mutant human SOD1G93A gene, a well-established model for ALS.

  • Treatment: Oral Triheptanoin, constituting 35% of the caloric content of the diet, was initiated at a pre-symptomatic stage (postnatal day 35).

  • Assessment of Neuroprotection: At 70 days of age, the lumbar spinal cord (L4-L5 segments) was collected, and motor neurons were counted using stereological methods.

  • Assessment of Motor Function: Hind limb grip strength and rotarod performance were measured to assess the onset and progression of motor deficits.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and Triheptanoin are mediated by distinct molecular pathways.

This compound: Induction of Neuroglobin Expression

This compound is proposed to exert its neuroprotective effects by inducing the expression of Neuroglobin (Ngb). This process is thought to be mediated by p-bodies, which are cytoplasmic granules involved in the regulation of mRNA stability. Increased levels of Neuroglobin, an oxygen-binding globin protein expressed in the nervous system, are believed to confer protection against the toxicity of a wide range of amyloid oligomers.

Tripentadecanoin_Pathway This compound This compound p_bodies P-bodies This compound->p_bodies Ngb_mRNA Neuroglobin mRNA Stability ↑ p_bodies->Ngb_mRNA Ngb_Protein Neuroglobin Protein ↑ Ngb_mRNA->Ngb_Protein Neuroprotection Neuroprotection Ngb_Protein->Neuroprotection Amyloid_Oligomers Amyloid Oligomers (Aβ, α-synuclein, Tau, etc.) Neuronal_Toxicity Neuronal Toxicity Amyloid_Oligomers->Neuronal_Toxicity Neuroprotection->Neuronal_Toxicity

This compound's proposed neuroprotective signaling pathway.
Triheptanoin: Enhancing Mitochondrial Energy Metabolism

Triheptanoin is a triglyceride of heptanoate, a seven-carbon fatty acid. Its neuroprotective mechanism is attributed to its ability to improve mitochondrial energy production. Heptanoate is metabolized to propionyl-CoA, which can then be converted to succinyl-CoA. Succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle, and its replenishment (anaplerosis) can enhance the cycle's activity, leading to increased ATP generation. This is particularly relevant in neurodegenerative diseases like ALS, where mitochondrial dysfunction and energy deficits are implicated.

Triheptanoin_Pathway Triheptanoin Triheptanoin Heptanoate Heptanoate Triheptanoin->Heptanoate Propionyl_CoA Propionyl-CoA Heptanoate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis ATP_Production ATP Production ↑ TCA_Cycle->ATP_Production Mitochondrial_Function Improved Mitochondrial Function ATP_Production->Mitochondrial_Function Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection

Triheptanoin's proposed mechanism of enhancing mitochondrial function.

Experimental Workflow Comparison

The following diagram illustrates the general experimental workflows for evaluating the neuroprotective properties of this compound and Triheptanoin based on the reviewed literature.

Experimental_Workflow cluster_this compound This compound (In Vitro) cluster_triheptanoin Triheptanoin (In Vivo) T_Start Culture Primary Neurons T_Treatment Pre-treat with this compound T_Start->T_Treatment T_Challenge Challenge with Amyloid Oligomers T_Treatment->T_Challenge T_Assessment Assess Cell Viability (MTT / Enolase Assay) T_Challenge->T_Assessment H_Start hSOD1G93A Mouse Model H_Treatment Administer Triheptanoin Diet H_Start->H_Treatment H_Assessment_Motor Monitor Motor Function (Grip Strength, Rotarod) H_Treatment->H_Assessment_Motor H_Assessment_Histo Histological Analysis (Motor Neuron Count) H_Treatment->H_Assessment_Histo

Comparison of experimental workflows for this compound and Triheptanoin.

References

Comparing the effects of synthetic vs. natural Tripentadecanoin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Efficacy in Neuroprotection and Retinal Degeneration

Published: December 1, 2025

Introduction

Tripentadecanoin is a triglyceride of pentadecanoic acid, a 15-carbon saturated fatty acid. While initially identified as a component in the medicinal herb Ophioglossum thermale, its therapeutic potential, particularly in the context of neurodegenerative diseases, has garnered significant scientific interest. This guide provides a comparative analysis of this compound's effects in key preclinical experiments.

A critical consideration for researchers is the source of this compound, whether naturally derived or synthetically produced. Currently, the published literature predominantly refers to it as a "natural lipid." However, for experimental purposes, highly purified, synthetically produced this compound is commonly used. To date, there is a lack of publicly available studies directly comparing the experimental effects of synthetic versus natural this compound. The scientific consensus implicitly assumes bioequivalence between the two forms, provided they meet high purity standards. This guide will therefore focus on the experimentally determined effects of high-purity this compound as a singular entity, with data presented from studies utilizing both naturally-sourced and synthetic compounds.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies evaluating the efficacy of this compound in models of neurodegeneration.

Table 1: Neuroprotective Effect of this compound against Amyloid-β Oligomer (AβO) Induced Toxicity in Mouse Primary Cortex Neurons
Treatment GroupConcentrationMean Neuronal Viability (%)Standard Deviation
Control (AβO only)1 µM~50N/A
This compound100 nM~75N/A
This compound320 nM~85N/A
This compound1 µM~90N/A
Docosahexaenoic acid (DHA)10 µM~70N/A

Data extracted from Oamen et al. (2022), presented as approximate values based on graphical data.

Table 2: Effect of this compound on Neuroglobin mRNA Expression in Mouse Primary Cortex Neurons
Treatment GroupConcentrationFold Increase in Neuroglobin mRNAp-value
Untreated Control-1.00-
This compound100 nM1.34<0.0001
This compound1 µM5.91<0.0001

Data from Oamen et al. (2022).[1]

Table 3: Effect of this compound on Retinal Outer Nuclear Layer (ONL) Thickness in a Mouse Model of NMU-Induced Retinal Degeneration
Treatment GroupMeasurementMean ValueStandard Deviation
NMU-treatedONL Thickness (Area Under the Curve)~20N/A
NMU + this compoundONL Thickness (Area Under the Curve)~35N/A

Data extracted from Oamen et al. (2022), presented as approximate values based on graphical data.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.

Neuroprotection against AβO-Induced Toxicity in Primary Neuronal Cultures
  • Objective: To assess the ability of this compound to protect primary neurons from the cytotoxic effects of amyloid-beta oligomers (AβO).

  • Cell Culture: Primary cortex neurons are isolated from mouse embryos and cultured in appropriate media.

  • AβO Preparation: Lyophilized Aβ1-42 peptide is treated with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is monomeric and free of pre-aggregates. The HFIP is evaporated, and the resulting peptide film is resuspended in DMSO, followed by dilution in cold PBS to a concentration of 100 µM to form oligomers. This solution is incubated at 4°C for 24 hours.

  • Treatment: Neurons are pre-incubated with various concentrations of this compound (e.g., 100 nM, 320 nM, 1 µM) or a positive control such as docosahexaenoic acid (DHA) for 48 hours.

  • Toxicity Induction: After pre-incubation, AβO are added to the culture medium to a final concentration of 1 µM.

  • Viability Assessment (MTT Assay): 24 hours after AβO addition, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] The MTT reagent is added to the cells, and after a suitable incubation period, the resulting formazan (B1609692) crystals are solubilized. The absorbance is then read on a microplate reader, with higher absorbance corresponding to greater cell viability.

NMU-Induced Retinal Degeneration Mouse Model
  • Objective: To evaluate the in vivo efficacy of this compound in preventing photoreceptor cell death in a chemically-induced model of retinal degeneration.

  • Animal Model: Adult C57/BL6 mice are typically used.

  • Induction of Degeneration: A single intraperitoneal injection of N-nitroso-N-methylurea (NMU) at a dose of 40-60 mg/kg body weight is administered.[5] NMU is a DNA alkylating agent that selectively induces apoptosis in photoreceptor cells.

  • Treatment: this compound is administered to the mice, often via a suitable delivery method such as oral gavage or intraperitoneal injection, either prior to or following NMU administration.

  • Assessment: Seven days post-NMU injection, mice are euthanized, and their eyes are enucleated for histological analysis.

  • Histology and Morphometry: The eyes are fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The thickness of the outer nuclear layer (ONL), which contains the nuclei of photoreceptor cells, is measured at various distances from the optic nerve. A significant decrease in ONL thickness indicates photoreceptor cell loss.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound-Induced Neuroglobin Expression

The proposed mechanism by which this compound exerts its neuroprotective effects involves the upregulation of neuroglobin. This process is thought to be mediated by an interaction with p-bodies, which are cytoplasmic granules involved in mRNA regulation.

Tripentadecanoin_Pathway This compound This compound P_bodies P-bodies This compound->P_bodies affects mRNA_Processing Modulation of YHB1/Neuroglobin mRNA Processing/Stability P_bodies->mRNA_Processing regulates Neuroglobin_Expression Increased Neuroglobin Expression mRNA_Processing->Neuroglobin_Expression Neuroprotection Neuroprotection & Rescue from Amyloid Oligomer Toxicity Neuroglobin_Expression->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for AβO-Induced Neurotoxicity Assay

The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound against AβO toxicity.

Neurotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Neurons 1. Culture Mouse Primary Cortex Neurons Pre_incubation 3. Pre-incubate Neurons with This compound (48h) Culture_Neurons->Pre_incubation Prepare_Abeta 2. Prepare Aβ Oligomers (AβO) Add_Abeta 4. Add AβO (1 µM) to Neurons Prepare_Abeta->Add_Abeta Pre_incubation->Add_Abeta Incubate_24h 5. Incubate for 24h Add_Abeta->Incubate_24h MTT_Assay 6. Perform MTT Assay for Neuronal Viability Incubate_24h->MTT_Assay Analyze_Data 7. Analyze Absorbance Data MTT_Assay->Analyze_Data

Caption: Workflow for AβO-induced neurotoxicity assay.

Experimental Workflow for NMU-Induced Retinal Degeneration Model

This diagram outlines the key steps in the in vivo experiment to assess this compound's effect on retinal degeneration.

Retinal_Degeneration_Workflow cluster_induction Induction & Treatment cluster_analysis Analysis Select_Mice 1. Select Adult C57/BL6 Mice Inject_NMU 2. Intraperitoneal Injection of NMU (40-60 mg/kg) Select_Mice->Inject_NMU Administer_T 3. Administer this compound (Concurrent or Post-NMU) Inject_NMU->Administer_T Wait_7_Days 4. Wait for 7 Days Administer_T->Wait_7_Days Euthanize 5. Euthanize and Enucleate Eyes Wait_7_Days->Euthanize Histology 6. H&E Staining and Histological Analysis Euthanize->Histology Measure_ONL 7. Measure Outer Nuclear Layer (ONL) Thickness Histology->Measure_ONL

Caption: Workflow for NMU-induced retinal degeneration model.

References

Safety Operating Guide

Proper Disposal of Tripentadecanoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the proper disposal of Tripentadecanoin (CAS#: 7370-46-9) to ensure safety and regulatory compliance. Due to conflicting safety classifications, a cautious approach is recommended.

This compound, a triglyceride, is utilized in various research applications. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it is a combustible solid requiring specific disposal methods. To mitigate risks, laboratory professionals should adhere to the following comprehensive disposal plan.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. If irritation persists, seek medical attention.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

The initial and most critical step is to determine if the this compound waste is considered hazardous. According to one Safety Data Sheet, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2] However, another SDS suggests it should be disposed of at an approved waste disposal plant, and it is also described as a combustible solid.

Given this conflicting information, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for a definitive waste determination. As a precautionary measure, it is best to treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by your EHS department.

2. Waste Segregation and Storage:

Proper segregation and storage of chemical waste are essential to prevent accidental reactions.

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents, acids, and bases.

  • Container Requirements:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste. The original container is often a suitable choice if it is in good condition.

    • Ensure the container is kept securely closed except when adding waste.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation. The SAA must be inspected weekly for any signs of leakage.

3. Disposal of Empty Containers:

Empty containers that held this compound should also be managed carefully.

  • For containers that held non-acutely hazardous waste, once all the material has been removed, the container can often be disposed of as regular trash after defacing the label.

  • If the waste is determined to be acutely hazardous by your EHS, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

4. Final Disposal:

  • Hazardous Waste: If classified as hazardous, the disposal of this compound waste must be handled by your institution's hazardous waste program. Contact your EHS office to schedule a pickup.

  • Non-Hazardous Waste: If explicitly deemed non-hazardous by your EHS and local regulations, smaller quantities may be disposable with household waste. However, drain disposal is generally not recommended for laboratory chemicals.

Quantitative Data Summary

PropertyValueSource
CAS Number7370-46-9
Molecular FormulaC48H92O6
Molecular Weight765.24 g/mol
FormPowder
Storage Temperature-20°C
Storage Class11 - Combustible Solids

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tripentadecanoin_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Waste Classification start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Procedures: - Segregate and store in a labeled, closed container in an SAA. - Arrange for EHS pickup. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Waste Procedures: - Confirm disposal method with EHS (e.g., regular trash for small quantities). - Do NOT dispose down the drain. is_hazardous->non_hazardous_disposal No end End: Proper Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Tripentadecanoin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tripentadecanoin, including detailed operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

While some safety data sheets (SDS) do not classify this compound as a hazardous substance, a conservative approach to handling is recommended due to its fine powder form and the potential for inhalation.[1] Adherence to the following personal protective equipment (PPE) and handling protocols will minimize exposure and ensure a safe laboratory environment.

Essential Safety and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 7370-46-9[2][3]
Molecular Formula C₄₈H₉₂O₆[3]
Molecular Weight 765.24 g/mol [2]
Physical Form Solid, Powder
Melting Point 55 °C
Storage Temperature -20°C
Storage Class 11 - Combustible Solids

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, the following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.

  • Respiratory Protection: For handling the powder form, a NIOSH-approved N95 or P1 respirator is recommended to prevent inhalation of dust particles.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.
  • Store the container in a cool, dry, and well-ventilated area at -20°C.
  • Ensure the container is tightly sealed to prevent moisture absorption and contamination.

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.
  • Before handling, ensure all required PPE is properly donned.
  • To prevent the generation of dust, handle the powder gently. Avoid scooping or pouring in a manner that creates airborne particles.
  • Use dedicated spatulas and weighing boats for transferring the powder.

3. In Case of a Spill:

  • For small spills, gently sweep up the powder, avoiding dust generation.
  • Place the collected material into a sealed container for disposal.
  • Clean the spill area with a damp cloth. Do not use compressed air to clean up spills.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel.

5. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in a sealed, labeled container.
  • Follow all federal, state, and local regulations for the disposal of chemical waste. It is recommended to use a licensed professional waste disposal service.
  • Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet B Don Appropriate PPE (Goggles, Gloves, Respirator) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Gently Transfer Powder C->D E Weigh and Prepare Solution D->E Spill Spill Occurs? D->Spill F Clean Workspace and Equipment E->F Exposure Exposure Occurs? E->Exposure G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H Spill->E Spill_Action Contain and Clean Up Spill Following Protocol Spill->Spill_Action Yes Exposure->F No Exposure_Action Administer First Aid and Seek Medical Attention Exposure->Exposure_Action Yes Spill_Action->F Exposure_Action->F

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tripentadecanoin
Reactant of Route 2
Reactant of Route 2
Tripentadecanoin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。